MM-206
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3,4,5,6-pentafluoro-N-(4-hydroxy-3-phenylsulfanylnaphthalen-1-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12F5NO3S2/c23-16-17(24)19(26)22(20(27)18(16)25)33(30,31)28-14-10-15(32-11-6-2-1-3-7-11)21(29)13-9-5-4-8-12(13)14/h1-10,28-29H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXJHEANDHXHGMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=C(C(=C(C(=C4F)F)F)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12F5NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Potential "MM-206" Candidates for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The designation "MM-206" does not correspond to a single, publicly documented molecule in the available scientific literature. This guide provides an in-depth analysis of the most probable candidates based on similarly named compounds and protein targets found in research and clinical development: ETC-206 , a MNK1/2 inhibitor; ONC206 , a DRD2 antagonist and ClpP agonist; and CD206 , the Macrophage Mannose Receptor. Each of these is a distinct entity with unique discovery pathways, mechanisms of action, and therapeutic potential.
Part 1: ETC-206 (AUM001 / Tinodasertib)
Discovery and Development
ETC-206, also known as AUM001 or Tinodasertib, is a novel, orally bioavailable, and highly selective small-molecule inhibitor of the MAP kinase-interacting kinases 1 and 2 (MNK1/2). Its discovery was the result of a collaboration between Singapore's Agency for Science, Technology and Research's (A*STAR) Experimental Therapeutics Centre (ETC) and the Duke-NUS Medical School.[1][2]
The development process began with a fragment-based lead discovery (FBLD) approach, starting with a virtual screen against MNK1 that identified initial fragment hits.[3] Through a process of scaffold-hopping and medicinal chemistry optimization, researchers modified the initial structures to improve biochemical potency, solubility, cell permeability, and metabolic stability.[3] This iterative process, which involved replacing a metabolically unstable methyl piperazine group, ultimately led to the identification of ETC-206.[3] In 2018, AUM Biosciences licensed the global rights to develop and commercialize ETC-206.[1][2]
Caption: High-level workflow for the discovery of ETC-206.
Synthesis Pathway
While the precise, step-by-step synthesis protocol for large-scale production is proprietary, the development of ETC-206 from its initial fragment hits involved established medicinal chemistry strategies. The process focused on structure-activity relationship (SAR) studies to enhance its drug-like properties, including oral bioavailability and selectivity, while maintaining nanomolar potency.[3]
Mechanism of Action
MNK1 and MNK2 are key downstream effectors in the MAPK signaling pathways (e.g., RAS-RAF-MEK-ERK).[4] These kinases are the only ones known to phosphorylate the eukaryotic initiation factor 4E (eIF4E) at the Serine 209 position.[4][5] The phosphorylation of eIF4E is a critical step in cap-dependent mRNA translation, a process often dysregulated in cancer, leading to the synthesis of proteins that promote tumor growth, proliferation, and survival.[4][6]
ETC-206 exerts its anti-cancer effect by selectively binding to the ATP-binding site of MNK1 and MNK2, preventing the phosphorylation of eIF4E. This inhibition reduces the translation of oncogenic proteins, thereby suppressing tumor growth.[7]
Caption: Mechanism of action of ETC-206 on the MNK1/2-eIF4E axis.
Quantitative Data
| Parameter | Value | Cell Line / System | Reference |
| IC₅₀ for MNK1 | 64 nM | Cell-free assay | [6][8] |
| IC₅₀ for MNK2 | 86 nM | Cell-free assay | [6][8] |
| IC₅₀ for p-eIF4E Inhibition | 321 nM | HeLa cells | [7] |
| IC₅₀ for p-eIF4E Inhibition | 0.8 µM | K562-eIF4E cells | [6] |
| IC₅₀ for p-eIF4E Inhibition | 1.7 µM | Human PBMCs | [6] |
| In Vivo Efficacy | Prevents weight gain | High-fat diet mouse model (100 mg/kg) | [7] |
| In Vivo Efficacy | Enhances dasatinib-induced tumor growth inhibition | K562 mouse xenograft model | [7] |
| In Vivo PD | ~70% p-eIF4E inhibition at 1-2h post-dose | Mouse tissues (~12.5 mg/kg oral dose) | [6][8] |
Experimental Protocols
-
Western Blot for p-eIF4E Inhibition:
-
Cell Treatment: Culture cells (e.g., K562-eIF4E or human PBMCs) and treat with varying concentrations of ETC-206 or vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 2 hours).[6]
-
Lysis: Lyse the cells to extract total protein.
-
Electrophoresis & Transfer: Separate protein lysates via SDS-PAGE on Bis-Tris gels and transfer to a nitrocellulose or PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies specific for phosphorylated eIF4E (Ser209), total eIF4E, and a loading control (e.g., GAPDH).
-
Detection: Use corresponding secondary antibodies conjugated to a detectable marker (e.g., HRP) and visualize bands using an appropriate substrate. Quantify band intensity to determine relative p-eIF4E levels.[6]
-
-
In Vivo Xenograft Studies:
-
Cell Implantation: Subcutaneously implant human cancer cells (e.g., K562) into immunocompromised mice.
-
Tumor Growth: Allow tumors to grow to a specified volume.
-
Treatment: Administer ETC-206 (e.g., 100 mg/kg via oral gavage), a combination agent (e.g., dasatinib), or vehicle control according to the study schedule.[7]
-
Monitoring: Measure tumor volume and mouse body weight regularly throughout the study.
-
Endpoint Analysis: At the end of the study, excise tumors for weight measurement and further analysis (e.g., pharmacodynamic biomarkers).
-
Part 2: ONC206 (JZP3507)
Discovery and Development
ONC206 is a second-generation small molecule of the "imipridone" class, developed by Oncoceutics (now part of Chimerix/Jazz Pharmaceuticals).[9][10] It is a chemically modified derivative of the first-in-class imipridone, ONC201.[11][12] The parent compound, ONC201, was identified in a screen for molecules that could induce the activity of the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL), a cytokine known for its ability to selectively kill cancer cells.[11] ONC206 was specifically designed to improve upon the anti-cancer potency and efficacy of ONC201 while retaining favorable properties like oral bioavailability and blood-brain barrier penetration.[11][13]
Synthesis Pathway
The synthesis of imipridones like ONC206 follows a well-established multi-step pathway. A general approach involves:
-
Reacting commercially available primary amines with methyl acrylate to form key intermediates.
-
Cyclizing these intermediates using a strong base like sodium hydride to create N-substituted piperidone carboxylates.
-
A series of subsequent reactions, including Sonogashira coupling and cycloadditions, are used to attach the various aryl groups to the core imipridone scaffold.[14]
Caption: Logical flow of the generalized synthesis for imipridones.
Mechanism of Action
ONC206 has a dual mechanism of action that converges on inducing cell death in cancer cells.[13]
-
DRD2 Antagonism: It acts as a potent antagonist of the G protein-coupled Dopamine Receptor D2 (DRD2).[13][15] Antagonism of DRD2 on cancer cells leads to the upregulation of the Death Receptor 5 (DR5), sensitizing the cells to TRAIL-mediated apoptosis.[11][16] This action also inhibits pro-survival pathways like Akt/ERK.[16]
-
ClpP Agonism: It is an agonist of the Caseinolytic mitochondrial matrix peptidase proteolytic subunit (ClpP), a mitochondrial protease.[13][17] Activation of ClpP disrupts mitochondrial function, leading to reduced oxidative phosphorylation, decreased ATP production, increased reactive oxygen species (ROS), and ultimately, apoptosis.[12][17]
The combination of these effects triggers the Integrated Stress Response (ISR), a cellular stress program that can halt proliferation and initiate apoptosis, making ONC206 effective against a range of difficult-to-treat cancers, including CNS tumors.[11][13][18]
Caption: Dual targeting of DRD2 and ClpP by ONC206 to induce apoptosis.
Quantitative Data
| Parameter | Value | Cell Line | Note | Reference |
| IC₅₀ (Proliferation) | 0.33 µM | ARK1 | vs. 1.59 µM for ONC201 | [11] |
| IC₅₀ (Proliferation) | 0.24 µM | SPEC-2 | vs. 0.81 µM for ONC201 | [11] |
| Potency vs. ONC201 | ~10x more potent | IMR-32 | In reducing cell proliferation | [16] |
Experimental Protocols
-
Cell Proliferation (MTT) Assay:
-
Cell Seeding: Seed cancer cells (e.g., ARK1, SPEC-2) in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with a range of concentrations of ONC206 for specified time points (e.g., 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow formazan crystal formation by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader. The absorbance is proportional to the number of viable cells.[11]
-
-
Transwell Invasion Assay:
-
Chamber Preparation: Use transwell inserts with a porous membrane coated with a basement membrane matrix (e.g., Matrigel).
-
Cell Seeding: Place serum-starved cells in the upper chamber in media containing ONC206 or vehicle.
-
Chemoattractant: Add media containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Incubation: Incubate for a period (e.g., 24-48 hours) to allow cells to invade through the matrix and membrane.
-
Quantification: Remove non-invading cells from the top of the membrane. Fix and stain the invading cells on the bottom of the membrane. Count the stained cells under a microscope to quantify invasion.[11]
-
Part 3: CD206 (Macrophage Mannose Receptor)
Description and Function
CD206, also known as the Macrophage Mannose Receptor (MR), is a 175 kDa transmembrane protein belonging to the C-type lectin family.[19] It is not a drug but rather a key biological receptor and therapeutic target. CD206 is predominantly expressed on the surface of most tissue macrophages (especially M2-polarized tumor-associated macrophages, or TAMs), dendritic cells, and some endothelial cells.[19][20]
Its primary functions include:
-
Endocytosis and Phagocytosis: It recognizes and binds to glycoproteins and pathogens that have terminal mannose, fucose, or N-acetylglucosamine residues, facilitating their clearance from tissues and circulation.[19][20]
-
Antigen Presentation: By internalizing pathogens and antigens, it plays a role in processing and presenting them to T cells, thus bridging innate and adaptive immunity.[19]
-
Immune Homeostasis: It helps maintain tissue homeostasis by scavenging and clearing cellular debris and certain hormones.[19]
Signaling and Therapeutic Relevance
In the context of cancer, CD206 is highly expressed on TAMs, which often promote tumor growth and suppress anti-tumor immunity. Research indicates that CD206 can modulate intracellular signaling pathways. For instance, it can influence the TLR4/MyD88/NF-κB signaling pathway in macrophages.[21] Activation of this pathway can lead to the production of various cytokines and chemokines that shape the tumor microenvironment.
Due to its high expression on TAMs and its role in endocytosis, CD206 is an attractive target for:
-
Targeted Drug Delivery: Nanoparticles or antibodies conjugated with mannose can be used to specifically deliver cytotoxic agents or immunomodulators to TAMs.
-
Immunotherapy: Modulating CD206 activity directly may help reprogram TAMs from a pro-tumor (M2) to an anti-tumor (M1) phenotype, enhancing the body's immune response against cancer.
References
- 1. Small Molecule Drug - ETC-206 - A Novel, Highly Selective Anti-Cancer Drug - Acquired By AUM Biosciences [drugdiscoveryonline.com]
- 2. aumbiosciences.com [aumbiosciences.com]
- 3. Practical Fragments: Fragments in the clinic: ETC-206 [practicalfragments.blogspot.com]
- 4. Progress in developing MNK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. fortunejournals.com [fortunejournals.com]
- 7. caymanchem.com [caymanchem.com]
- 8. biorxiv.org [biorxiv.org]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. investing.com [investing.com]
- 11. Frontiers | ONC206, an Imipridone Derivative, Induces Cell Death Through Activation of the Integrated Stress Response in Serous Endometrial Cancer In Vitro [frontiersin.org]
- 12. Highly potent dopamine receptor D2 antagonist ONC206 demonstrates anti-tumorigenic activity in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chimerix.com [chimerix.com]
- 14. Synthesis and Antiproliferative Activity of Novel Imipridone–Ferrocene Hybrids with Triazole and Alkyne Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pryzm.ozmosi.com [pryzm.ozmosi.com]
- 16. A Novel Therapeutic Mechanism of Imipridones ONC201/ONC206 in MYCN-Amplified Neuroblastoma Cells via Differential Expression of Tumorigenic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ONC201 and ONC206: Metabolically ClipPing the wings of diffuse midline glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Facebook [cancer.gov]
- 19. Exploitation of the Macrophage Mannose Receptor (CD206) in Infectious Disease Diagnostics and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. CD206 modulates the role of M2 macrophages in the origin of metastatic tumors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the MM-206 Target Binding Site on the STAT3 Protein
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular interactions between the small molecule inhibitor MM-206 and the Signal Transducer and Activator of Transcription 3 (STAT3) protein. This document details the binding site, mechanism of action, and relevant experimental methodologies, presenting a valuable resource for researchers in oncology, immunology, and drug discovery.
Executive Summary
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of cellular signaling pathways that regulate cell growth, differentiation, and survival. Its constitutive activation is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention. This compound is a novel small molecule inhibitor of STAT3 activity. This guide elucidates that this compound functions as an allosteric inhibitor, binding to the coiled-coil domain (CCD) of STAT3. This interaction induces a conformational change that indirectly impairs the function of the Src Homology 2 (SH2) domain, a critical step for STAT3 activation and dimerization.
This compound and its Interaction with STAT3
This compound has been identified as a potent inhibitor of STAT3 function. Initial reports presented seemingly conflicting data regarding its precise binding location. However, a consensus from scientific literature indicates a nuanced allosteric mechanism.
The Target Binding Site: Coiled-Coil Domain
The primary binding site of this compound is the coiled-coil domain (CCD) of the STAT3 protein.[1][2] Specifically, studies have localized the binding to the α1 helix of the CCD, in the vicinity of the Phenylalanine 174 (F174) residue.[1][2] The CCD is crucial for the proper folding and function of STAT3, including its ability to interact with upstream receptors.
Allosteric Inhibition of the SH2 Domain
While this compound directly binds to the CCD, its inhibitory effect is manifested through the allosteric regulation of the Src Homology 2 (SH2) domain .[1][2] The binding of this compound to the CCD is believed to induce a conformational change in the STAT3 protein that prevents the SH2 domain from binding to its phosphotyrosine (pTyr) peptide motifs on upstream receptors like Janus kinases (JAKs).[1][2] This disruption of the SH2 domain's function is the key to this compound's inhibitory activity.
Some initial reports and vendor information suggested that this compound directly targets the SH2 domain, likely due to observations of its potent inhibition of SH2 domain-dependent interactions.[3] However, more detailed mechanistic studies support the coiled-coil domain as the direct binding site, with the effects on the SH2 domain being a downstream consequence of this initial interaction.[1][2]
Quantitative Data
The inhibitory potency of this compound has been quantified through various biochemical assays. The following table summarizes the key reported values.
| Assay Type | Parameter | Value (µM) | Target Interaction |
| DNA Binding Assay | IC50 | 1.16 | Inhibition of STAT3 binding to its DNA consensus sequence. |
| Phosphopeptide Interaction Assay | IC50 | 1.2 | Inhibition of the STAT3 SH2 domain binding to a phosphopeptide.[3] |
Signaling Pathways and Experimental Workflows
STAT3 Signaling Pathway and this compound Inhibition
The following diagram illustrates the canonical STAT3 signaling pathway and the point of intervention for this compound.
Caption: Canonical STAT3 signaling and this compound's inhibitory mechanism.
Experimental Workflow for Binding Site Identification
The logical workflow to elucidate the binding site and mechanism of an inhibitor like this compound is depicted below.
Caption: Logical workflow for characterizing a STAT3 inhibitor like this compound.
Detailed Experimental Protocols
While specific protocols for this compound are not publicly available, the following are detailed, representative methodologies for key experiments used to characterize STAT3 inhibitors, adapted from the literature.
Fluorescence Polarization (FP) Assay for SH2 Domain Binding
This assay is used to measure the ability of a compound to disrupt the interaction between the STAT3 SH2 domain and a fluorescently labeled phosphopeptide.
Materials:
-
Purified, full-length or SH2-domain-containing STAT3 protein.
-
Fluorescently labeled phosphopeptide probe (e.g., 5-FAM-G-pY-L-P-Q-T-V-NH2).
-
Assay Buffer: 10 mM Tris-HCl (pH 7.5), 50 mM NaCl, 1 mM EDTA, 0.01% Triton X-100, 1 mM DTT.
-
This compound or other test compounds dissolved in DMSO.
-
Black, low-volume 384-well microplates.
-
A microplate reader capable of measuring fluorescence polarization.
Procedure:
-
Preparation of Reagents:
-
Prepare a 2X solution of STAT3 protein in Assay Buffer.
-
Prepare a 2X solution of the fluorescently labeled phosphopeptide probe in Assay Buffer.
-
Prepare a serial dilution of this compound in 100% DMSO, followed by a 1:25 dilution in Assay Buffer to create a 4X compound plate.
-
-
Assay Setup:
-
To each well of the 384-well plate, add 5 µL of the 4X compound solution.
-
Add 10 µL of the 2X STAT3 protein solution to the test wells. For control wells (no protein), add 10 µL of Assay Buffer.
-
Initiate the binding reaction by adding 5 µL of the 2X fluorescent probe solution to all wells.
-
The final reaction volume is 20 µL. The final DMSO concentration should be 1%.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure fluorescence polarization on a suitable plate reader, with excitation and emission wavelengths appropriate for the fluorophore (e.g., 485 nm excitation and 535 nm emission for 5-FAM).
-
-
Data Analysis:
-
The degree of polarization is proportional to the amount of fluorescent probe bound to the STAT3 protein.
-
Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Electrophoretic Mobility Shift Assay (EMSA) for DNA Binding
This assay is used to assess the ability of a compound to inhibit the binding of activated STAT3 to its DNA consensus sequence.
Materials:
-
Nuclear extract from cells with activated STAT3 or purified, activated STAT3 protein.
-
Double-stranded DNA probe containing the STAT3 binding site (e.g., a high-affinity sis-inducible element, SIE), labeled with a non-radioactive tag (e.g., biotin) or a radioactive isotope (e.g., ³²P).
-
Unlabeled ("cold") competitor DNA probe.
-
5X EMSA Binding Buffer: 50 mM Tris-HCl (pH 7.9), 250 mM KCl, 5 mM DTT, 50% glycerol.
-
Poly(dI-dC) non-specific competitor DNA.
-
This compound or other test compounds dissolved in DMSO.
-
Native polyacrylamide gel (4-6%).
-
TBE Buffer (Tris-borate-EDTA).
Procedure:
-
Binding Reaction:
-
In a microcentrifuge tube, combine the following in order: nuclease-free water, 5X EMSA Binding Buffer, poly(dI-dC), and the nuclear extract/purified STAT3.
-
Add the desired concentration of this compound or DMSO (vehicle control). For competition controls, add an excess of unlabeled probe.
-
Incubate at room temperature for 10-15 minutes to allow the inhibitor to interact with STAT3.
-
Add the labeled DNA probe and incubate for an additional 20-30 minutes at room temperature.
-
-
Electrophoresis:
-
Load the samples onto a pre-run native polyacrylamide gel.
-
Run the gel in 0.5X TBE buffer at a constant voltage (e.g., 100-150V) at 4°C.
-
-
Detection:
-
Transfer the DNA from the gel to a nylon membrane.
-
Detect the labeled DNA using a method appropriate for the label (e.g., streptavidin-HRP for biotin, autoradiography for ³²P).
-
-
Data Analysis:
-
The formation of a STAT3-DNA complex will result in a band that migrates slower than the free probe (a "shift").
-
The intensity of the shifted band is proportional to the amount of STAT3-DNA binding.
-
Quantify the band intensities to determine the inhibitory effect of this compound.
-
Conclusion
This compound represents a promising class of allosteric STAT3 inhibitors. Its unique mechanism of binding to the coiled-coil domain to functionally inactivate the distal SH2 domain offers a potential for greater specificity compared to inhibitors that target the highly conserved SH2 domain directly. Further research, including the determination of a co-crystal structure and detailed mutagenesis studies, will be invaluable in refining our understanding of the precise molecular interactions and in guiding the development of next-generation STAT3 inhibitors.
References
- 1. Allosteric regulation in STAT3 interdomains is mediated by a rigid core: SH2 domain regulation by CCD in D170A variant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric regulation in STAT3 interdomains is mediated by a rigid core: SH2 domain regulation by CCD in D170A variant | PLOS Computational Biology [journals.plos.org]
- 3. medchemexpress.com [medchemexpress.com]
MM-206 specificity for STAT3 over other STAT proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of oncogenic signaling pathways, making it a compelling target for cancer therapy. MM-206 has emerged as a novel small molecule inhibitor of STAT3. This technical guide provides an in-depth analysis of the specificity of this compound for STAT3 over other STAT family members, presenting available quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.
This compound Mechanism of Action
This compound is a naphthalene sulfonamide that functions as a STAT3 activity inhibitor.[1] Current research indicates a dual mechanism of action, targeting two critical domains of the STAT3 protein:
-
SH2 Domain: this compound potently inhibits the interaction between the STAT3 SH2 domain and its phosphopeptide binding partners. This interaction is crucial for the dimerization and subsequent activation of STAT3.
-
Coiled-Coil Domain: Evidence also suggests that this compound binds to the coiled-coil domain of STAT3, thereby inhibiting its DNA binding activity.
This dual-pronged attack on STAT3 function underscores the potential of this compound as a therapeutic agent.
Quantitative Analysis of this compound Activity
The inhibitory potency of this compound against STAT3 has been quantified through various biochemical and cellular assays. The following table summarizes the key IC50 values reported in the literature.
| Assay Type | Target | Domain | IC50 (µM) | Reference |
| Surface Plasmon Resonance (SPR) | STAT3-phosphopeptide interaction | SH2 Domain | 1.2 | [1][2] |
| DNA Binding Assay | STAT3 DNA binding | Coiled-Coil Domain | 1.16 | [1][3] |
| Cellular Phosphorylation Assay | G-CSF-induced STAT3 phosphorylation | - | 1-3 | [1] |
Note: At present, quantitative data on the inhibitory activity of this compound against other STAT family members (STAT1, STAT2, STAT4, STAT5a, STAT5b, and STAT6) is not publicly available. Further research is required to fully elucidate the selectivity profile of this compound.
Signaling Pathway and Inhibition
The canonical STAT3 signaling pathway is initiated by cytokine or growth factor binding to their respective receptors, leading to the activation of Janus kinases (JAKs). JAKs then phosphorylate the receptor, creating docking sites for the SH2 domain of STAT3. Upon recruitment, STAT3 is phosphorylated, dimerizes, and translocates to the nucleus to regulate gene transcription. This compound disrupts this cascade by interfering with both SH2 domain-mediated dimerization and DNA binding.
Caption: STAT3 signaling pathway and points of this compound inhibition.
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound are provided below.
Surface Plasmon Resonance (SPR) Assay for SH2 Domain Binding
This assay quantifies the binding affinity of this compound to the STAT3 SH2 domain by measuring changes in the refractive index on a sensor chip surface.
Workflow:
Caption: Workflow for Surface Plasmon Resonance (SPR) assay.
Methodology:
-
Immobilization: Recombinant human STAT3 protein, specifically the SH2 domain, is immobilized on a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
Analyte Preparation: A dilution series of this compound is prepared in a suitable running buffer (e.g., HBS-EP+).
-
Binding Analysis: The this compound solutions are injected over the sensor chip surface at a constant flow rate. The association and dissociation of this compound to the immobilized STAT3-SH2 domain are monitored in real-time by detecting changes in the surface plasmon resonance angle.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). The IC50 value is determined by plotting the response at equilibrium against the logarithm of the this compound concentration and fitting to a dose-response curve.
DNA Binding Assay
This assay assesses the ability of this compound to inhibit the binding of STAT3 to its consensus DNA sequence.
Methodology (Electrophoretic Mobility Shift Assay - EMSA):
-
Probe Labeling: A double-stranded oligonucleotide containing the STAT3 consensus binding site (e.g., SIE M67) is end-labeled with a radioactive isotope (e.g., [γ-³²P]ATP) or a fluorescent dye.
-
Binding Reaction: Recombinant STAT3 protein is incubated with the labeled probe in a binding buffer containing poly(dI-dC) to minimize non-specific binding. This compound at various concentrations is added to the reaction mixture.
-
Electrophoresis: The reaction products are resolved on a non-denaturing polyacrylamide gel.
-
Detection: The gel is dried and exposed to X-ray film (for radioactive probes) or imaged using a fluorescence scanner. The inhibition of the STAT3-DNA complex formation is quantified by densitometry. The IC50 value is calculated from the dose-response curve.
Cellular STAT3 Phosphorylation Assay
This assay measures the effect of this compound on the phosphorylation of STAT3 in a cellular context, often using flow cytometry.
Workflow:
Caption: Workflow for cellular STAT3 phosphorylation assay.
Methodology:
-
Cell Culture and Treatment: A relevant cell line (e.g., acute myeloid leukemia cells) is cultured under standard conditions. Cells are pre-incubated with a range of this compound concentrations for a specified time.
-
Stimulation: Cells are then stimulated with a cytokine known to activate STAT3 (e.g., G-CSF) for a short period to induce phosphorylation.
-
Fixation and Permeabilization: Cells are fixed with a suitable fixative (e.g., paraformaldehyde) and then permeabilized (e.g., with methanol) to allow intracellular antibody staining.
-
Staining: The cells are incubated with a fluorescently labeled antibody specific for phosphorylated STAT3 (pY705).
-
Flow Cytometry: The fluorescence intensity of individual cells is measured using a flow cytometer.
-
Data Analysis: The geometric mean fluorescence intensity (MFI) of the phospho-STAT3 signal is determined for each treatment condition. The percentage of inhibition is calculated relative to the stimulated control, and the IC50 value is determined from the dose-response curve.
Conclusion
This compound is a promising STAT3 inhibitor that demonstrates potent activity in both biochemical and cellular assays. Its dual mechanism of targeting both the SH2 and coiled-coil domains distinguishes it from other STAT3 inhibitors. While its efficacy against STAT3 is well-documented, a comprehensive understanding of its selectivity profile across the entire STAT family is crucial for its continued development as a therapeutic agent. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel STAT3 inhibitors.
References
The Elusive "MM-206": A Search for its Effects on STAT3 Signaling
Despite a comprehensive search of scientific literature and clinical trial databases, there is no publicly available information on a compound specifically designated as "MM-206" and its effects on downstream STAT3 (Signal Transducer and Activator of Transcription 3) target genes. The term "this compound" may be a typographical error or a non-standardized internal designation for a compound not yet disclosed in public forums.
This guide will, therefore, address the core scientific query by providing an in-depth overview of the STAT3 signaling pathway, its critical role in cellular processes, and the effects of modulating this pathway. We will also explore potential interpretations of "this compound" based on similarly named compounds and related biological targets, while clearly noting the absence of direct evidence linking them to a molecule with this specific name.
The STAT3 Signaling Pathway: A Central Regulator of Cellular Fate
The STAT3 signaling cascade is a crucial mediator of extracellular signals from cytokines and growth factors to the nucleus, where it regulates the transcription of a wide array of genes. This pathway is integral to numerous physiological processes, including cell proliferation, differentiation, survival, and immune responses.[1][2][3]
Canonical STAT3 Activation Pathway
The canonical activation of STAT3 is a well-orchestrated process initiated by the binding of ligands, such as interleukins (e.g., IL-6) and growth factors (e.g., EGF), to their cognate receptors on the cell surface.
Downstream STAT3 Target Genes
Activated STAT3 directly binds to specific DNA sequences, known as gamma-activated sequences (GAS), in the promoter regions of its target genes.[4] The resulting gene expression changes contribute to various cellular functions and are often implicated in disease, particularly cancer.
| Cellular Process | Key STAT3 Target Genes | Function in Cancer |
| Proliferation & Cell Cycle | c-Myc, Cyclin D1, Cyclin B1 | Promotes uncontrolled cell growth and division. |
| Survival & Anti-Apoptosis | Bcl-2, Bcl-xL, Mcl-1, Survivin | Inhibits programmed cell death, leading to tumor cell survival.[5][6] |
| Angiogenesis | VEGF (Vascular Endothelial Growth Factor) | Stimulates the formation of new blood vessels to supply the tumor. |
| Invasion & Metastasis | MMPs (Matrix Metalloproteinases), Twist1 | Degrades the extracellular matrix and promotes cell migration. |
| Immune Evasion | IL-10, TGF-β, PD-L1 | Suppresses the anti-tumor immune response. |
Investigating Potential Identities of "this compound"
Given the lack of information on "this compound," we explored several possibilities based on similar nomenclature found in scientific research.
MK-2206: An AKT Inhibitor
MK-2206 is a well-characterized allosteric inhibitor of the AKT (Protein Kinase B) serine/threonine kinase. The PI3K/AKT pathway is another critical signaling cascade that is often dysregulated in cancer. While there is significant crosstalk between the PI3K/AKT and STAT3 pathways, there is no direct evidence from the conducted searches to suggest that MK-2206 directly modulates STAT3 activity or the expression of its target genes. Any effect would likely be indirect. Upregulation of AKT3 has been identified as a mechanism of resistance to MK-2206 in breast cancer.[7][8]
ETC-206: A MNK 1/2 Inhibitor
ETC-206 is an inhibitor of MAP kinase-interacting kinases 1 and 2 (MNK1/2). These kinases are involved in the regulation of protein synthesis and are downstream of the MAPK signaling pathway. No direct link between ETC-206 and STAT3 signaling was identified.
ONC206: A DRD2 Antagonist and ClpP Agonist
ONC206 is an investigational drug that acts as a dopamine receptor D2 (DRD2) antagonist and an agonist of the mitochondrial protease ClpP. Its mechanism of action involves inducing the integrated stress response. The available information does not indicate a direct effect on the STAT3 pathway.
CD206 (Mannose Receptor) and STAT3 Signaling
CD206, also known as the mannose receptor, is a C-type lectin primarily expressed on macrophages and dendritic cells. Activation of CD206 has been linked to STAT3 signaling in the context of macrophage polarization and immune regulation.[9] For instance, a synthetic peptide, RP-182, which activates CD206, has been shown to reprogram tumor-associated macrophages (TAMs) to an anti-tumor phenotype.[10][11] While this reprogramming may involve changes in STAT3-mediated gene expression, specific quantitative data on the effect of a defined CD206 activator named "this compound" on STAT3 target genes is not available. One study did identify CD163, another macrophage marker, as a novel downstream target of STAT3.[12]
Experimental Protocols for Studying STAT3 Target Gene Expression
Should a compound of interest that modulates STAT3 be identified, its effects on downstream target genes can be assessed using standard molecular biology techniques.
Cell Culture and Treatment
-
Cell Line Selection: Choose a cancer cell line known to have constitutively active STAT3 (e.g., various breast, lung, or prostate cancer cell lines) or a cell line responsive to cytokine stimulation (e.g., IL-6).
-
Culture Conditions: Maintain cells in the appropriate growth medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Seed cells at a desired density and allow them to adhere overnight. Treat the cells with the investigational compound at various concentrations and for different time points. A vehicle control (e.g., DMSO) should be included.
RNA Extraction and Quantitative Real-Time PCR (qPCR)
-
RNA Isolation: Following treatment, lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's protocol.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Reverse transcribe a fixed amount of RNA (e.g., 1 µg) into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers (oligo(dT) and random hexamers).
-
qPCR: Perform qPCR using a real-time PCR system with a fluorescent dye (e.g., SYBR Green) or probe-based chemistry (e.g., TaqMan). Use primers specific for the STAT3 target genes of interest (e.g., c-Myc, Bcl-2, VEGF). Include a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method.
Western Blotting for Protein Expression
To confirm that changes in gene expression translate to altered protein levels, Western blotting can be performed.
-
Protein Extraction: Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the proteins of interest (e.g., c-Myc, Bcl-2) and a loading control (e.g., β-actin, GAPDH). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
While the specific effects of a compound named "this compound" on downstream STAT3 target genes cannot be detailed due to a lack of available data, the STAT3 signaling pathway remains a highly relevant and intensely studied target in drug development, particularly in oncology and immunology. The methodologies outlined above provide a standard framework for investigating the impact of any novel compound on this critical pathway. Future disclosures in scientific literature or at conferences may shed light on the identity and biological activity of "this compound." Until then, researchers are encouraged to focus on the established nomenclature of therapeutic agents to ensure clarity and facilitate the dissemination of scientific knowledge.
References
- 1. oatext.com [oatext.com]
- 2. scienceopen.com [scienceopen.com]
- 3. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STAT3 Target Genes Relevant to Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the transcriptional activity of STAT3 by a novel fusion protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. STAT3 pathway in cancers: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Upregulation of AKT3 Confers Resistance to the AKT Inhibitor MK2206 in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. UPREGULATION OF AKT3 CONFERS RESISTANCE TO AKT INHIBITOR MK2206 IN BREAST CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 9. STAT3 is over-activated within CD163pos bone marrow macrophages in both Multiple Myeloma and the benign pre-condition MGUS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Reprogrammed to Kill | Center for Cancer Research [ccr.cancer.gov]
- 12. CD163 as a novel target gene of STAT3 is a potential therapeutic target for gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
The STAT3 Inhibitor MM-206: A Technical Overview of Preclinical Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the currently available preclinical data for the STAT3 inhibitor MM-206. It is important to note that while in vitro pharmacodynamic data has been published, comprehensive in vivo pharmacokinetic and pharmacodynamic data for this compound is not publicly available at this time. Therefore, this guide presents the known information on this compound and provides a generalized framework for the experimental evaluation of similar STAT3 inhibitors, drawing from methodologies used for other compounds in this class.
Introduction to this compound
This compound is a novel, cell-permeable small molecule identified as a direct inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1] As a member of the naphthalene sulfonamide class of compounds, this compound is designed to interfere with STAT3 signaling, a critical pathway implicated in the proliferation, survival, and metastasis of various cancer cells. Constitutive activation of the STAT3 pathway is a hallmark of many human cancers, making it a compelling target for therapeutic intervention.
Pharmacodynamics of this compound
The primary mechanism of action of this compound is the direct inhibition of STAT3 activity. This is achieved through its interaction with the STAT3 protein, preventing downstream signaling events.
In Vitro Activity
The inhibitory activity of this compound has been quantified in biochemical assays. This data provides a direct measure of the compound's potency against its molecular target.
Table 1: In Vitro Pharmacodynamic Properties of this compound
| Parameter | Value | Assay Type | Target Interaction | Reference |
| IC50 | 1.2 µM | Biochemical Assay | Inhibition of STAT3 SH2 domain-phosphopeptide interaction | [1] |
Cellular Activity
In cell-based assays, this compound has been shown to induce apoptosis in a dose-dependent manner in acute myeloid leukemia (AML) cell lines.[1] This demonstrates that its molecular activity translates into a functional anti-cancer effect in a cellular context.
Signaling Pathway
This compound targets a key node in the JAK/STAT signaling pathway. Understanding this pathway is crucial for contextualizing the inhibitor's mechanism of action.
Caption: The JAK/STAT3 signaling pathway and the inhibitory action of this compound.
Pharmacokinetics (Generalized)
As specific pharmacokinetic data for this compound are not publicly available, this section outlines the typical parameters evaluated for a novel small molecule inhibitor. These parameters are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.
Table 2: Generalized Pharmacokinetic Parameters for an Oral STAT3 Inhibitor
| Parameter | Description |
| Absorption | |
| Bioavailability (%) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. |
| Tmax (h) | The time to reach the maximum plasma concentration. |
| Cmax (ng/mL) | The maximum plasma concentration. |
| Distribution | |
| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
| Protein Binding (%) | The extent to which a drug attaches to proteins within the blood. |
| Metabolism | |
| Half-life (t1/2) (h) | The time required for the concentration of the drug in the body to be reduced by one-half. |
| Clearance (CL) | The rate at which a drug is removed from the body. |
| Major Metabolites | The primary products of the drug's breakdown in the body. |
| Excretion | |
| Route of Elimination | The primary pathway through which the drug and its metabolites leave the body (e.g., renal, fecal). |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are generalized protocols for key experiments used to characterize STAT3 inhibitors.
STAT3 Inhibition Assay (Fluorescence Polarization)
This biochemical assay is used to determine the IC50 of an inhibitor for the STAT3 SH2 domain.
-
Reagents: Recombinant human STAT3 protein, a fluorescently labeled phosphotyrosine peptide probe that binds to the STAT3 SH2 domain, assay buffer, and the test compound (this compound).
-
Procedure:
-
A constant concentration of the fluorescent probe and STAT3 protein are incubated together in the assay buffer.
-
The test compound is added in a serial dilution.
-
The mixture is incubated to allow for binding to reach equilibrium.
-
The fluorescence polarization is measured. A decrease in polarization indicates displacement of the probe by the inhibitor.
-
-
Data Analysis: The IC50 value is calculated by fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT Assay)
This cell-based assay measures the effect of an inhibitor on cell proliferation and viability.
-
Cell Culture: Cancer cell lines with constitutively active STAT3 are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: The cells are treated with a range of concentrations of the test compound for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
Measurement: The absorbance is read on a microplate reader at a specific wavelength.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 is determined.
Western Blot for Phospho-STAT3
This assay is used to determine if the inhibitor affects the phosphorylation state of STAT3 in cells.
-
Cell Treatment and Lysis: Cells are treated with the inhibitor, and then lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane.
-
Immunoblotting: The membrane is probed with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3. A loading control (e.g., β-actin) is also used.
-
Detection: The membrane is incubated with secondary antibodies conjugated to a detection enzyme (e.g., HRP), and the signal is visualized using a chemiluminescent substrate.
-
Analysis: The band intensities are quantified to determine the ratio of p-STAT3 to total STAT3.
Experimental Workflow
The evaluation of a novel STAT3 inhibitor like this compound typically follows a structured workflow from initial screening to in vivo testing.
Caption: A generalized experimental workflow for the preclinical evaluation of a STAT3 inhibitor.
Conclusion
This compound is a promising direct inhibitor of STAT3 with demonstrated in vitro activity. Its ability to block the STAT3 SH2 domain and induce apoptosis in cancer cell lines establishes it as a valuable tool for further research. While comprehensive in vivo pharmacokinetic and pharmacodynamic data are not yet publicly available, the established methodologies for characterizing small molecule inhibitors provide a clear path forward for the continued development and evaluation of this compound and other compounds in its class. Future studies will be critical to understanding its potential as a therapeutic agent.
References
A Technical Guide to MicroRNA-206 (miR-206) and its Role in Apoptosis Induction
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: The induction of apoptosis, or programmed cell death, is a critical mechanism for therapeutic interventions in oncology. While no distinct drug or molecule designated "MM-206" is prominently featured in publicly available scientific literature, extensive research highlights the significant role of MicroRNA-206 (miR-206) in promoting apoptosis, particularly in cancer cells. This guide provides an in-depth analysis of miR-206's mechanism of action, summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the core signaling pathways involved. Additionally, this report briefly discusses ETC-206, a small molecule inhibitor of MNK1/2, which acts within the broader MAPK signaling pathway influenced by miR-206.
Introduction to miR-206
MicroRNAs (miRNAs) are small, non-coding RNA molecules that play a crucial role in regulating gene expression at the post-transcriptional level. MicroRNA-206 (miR-206) has been identified as a tumor suppressor in various cancers. Its downregulation is often associated with tumor progression and resistance to chemotherapy. A key function of miR-206 is its ability to induce apoptosis by targeting and inhibiting the expression of anti-apoptotic proteins.[1]
Apoptosis is executed through two primary signaling pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.[2][3] Both converge on the activation of effector caspases, such as caspase-3 and -7, which are responsible for the biochemical and morphological changes characteristic of apoptotic cells.[2][4]
Core Signaling Pathway: miR-206 and the MAPK Pathway
A primary mechanism by which miR-206 induces apoptosis is through its regulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][3] Specifically, miR-206 directly targets MAPK3 (also known as ERK1), leading to a reduction in its expression and phosphorylation.[1] The MAPK/ERK pathway is often overactive in cancer and typically promotes cell survival and proliferation while inhibiting apoptosis. By suppressing this pathway, miR-206 facilitates the induction of apoptosis.
Diagram: miR-206 Signaling Pathway in Apoptosis
Caption: Mechanism of miR-206 induced apoptosis via MAPK3 inhibition.
Quantitative Data on miR-206 Mediated Apoptosis
Studies have quantified the effect of miR-206 on apoptosis and related cellular processes. The following table summarizes findings from a study on cisplatin-resistant gastric cancer cells.
| Cell Line | Treatment Group | Key Finding | Result | Reference |
| BGC823/DDP | miR-206 mimic | MAPK3 Protein Expression | Significantly Decreased (p < 0.05) | [1] |
| BGC823/DDP | miR-206 mimic | p-MAPK3 Protein Expression | Significantly Decreased (p < 0.05) | [1] |
| BGC823/DDP | miR-206 mimic | Cell Apoptosis Rate | Significantly Enhanced (p < 0.05) | [1] |
| BGC823/DDP | miR-206 mimic | Cell Proliferation | Significantly Weakened (p < 0.05) | [1] |
| SGC7901/DDP | miR-206 mimic | MAPK3 Protein Expression | Significantly Decreased (p < 0.05) | [1] |
| SGC7901/DDP | miR-206 mimic | p-MAPK3 Protein Expression | Significantly Decreased (p < 0.05) | [1] |
| SGC7901/DDP | miR-206 mimic | Cell Apoptosis Rate | Significantly Enhanced (p < 0.05) | [1] |
| SGC7901/DDP | miR-206 mimic | Cell Proliferation | Significantly Weakened (p < 0.05) | [1] |
Experimental Protocols for Apoptosis Assessment
To evaluate the pro-apoptotic effects of a compound like miR-206, several standard methodologies are employed.
Annexin V/Propidium Iodide (PI) Staining via Flow Cytometry
This is a widely used method to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.[5][6][7]
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[7] Propidium Iodide (PI) is a nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[5]
Detailed Protocol:
-
Cell Culture and Treatment: Seed cells (e.g., BGC823/DDP) in 6-well plates. After 24 hours, transfect with miR-206 mimic or a negative control (miR-NC) using a suitable transfection reagent.
-
Cell Harvest: After the desired incubation period (e.g., 48 hours), harvest the cells by trypsinization.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of PE Annexin V and 5 µL of 7-AAD or PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour. Live cells will be double-negative, early apoptotic cells are Annexin V positive/PI negative, and late apoptotic/necrotic cells are double-positive.
Diagram: Apoptosis Detection Workflow
Caption: Standard workflow for quantifying apoptosis by flow cytometry.
Western Blot for Apoptosis-Related Proteins
Principle: Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic cascade, such as MAPK3, p-MAPK3, Bcl-2 (anti-apoptotic), and cleaved Caspase-3 (pro-apoptotic).[1][8][9]
Detailed Protocol:
-
Protein Extraction: Following cell treatment, lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-MAPK3, anti-p-MAPK3, anti-cleaved Caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Related Small Molecule: ETC-206
While distinct from miR-206, it is relevant to note the existence of ETC-206 (also known as AUM 001). ETC-206 is an orally available, highly selective small-molecule inhibitor of MNK1 and MNK2 (MAPK-interacting kinases) with IC50 values of 64 nM and 86 nM, respectively.[10] Since MNK1/2 are downstream effectors in the MAPK signaling pathway, inhibitors like ETC-206 represent a pharmacological strategy to achieve similar anti-proliferative and pro-apoptotic outcomes as those induced by miR-206.
Conclusion
MicroRNA-206 acts as a potent inducer of apoptosis in various cancer models, primarily through the suppression of the MAPK signaling pathway by targeting MAPK3. Quantitative analyses confirm its ability to significantly enhance apoptosis and reduce cell proliferation. The experimental protocols detailed herein provide a robust framework for assessing these effects. The convergence of biological regulators like miR-206 and targeted small molecules like ETC-206 on the MAPK pathway underscores its importance as a therapeutic target in drug development.
References
- 1. MicroRNA-206 facilitates gastric cancer cell apoptosis and suppresses cisplatin resistance by targeting MAPK2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Signaling Pathways in Cardiac Myocyte Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Specific signaling pathways mediated programmed cell death in tumor microenvironment and target therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A quantitative real-time approach for discriminating apoptosis and necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Analysis of Apoptosis and Necrosis in Live Cells Using Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. MDM2 inhibitor induces apoptosis in colon cancer cells through activation of the CHOP-DR5 pathway, independent of p53 phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitory growth evaluation and apoptosis induction in MCF-7 cancer cells by new 5-aryl-2-butylthio-1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
Methodological & Application
Application Notes and Protocols for In Vitro Cell-Based Assays of microRNA-206 (miR-206)
Audience: Researchers, scientists, and drug development professionals.
Introduction: MicroRNA-206 (miR-206) is a small non-coding RNA molecule that plays a crucial role in post-transcriptional gene regulation. Emerging evidence has identified miR-206 as a potent tumor suppressor in various cancers, including breast, lung, gastric, and oral squamous cell carcinoma.[1][2][3] Its therapeutic potential lies in its ability to inhibit cancer cell proliferation, migration, and invasion, as well as to induce apoptosis.[3] These application notes provide detailed protocols for in vitro cell-based assays to investigate the functional role of miR-206 and its downstream targets.
Mechanism of Action and Signaling Pathways
miR-206 exerts its tumor-suppressive functions by directly targeting and downregulating the expression of multiple oncogenes. Key validated targets include:
-
c-Myc: miR-206 can impair c-Myc-driven cancer in a synthetic lethal manner by indirectly affecting Myc protein stability.[1]
-
MAP3K13: By directly inhibiting MAP3K13, miR-206 leads to decreased phosphorylation of Myc at Ser62, resulting in increased protein instability and reduced transcriptional activity.[1]
-
Notch3: miR-206 directly targets the 3'-untranslated region (3'-UTR) of Notch3 mRNA, leading to its degradation and subsequent induction of apoptosis.[4]
-
K-Ras: In oral squamous cell carcinoma, miR-206 has been shown to directly target K-Ras, a critical oncogene.[3]
-
MAPK2 (ERK2): miR-206 can target the MAPK signaling pathway, contributing to the suppression of cisplatin resistance in gastric cancer.[5]
-
CORO1C: This actin-binding protein has been identified as a target of miR-206 in non-small cell lung cancer, with implications for metastasis.[2]
The following diagram illustrates the signaling pathway involving miR-206 and its target, c-Myc, through the regulation of MAP3K13.
Caption: miR-206 signaling pathway inhibiting c-Myc activity.
Experimental Protocols
A general workflow for investigating the in vitro effects of miR-206 is depicted below.
Caption: General experimental workflow for in vitro miR-206 studies.
Cell Culture and Transfection
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231 for breast cancer; A549 for lung cancer).
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
miR-206 mimic, negative control (NC) mimic, miR-206 inhibitor, NC inhibitor.
-
Lipofectamine RNAiMAX or similar transfection reagent.
-
Opti-MEM or other serum-free medium.
Protocol:
-
Culture cells in T-75 flasks until they reach 70-80% confluency.
-
The day before transfection, seed cells into 6-well or 96-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
On the day of transfection, dilute the miR-206 mimic/inhibitor and the transfection reagent in separate tubes containing serum-free medium.
-
Combine the diluted miRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
Add the transfection complexes to the cells in each well.
-
Incubate the cells for 24-72 hours before proceeding with downstream assays.
Cell Proliferation Assay (MTT Assay)
Materials:
-
Transfected cells in a 96-well plate.
-
MTT reagent (5 mg/mL in PBS).
-
DMSO.
-
Plate reader.
Protocol:
-
After the desired incubation period post-transfection, add 10 µL of MTT reagent to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
Cell Migration and Invasion Assay (Transwell Assay)
Materials:
-
Transwell inserts (8 µm pore size).
-
Matrigel (for invasion assay).
-
Serum-free medium and medium with 10% FBS.
-
Cotton swabs.
-
Methanol for fixation.
-
Crystal violet stain.
Protocol:
-
For invasion assays, coat the upper surface of the Transwell inserts with diluted Matrigel and allow it to solidify. For migration assays, this step is omitted.
-
Harvest transfected cells and resuspend them in serum-free medium.
-
Seed the cell suspension into the upper chamber of the Transwell inserts.
-
Add medium containing 10% FBS (as a chemoattractant) to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol.
-
Stain the cells with crystal violet.
-
Count the stained cells under a microscope in several random fields.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Materials:
-
Transfected cells.
-
Annexin V-FITC Apoptosis Detection Kit.
-
Flow cytometer.
Protocol:
-
Harvest transfected cells by trypsinization.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour.
Dual-Luciferase Reporter Assay (for Target Validation)
Materials:
-
Plasmid vectors containing the 3'-UTR of the putative target gene downstream of a luciferase reporter gene (wild-type and mutant).
-
Renilla luciferase control vector.
-
Dual-Luciferase Reporter Assay System.
-
Luminometer.
Protocol:
-
Co-transfect cells with the luciferase reporter vector (wild-type or mutant 3'-UTR), the Renilla control vector, and either the miR-206 mimic or a negative control mimic.
-
After 24-48 hours of incubation, lyse the cells.
-
Measure the firefly and Renilla luciferase activities sequentially using a luminometer according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. A significant decrease in luciferase activity in the presence of the miR-206 mimic and the wild-type 3'-UTR confirms direct targeting.[4]
Data Presentation
The following tables summarize hypothetical quantitative data from the described assays, illustrating the expected effects of miR-206 overexpression.
Table 1: Effect of miR-206 on Cancer Cell Proliferation (MTT Assay)
| Cell Line | Treatment | Relative Cell Viability (%) | P-value |
| MCF-7 | NC Mimic | 100 ± 5.2 | - |
| MCF-7 | miR-206 Mimic | 65 ± 4.8 | < 0.01 |
| A549 | NC Mimic | 100 ± 6.1 | - |
| A549 | miR-206 Mimic | 58 ± 5.5 | < 0.01 |
Table 2: Effect of miR-206 on Cancer Cell Invasion (Transwell Assay)
| Cell Line | Treatment | Number of Invaded Cells per Field | P-value |
| MDA-MB-231 | NC Mimic | 210 ± 15 | - |
| MDA-MB-231 | miR-206 Mimic | 85 ± 10 | < 0.001 |
| A549 | NC Mimic | 180 ± 12 | - |
| A549 | miR-206 Mimic | 70 ± 8 | < 0.001 |
Table 3: Effect of miR-206 on Target Gene Expression (qRT-PCR and Western Blot)
| Target Gene | Cell Line | Treatment | Relative mRNA Expression | Relative Protein Expression |
| c-Myc | HepG2 | NC Mimic | 1.0 | 1.0 |
| c-Myc | HepG2 | miR-206 Mimic | 0.6 | 0.5 |
| Notch3 | HeLa | NC Mimic | 1.0 | 1.0 |
| Notch3 | HeLa | miR-206 Mimic | 0.4 | 0.3 |
Table 4: Validation of Direct Targeting of Notch3 by miR-206 (Dual-Luciferase Reporter Assay)
| Reporter Construct | Co-transfection | Relative Luciferase Activity | P-value |
| Notch3 3'-UTR WT | NC Mimic | 1.0 | - |
| Notch3 3'-UTR WT | miR-206 Mimic | 0.45 | < 0.01 |
| Notch3 3'-UTR Mutant | NC Mimic | 1.0 | - |
| Notch3 3'-UTR Mutant | miR-206 Mimic | 0.95 | > 0.05 |
Conclusion: The protocols outlined in these application notes provide a robust framework for the in vitro investigation of miR-206's tumor-suppressive functions. By employing these cell-based assays, researchers can elucidate the molecular mechanisms underlying miR-206's activity and evaluate its potential as a therapeutic agent in various cancer contexts.
References
- 1. microRNA-206 impairs c-Myc-driven cancer in a synthetic lethal manner by directly inhibiting MAP3K13 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MiR-206 may suppress non-small lung cancer metastasis by targeting CORO1C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MiR-206 functions as a tumor suppressor and directly targets K-Ras in human oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MicroRNA-206 Targets notch3, Activates Apoptosis, and Inhibits Tumor Cell Migration and Focus Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MicroRNA-206 facilitates gastric cancer cell apoptosis and suppresses cisplatin resistance by targeting MAPK2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
How to dissolve and prepare MM-206 for experiments
Application Notes and Protocols for MM-206
Given that "this compound" is not a standard designation, this document provides protocols for two distinct research molecules that may be referred to by a similar name: the small molecule inhibitor ETC-206 (also known as AUM 001 or Tinodasertib) and microRNA-206 (miR-206) . Please select the section relevant to your compound of interest.
Section 1: ETC-206 (AUM 001/Tinodasertib) - Small Molecule Inhibitor
1.1. Introduction
ETC-206 is a potent and selective, orally available small-molecule inhibitor of MAP kinase-interacting kinases 1 and 2 (MNK1 and MNK2).[1][2][3][4] These kinases are involved in the phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E), a critical step in the regulation of protein translation.[1][5] Dysregulation of the MNK-eIF4E signaling axis is implicated in various cancers, making ETC-206 a valuable tool for cancer research and drug development.[1][3]
1.2. Physicochemical and Potency Data
The following table summarizes the key quantitative data for ETC-206.
| Property | Value |
| Molecular Formula | C₂₅H₂₀N₄O₂ |
| Formula Weight | 408.5 g/mol |
| Purity | ≥98% |
| Solubility | DMSO: 82 mg/mL (200.75 mM)[4], 1 mg/mL[2]DMF: 3 mg/mL[2]PBS (pH 7.2): 0.2 mg/mL[2]Ethanol: Slightly soluble[2]Water: Insoluble[4] |
| IC₅₀ (Cell-free) | MNK1: 64 nM[2][6][7]MNK2: 86 nM[2][6][7] |
| IC₅₀ (Cell-based) | Inhibition of p-eIF4E in HeLa cells: 321 nM[2]Inhibition of p-eIF4E in K562-eIF4E cells: 0.8 µM[6][7] |
1.3. Experimental Protocols
1.3.1. Preparation of Stock Solutions
-
Materials:
-
ETC-206 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, RNase-free microcentrifuge tubes
-
-
Protocol:
-
Briefly centrifuge the vial of ETC-206 powder to ensure all the material is at the bottom.
-
To prepare a 10 mM stock solution, add the appropriate volume of anhydrous DMSO. For example, to 1 mg of ETC-206 (formula weight 408.5 g/mol ), add 244.8 µL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) may assist dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
-
1.3.2. Preparation of Working Solutions for In Vitro Experiments
-
Materials:
-
ETC-206 stock solution (e.g., 10 mM in DMSO)
-
Appropriate cell culture medium
-
-
Protocol:
-
Thaw an aliquot of the ETC-206 stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.
-
It is crucial to ensure that the final concentration of DMSO in the cell culture medium is consistent across all experimental conditions (including vehicle controls) and is non-toxic to the cells (typically ≤ 0.5%).
-
Add the working solutions to your cell cultures and incubate for the desired duration.
-
1.3.3. Preparation of Formulation for In Vivo Oral Administration
An example of a formulation for oral administration in animal models is provided below.[4]
-
Materials:
-
ETC-206
-
DMSO
-
PEG300
-
Tween80
-
ddH₂O (double-distilled water)
-
-
Protocol (for a 1 mL working solution):
-
Prepare a stock solution of ETC-206 in DMSO (e.g., 82 mg/mL).[4]
-
Add 50 µL of the clarified DMSO stock solution to 400 µL of PEG300. Mix until clear.
-
Add 50 µL of Tween80 to the mixture. Mix until clear.
-
Add 500 µL of ddH₂O to bring the final volume to 1 mL.
-
The resulting solution should be a homogeneous suspension. Use immediately for optimal results.[4]
-
1.4. Visualization of Workflow and Signaling Pathway
References
- 1. Overcoming Paradoxical Kinase Priming by a Novel MNK1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Practical Fragments: Fragments in the clinic: ETC-206 [practicalfragments.blogspot.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. fortunejournals.com [fortunejournals.com]
Unraveling the Therapeutic Potential of MM-206 in Cancer Research: Application Notes and Protocols
A Clarification on "MM-206" in Oncology Research
In the realm of cancer therapeutics, the designation "this compound" is not a widely recognized identifier for a specific agent. It is likely a typographical error, with the intended subject being either miR-206 , a tumor-suppressing microRNA, or MK-2206 , a potent allosteric Akt inhibitor. Both molecules are significant in cancer research and are investigated for their therapeutic potential across various cancer cell lines. This document provides detailed application notes and protocols for both miR-206 and MK-2206 to address this ambiguity and serve as a comprehensive resource for researchers.
Part 1: miR-206 in Cancer Cell Lines
Introduction
MicroRNA-206 (miR-206) is a small non-coding RNA molecule that functions as a tumor suppressor in a multitude of cancers. Its expression is often downregulated in tumor tissues, and restoration of its function has been shown to inhibit cancer cell proliferation, migration, and invasion, and to induce apoptosis. These effects are mediated through the downregulation of its target oncogenes.
Mechanism of Action
miR-206 exerts its tumor-suppressive functions by binding to the 3' untranslated region (3' UTR) of target messenger RNAs (mRNAs), leading to their degradation or translational repression. Key targets of miR-206 in cancer include:
-
c-Met: A receptor tyrosine kinase involved in cell growth, motility, and invasion.
-
MAP3K13: A kinase that can stabilize the Myc oncoprotein.
-
SOX9: A transcription factor implicated in cell proliferation and metastasis.
-
YRDC: A protein whose role in cancer is being elucidated.
-
NRP1, SMAD2, SMAD4: Components of the TGF-β signaling pathway, which is involved in epithelial-mesenchymal transition (EMT).
By downregulating these targets, miR-206 disrupts critical oncogenic signaling pathways, including the c-Met/AKT/GSK-3β, c-Met/AKT/mTOR, and TGF-β pathways.
Recommended Concentrations for In Vitro Studies
The optimal concentration of miR-206 mimics or inhibitors for transfecting cancer cell lines is cell-type dependent and should be determined empirically. However, the following table summarizes typical concentration ranges found in the literature.
| Reagent | Concentration Range | Typical Starting Concentration |
| miR-206 Mimic | 5 nM - 100 nM | 10 nM - 50 nM |
| miR-206 Inhibitor | 50 nM - 200 nM | 100 nM |
Experimental Protocols
This protocol provides a general guideline for transfecting miR-206 mimics into adherent cancer cell lines using a lipid-based transfection reagent.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
Opti-MEM® I Reduced Serum Medium
-
miR-206 mimic and negative control mimic
-
Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
6-well plates
-
Nuclease-free water and tubes
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Preparation of Transfection Complexes:
-
In a sterile microfuge tube, dilute the miR-206 mimic or negative control mimic to the desired final concentration (e.g., 50 nM) in Opti-MEM®.
-
In a separate sterile microfuge tube, dilute the transfection reagent in Opti-MEM® according to the manufacturer's instructions.
-
Combine the diluted mimic and diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow for complex formation.
-
-
Transfection:
-
Aspirate the growth medium from the cells and replace it with fresh, antibiotic-free complete medium.
-
Add the transfection complexes dropwise to each well.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
Analysis: After incubation, cells can be harvested for downstream analysis, such as qRT-PCR to confirm miR-206 overexpression, or functional assays like cell viability, migration, or invasion assays.
Signaling Pathway and Workflow Diagrams
Caption: miR-206 signaling pathway in cancer.
Caption: Experimental workflow for miR-206 mimic transfection.
Part 2: MK-2206 in Cancer Cell Lines
Introduction
MK-2206 is a highly potent and selective, orally bioavailable allosteric inhibitor of all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3).[1] The PI3K/Akt signaling pathway is frequently hyperactivated in human cancers and plays a crucial role in promoting cell survival, proliferation, and resistance to therapy.
Mechanism of Action
MK-2206 binds to an allosteric site on Akt, preventing its conformational change required for activation by phosphorylation at Thr308 and Ser473.[2] By inhibiting Akt, MK-2206 blocks the downstream signaling cascade, leading to:
-
Inhibition of cell cycle progression.
-
Induction of apoptosis.
-
Suppression of cell proliferation.
-
Sensitization of cancer cells to other anti-cancer agents.
Recommended Concentrations for In Vitro Studies
The effective concentration of MK-2206 varies significantly among different cancer cell lines, largely dependent on their genetic background (e.g., PTEN status, PIK3CA mutations). The IC50 (half-maximal inhibitory concentration) values can range from nanomolar to micromolar concentrations.
| Cancer Type | Cell Line(s) | IC50 (µM) |
| Breast Cancer | MCF-7aro, LET-R | 0.08 - 0.09[3] |
| RAD-R | 0.022[3] | |
| Lung Cancer | NCI-H460, A431, HCC827, NCI-H292 | 3.4 - 5.5[4] |
| NCI-H358, NCI-H23, NCI-H1299, Calu-6 | 13.5 - 28.6[4] | |
| Pancreatic Cancer | Mia PaCa-2, Panc-1 | ~1 (effective dose)[5] |
| Medullary Thyroid Cancer | MTC-TT | Dose-dependent suppression (0-20 µM)[2] |
| Acute Lymphoblastic Leukemia | COG-LL-317, RS4;11 | < 0.2[6] |
| Glioblastoma | SJ-GBM2 | > 10[6] |
Experimental Protocols
This protocol describes a method to assess the effect of MK-2206 on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
MK-2206 (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.
-
Drug Treatment:
-
Prepare serial dilutions of MK-2206 in complete growth medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Aspirate the medium from the cells and add 100 µL of the medium containing the desired concentrations of MK-2206. Include a vehicle control (DMSO only).
-
-
Incubation: Incubate the plate for 48-96 hours at 37°C in a CO2 incubator.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
This protocol outlines the procedure for detecting the inhibition of Akt phosphorylation by MK-2206.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
MK-2206
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with various concentrations of MK-2206 for the desired time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Signaling Pathway and Workflow Diagrams
Caption: MK-2206 mechanism of action in the PI3K/Akt pathway.
Caption: Experimental workflow for a cell viability (MTT) assay with MK-2206.
References
- 1. MK-2206, an allosteric Akt inhibitor, enhances antitumor efficacy by standard chemotherapeutic agents or molecular targeted drugs in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MK-2206 Causes Growth Suppression and Reduces Neuroendocrine Tumor Marker Production in Medullary Thyroid Cancer through Akt Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Akt inhibitor MK-2206 reduces pancreatic cancer cell viability and increases the efficacy of gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Testing of the Akt/PKB Inhibitor MK-2206 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of MM-206
Disclaimer: The designation "MM-206" does not correspond to a single, clearly identified therapeutic agent in publicly available scientific literature. Search results indicate potential associations with different investigational compounds, including liposomal formulations and targeted therapies. Therefore, this document provides a generalized framework and representative protocols for the in vivo administration of a hypothetical targeted therapeutic, herein referred to as this compound, based on common practices for similar investigational drugs. The provided protocols and data are illustrative and should be adapted based on the specific characteristics of the actual compound being investigated.
Introduction
These application notes provide detailed protocols for the in vivo administration and evaluation of this compound, a hypothetical agent conceptualized as a targeted liposomal therapy. The protocols are designed for preclinical researchers and drug development professionals to assess the pharmacokinetics, pharmacodynamics, and anti-tumor efficacy of this compound in rodent models.
Hypothetical Mechanism of Action of this compound
For the purpose of these application notes, this compound is assumed to be a liposomal formulation of a cytotoxic agent (e.g., doxorubicin) targeted to the Macrophage Mannose Receptor (CD206). CD206 is often overexpressed on tumor-associated macrophages (TAMs), which play a crucial role in tumor progression and immunosuppression.[1][2] By targeting CD206, this compound aims to deliver its cytotoxic payload preferentially to the tumor microenvironment, thereby enhancing anti-tumor activity and reducing systemic toxicity.[2]
Signaling Pathway
The proposed mechanism involves the binding of this compound to CD206 on TAMs, leading to receptor-mediated endocytosis. Once internalized, the liposome is designed to release its therapeutic payload, which can then exert its cytotoxic effects on the TAMs or surrounding tumor cells. The disruption of the pro-tumoral TAM population is expected to modulate the tumor microenvironment and enhance anti-tumor immune responses.
Caption: Hypothetical signaling pathway of this compound targeting CD206.
In Vivo Administration Protocols
The following protocols are intended as a starting point and should be optimized for the specific animal model and experimental objectives.
Animal Models
-
Species: Immunocompromised mice (e.g., NOD-SCID, NSG) for human tumor xenografts, or syngeneic models in immunocompetent mice (e.g., C57BL/6, BALB/c) for studying immune-related effects.
-
Tumor Implantation: For solid tumors, subcutaneous injection of 1 x 10^6 to 1 x 10^7 tumor cells in a suitable medium (e.g., PBS or Matrigel) into the flank of the mouse is a common method.[1]
Formulation and Administration of this compound
-
Reconstitution: If lyophilized, reconstitute this compound in a sterile, pyrogen-free vehicle such as saline or 5% dextrose solution, as specified by the manufacturer.
-
Route of Administration: Intravenous (IV) injection via the tail vein is the most common route for liposomal formulations to ensure systemic distribution.[3] Other routes such as intraperitoneal (IP) or subcutaneous (SC) injection may be considered depending on the experimental goals.
-
Dosage: The optimal dosage of this compound should be determined through dose-escalation studies. As a reference, liposomal doxorubicin formulations are often administered in a range of 1-5 mg/kg in mice.[3]
-
Frequency: Administration frequency can range from once weekly to multiple times per week, depending on the half-life of the compound and the tumor growth rate.
Experimental Workflow
Caption: A generalized workflow for in vivo efficacy studies.
Data Presentation
Quantitative data should be presented in a clear and organized manner. The following tables provide templates for summarizing key data from in vivo studies.
Table 1: Representative In Vitro Cytotoxicity Data
| Cell Line | Compound | IC50 (µM) |
| MCF-7 | Free Doxorubicin | 0.5 |
| MCF-7 | Liposomal Doxorubicin | 2.5 |
| MDA-MB-231 | Free Doxorubicin | 0.8 |
| MDA-MB-231 | Liposomal Doxorubicin | 4.2 |
| (Note: These are representative values for doxorubicin and its liposomal formulations. Actual values for this compound would need to be experimentally determined.) |
Table 2: In Vivo Efficacy Study Parameters
| Parameter | Description |
| Animal Model | BALB/c nude mice |
| Tumor Model | Human breast cancer (MCF-7) xenograft |
| Treatment Groups | 1. Vehicle Control (Saline) 2. This compound (2.5 mg/kg) 3. Non-targeted Liposome (2.5 mg/kg) |
| Administration Route | Intravenous (IV) |
| Dosing Schedule | Once weekly for 4 weeks |
| Primary Endpoint | Tumor growth inhibition |
| Secondary Endpoints | Body weight, survival, histological analysis |
| (Note: This is an example experimental design. Specific parameters should be tailored to the research question.) |
Key Experimental Protocols
Tumor Volume Measurement
-
Measure the length (L) and width (W) of the tumor using digital calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: Volume = (L x W²) / 2.[1]
-
Record the measurements for each animal and plot the mean tumor volume for each treatment group over time.
Pharmacokinetic Study
-
Administer a single dose of this compound to a cohort of tumor-bearing mice.
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 24 hours), collect blood samples via retro-orbital or cardiac puncture.
-
Process the blood to separate plasma.
-
Analyze the concentration of the active drug and/or the liposomal carrier in the plasma using a validated analytical method (e.g., LC-MS/MS, fluorescence spectroscopy).
-
Calculate key pharmacokinetic parameters such as half-life, clearance, and volume of distribution.
Biodistribution Study
-
Administer this compound, potentially labeled with a fluorescent or radioactive tag, to tumor-bearing mice.
-
At selected time points, euthanize the animals and harvest major organs (tumor, liver, spleen, kidneys, heart, lungs).
-
Homogenize the tissues and quantify the amount of this compound or its payload in each organ.
-
Express the data as percentage of injected dose per gram of tissue (%ID/g).
Histological and Immunohistochemical Analysis
-
At the end of the study, euthanize the animals and excise the tumors and major organs.
-
Fix the tissues in 10% neutral buffered formalin and embed in paraffin.
-
Section the tissues and perform Hematoxylin and Eosin (H&E) staining to assess tissue morphology and toxicity.
-
Perform immunohistochemistry (IHC) for relevant biomarkers, such as markers of apoptosis (e.g., cleaved caspase-3), cell proliferation (e.g., Ki-67), and immune cell infiltration (e.g., CD4, CD8).
Conclusion
The protocols and guidelines presented in these application notes provide a comprehensive framework for the in vivo evaluation of the hypothetical targeted therapeutic, this compound. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, which is essential for advancing the preclinical development of novel cancer therapies. It is imperative to adapt these protocols to the specific characteristics of the investigational agent and the scientific questions being addressed.
References
- 1. Mannose receptor (CD206) activation in tumor-associated macrophages enhances adaptive and innate antitumor immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploitation of the Macrophage Mannose Receptor (CD206) in Infectious Disease Diagnostics and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo study of doxorubicin-loaded cell-penetrating peptide-modified pH-sensitive liposomes: biocompatibility, bio-distribution, and pharmacodynamics in BALB/c nude mice bearing human breast tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Combining "206" Series Molecules with Other Cancer Therapies
Disclaimer: The query for "MM-206" does not correspond to a single, clearly identifiable therapeutic agent in publicly available scientific literature and clinical trial databases. It is likely a typographical error. This document provides information on several similarly named agents with relevance to cancer therapy: ONC206 , ETC-206 , and microRNA-206 (miR-206) . The most extensive data regarding combination therapies is available for ONC206.
Section 1: ONC206 in Combination Cancer Therapy
Introduction: ONC206 is an orally bioavailable, central nervous system (CNS) penetrant small molecule and a second-generation imipridone.[1][2] It functions as a dual-targeted investigational therapy, acting as an agonist of the mitochondrial protease ClpP and an antagonist of the G protein-coupled receptor DRD2.[3] This dual engagement in tumor cells leads to the activation of the integrated stress response, changes in mitochondrial bioenergetics, and inhibition of pro-survival Ras signaling, ultimately resulting in cancer cell death.[3] Preclinical and clinical studies are underway to evaluate the efficacy of ONC206 in combination with other cancer treatments, particularly for CNS tumors.[1][4]
Mechanism of Action in Combination Therapy
ONC206's unique mechanism of action provides a strong rationale for its use in combination with standard-of-care therapies like radiation and chemotherapy. By inducing a "stress response" in tumor cells, ONC206 may sensitize them to the cytotoxic effects of other agents.[5][6] Radiation therapy primarily works by causing DNA damage in rapidly dividing cells.[7] The combination of ONC206-induced cellular stress and radiation-induced DNA damage may lead to a synergistic anti-tumor effect.
Preclinical Data: ONC206 in Combination with Temozolomide and Radiation
A preclinical study in a glioblastoma multiforme (GBM) mouse orthotopic model has shown that ONC206 in combination with temozolomide (TMZ) and radiotherapy (RT) significantly reduces tumor cell viability.[1][8]
Table 1: In Vitro Cell Viability in GBM Cells
| Treatment Group | Concentration/Dose | Outcome |
|---|---|---|
| ONC206 | 0.08 µM | - |
| Temozolomide (TMZ) | 12.5 µM | - |
| Radiotherapy (RT) | 2 Gy | - |
| ONC206 + TMZ + RT | 0.08 µM + 12.5 µM + 2 Gy | Significant reduction in cell viability compared to single and double treatments[1] |
Table 2: In Vivo Efficacy in GBM Mouse Orthotopic Model
| Treatment Group | Dose | Outcome |
|---|---|---|
| ONC206 | 50 mg/kg weekly | - |
| ONC206 + TMZ + RT | 50 mg/kg weekly + TMZ + RT | Increased tumor cell apoptosis and inhibited tumor cell proliferation compared to single and double treatments[1][8] |
Experimental Protocol: In Vivo GBM Orthotopic Model
This protocol is a general representation based on the preclinical abstract.[1][8]
-
Cell Culture: Human GBM cells are cultured under standard conditions.
-
Animal Model: Immunocompromised mice are used.
-
Orthotopic Implantation: A stereotactic apparatus is used to inject GBM cells into the brain of the mice to establish an orthotopic tumor model.
-
Tumor Growth Monitoring: Tumor growth is monitored, often using bioluminescence imaging or MRI.
-
Treatment Groups: Once tumors are established, mice are randomized into treatment groups:
-
Vehicle control
-
ONC206 alone (50 mg/kg, weekly, oral gavage)
-
Temozolomide (TMZ) alone
-
Radiation Therapy (RT) alone
-
ONC206 + TMZ
-
ONC206 + RT
-
TMZ + RT
-
ONC206 + TMZ + RT
-
-
Drug Administration: ONC206 is administered orally. TMZ is typically administered intraperitoneally.
-
Radiation Therapy: A targeted radiation dose is delivered to the tumor site.
-
Endpoint Analysis: After a defined treatment period, tumors are harvested.
-
Outcome Measures:
-
Tumor volume and weight.
-
Immunohistochemistry for markers of apoptosis (e.g., cleaved caspase-3) and proliferation (e.g., Ki-67).
-
Survival analysis.
-
Clinical Trial Protocol: ONC206 in Combination with Radiation Therapy (NCT04732065/PNOC023)
A Phase I clinical trial is currently evaluating ONC206 alone or in combination with radiation therapy for newly diagnosed or recurrent diffuse midline gliomas (DMGs) and other recurrent primary malignant brain tumors.[4][5][9]
Table 3: Overview of Clinical Trial NCT04732065 (PNOC023)
| Parameter | Description |
|---|---|
| Trial Identifier | NCT04732065, PNOC023[4][5] |
| Title | A Study of ONC206 in Treating Patients With Newly Diagnosed or Recurrent Diffuse Midline Gliomas or Other Recurrent Primary Malignant Brain Tumors[4][5] |
| Phase | Phase I[5][9] |
| Interventions | ONC206, Standard of Care Radiation Therapy[10] |
| Key Eligibility | Children and young adults with newly diagnosed or recurrent DMGs, or other recurrent primary malignant brain tumors.[5] |
| Study Arms | - Arm A: ONC206 monotherapy for DMG with prior therapy. - Arm B: ONC206 + radiation for newly diagnosed DMG. - Arm C: ONC206 + radiation for recurrent, previously untreated DMG. - Arm D: ONC206 monotherapy for recurrent primary malignant brain tumors.[9] |
| Primary Objective | To determine the maximum tolerated dose (MTD) of ONC206 as a single agent and in combination with focal radiation therapy.[4] |
Protocol Summary for Combination Arms (B and C):
-
Patient Screening: Patients are screened based on inclusion/exclusion criteria, including tumor type and prior treatment history.[4]
-
Treatment Regimen:
-
Monitoring and Evaluation:
-
Regular safety assessments are conducted to monitor for adverse events.
-
Tumor response is evaluated using MRI scans.
-
Pharmacokinetic and pharmacodynamic studies may be performed.
-
-
Treatment Duration: Treatment cycles are typically 28 days and continue for up to 12 months in the absence of disease progression or unacceptable toxicity.[9]
Section 2: ETC-206 in Combination Cancer Therapy
Introduction: ETC-206 is an orally available, highly selective small-molecule inhibitor of MNK1 and MNK2 kinases. These kinases are involved in the regulation of protein translation and can promote tumor development.[11]
Current Status: As of the latest available information, clinical development has focused on first-in-human studies in healthy volunteers to assess safety, tolerability, and pharmacokinetics.[11] There is limited publicly available data on the use of ETC-206 in combination with other cancer therapies in a clinical setting. The mechanism of action, however, suggests potential for combination with therapies that target other signaling pathways involved in protein synthesis and cell growth.
Section 3: microRNA-206 (miR-206) in Combination Cancer Therapy
Introduction: miR-206 is a microRNA that can act as a tumor suppressor by regulating the expression of multiple target genes.[12] Dysregulation of miR-206 has been observed in various cancers, and its restoration is being explored as a therapeutic strategy.[12][13]
Mechanism in Combination Therapy: The ability of miRNAs to target multiple genes simultaneously makes them attractive candidates for combination therapies.[14] By restoring miR-206 levels, it may be possible to sensitize cancer cells to other anti-cancer agents. For example, miR-206 has been shown to target MET and EGFR, suggesting it could enhance the efficacy of tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer.[15]
Therapeutic Approaches:
-
miRNA Mimics: Synthetic miR-206 mimics can be delivered to tumor cells to restore its tumor-suppressive function.[15]
-
Combination Rationale: Combining miR-206 mimics with chemotherapy or targeted therapies could potentially overcome drug resistance and improve treatment outcomes.[14]
Current Status: The use of miR-206 in combination cancer therapy is primarily in the preclinical stage of research.[12] Key challenges include the development of safe and effective delivery systems for miRNA mimics to the tumor site.[15] No standardized clinical protocols for its use in combination therapy are currently available.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. ascopubs.org [ascopubs.org]
- 3. chimerix.com [chimerix.com]
- 4. pnoc.us [pnoc.us]
- 5. ONC206 for Treatment of Newly Diagnosed, or Recurrent Diffuse Midline Gliomas, and Other Recurrent Malignant Brain Tumors (PNOC 023) | UCSF Brain Tumor Center [braintumorcenter.ucsf.edu]
- 6. Facebook [cancer.gov]
- 7. news-medical.net [news-medical.net]
- 8. researchgate.net [researchgate.net]
- 9. Clinical Trial: NCT04732065 - My Cancer Genome [mycancergenome.org]
- 10. ONC206 + Radiation Therapy for Brain Tumor · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 11. researchgate.net [researchgate.net]
- 12. microRNA-206 impairs c-Myc-driven cancer in a synthetic lethal manner by directly inhibiting MAP3K13 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MiR-34a and miR-206 act as novel prognostic and therapy biomarkers in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MicroRNA-Based Combinatorial Cancer Therapy: Effects of MicroRNAs on the Efficacy of Anti-Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
MM-206 for the Investigation of Autoimmune and Inflammatory Diseases: Application Notes and Protocols
For Research Use Only.
Introduction
Autoimmune and inflammatory diseases are characterized by a dysregulated immune response, leading to chronic inflammation and tissue damage. Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor that plays a central role in orchestrating the differentiation and function of various immune cells, particularly T helper 17 (Th17) cells, which are key drivers of autoimmunity. Constitutive activation of the STAT3 signaling pathway is a hallmark of many autoimmune and inflammatory conditions, making it a compelling therapeutic target. MM-206 is a potent inhibitor of STAT3 activity, offering a valuable tool for researchers to investigate the role of STAT3 in the pathogenesis of these diseases and to evaluate the therapeutic potential of STAT3 inhibition.
This compound is a STAT3 activity inhibitor that potently inhibits the interaction between the STAT3 SH2 domain and phosphopeptides with an IC50 of 1.2 μM.[1] This inhibition prevents the dimerization, nuclear translocation, and DNA binding of STAT3, thereby blocking its transcriptional activity.
Mechanism of Action
The canonical STAT3 signaling pathway is initiated by the binding of cytokines, such as IL-6 and IL-23, to their respective cell surface receptors. This binding leads to the activation of associated Janus kinases (JAKs), which then phosphorylate the cytoplasmic tails of the receptors. STAT3 monomers are recruited to these phosphorylated sites and are themselves phosphorylated by JAKs. Phosphorylated STAT3 monomers then dimerize and translocate to the nucleus, where they bind to specific DNA sequences in the promoter regions of target genes, regulating their transcription. These target genes include those that promote inflammation, cell proliferation, and survival, and are critically involved in the differentiation of pathogenic Th17 cells. This compound disrupts this cascade by preventing the initial recruitment and/or dimerization of STAT3.
Applications in Autoimmune and Inflammatory Disease Research
This compound can be utilized in a variety of in vitro and in vivo models to study the role of STAT3 in autoimmune and inflammatory diseases.
In Vitro Applications:
-
Inhibition of Th17 Differentiation: Assess the ability of this compound to inhibit the differentiation of naive CD4+ T cells into pathogenic Th17 cells.
-
Enhancement of Regulatory T cell (Treg) Function: Investigate the effect of this compound on the suppressive capacity of Tregs.
-
Cytokine Production Assays: Determine the impact of this compound on the production of pro-inflammatory cytokines by various immune cell types.
-
Cell Proliferation and Viability Assays: Evaluate the effect of this compound on the proliferation and survival of immune cells.
In Vivo Applications:
-
Experimental Autoimmune Encephalomyelitis (EAE): A widely used model for multiple sclerosis. This compound can be administered to assess its ability to prevent or treat EAE by reducing inflammation and demyelination in the central nervous system.
-
Collagen-Induced Arthritis (CIA): A common model for rheumatoid arthritis. This compound can be used to evaluate its effect on reducing joint inflammation, swelling, and bone erosion.
Quantitative Data
Table 1: In Vitro Activity of this compound and other STAT3 Inhibitors
| Compound | Assay | Cell Type | IC50 / EC50 | Reference |
| This compound | STAT3 SH2 domain-phosphopeptide interaction | N/A | 1.2 µM | [1] |
| Stattic | STAT3 Inhibition | Human nTregs | 200 nM (used concentration) | [2] |
| LLL12b | Th17 Differentiation | Mouse naive CD4+ T cells | ~1 µM | [3] |
| WP1066 | Cell Viability | Human malignant glioma U87-MG cells | 5.6 µM | [4] |
Table 2: Representative In Vivo Efficacy of STAT3 Inhibitors in EAE Model
| Compound | Animal Model | Dosing Regimen | Key Outcomes | Reference |
| Stattic | SJL/J mice (RR-EAE) | Not specified | Amelioration of disease symptoms, reduction in p-STAT3 levels | [5] |
| LLL12b | C57BL/6 mice (EAE) | Therapeutic administration | Suppressed disease severity, decreased Th17 cells, increased Tregs | [3] |
| Rapamycin (mTOR-STAT3 pathway inhibitor) | C57BL/6 mice (EAE) | Not specified | Significantly inhibited EAE development, reduced Th1 and Th17 cells | [6] |
Experimental Protocols
Protocol 1: In Vitro Inhibition of Th17 Cell Differentiation
This protocol is adapted for the use of a STAT3 inhibitor like this compound.
Materials:
-
Naive CD4+ T cells (isolated from spleen and lymph nodes of mice)
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Anti-CD3 and Anti-CD28 antibodies
-
Recombinant mouse IL-6
-
Recombinant human TGF-β1
-
Recombinant mouse IL-23
-
Anti-IFN-γ and Anti-IL-4 antibodies
-
This compound (dissolved in DMSO)
-
Cell stimulation cocktail (e.g., PMA and Ionomycin)
-
Intracellular staining antibodies (anti-IL-17A, anti-Foxp3)
-
Flow cytometer
Procedure:
-
Isolate naive CD4+ T cells from the spleens and lymph nodes of mice using a naive CD4+ T cell isolation kit.
-
Coat a 96-well plate with anti-CD3 antibody (e.g., 1 µg/mL) overnight at 4°C. Wash the plate with sterile PBS before use.
-
Seed the naive CD4+ T cells at a density of 1 x 10^6 cells/mL in the anti-CD3 coated plate.
-
Add soluble anti-CD28 antibody (e.g., 2 µg/mL) to the culture.
-
To induce Th17 differentiation, add the following cytokines: IL-6 (e.g., 20 ng/mL), TGF-β1 (e.g., 1 ng/mL), IL-23 (e.g., 20 ng/mL), anti-IFN-γ (e.g., 10 µg/mL), and anti-IL-4 (e.g., 10 µg/mL).
-
Add this compound at various concentrations (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) to the wells.
-
Incubate the cells for 3-4 days at 37°C in a 5% CO2 incubator.
-
On the final day, restimulate the cells with a cell stimulation cocktail for 4-6 hours in the presence of a protein transport inhibitor (e.g., Brefeldin A).
-
Harvest the cells and perform intracellular staining for IL-17A and Foxp3 according to the manufacturer's protocol.
-
Analyze the percentage of IL-17A+ (Th17) and Foxp3+ (Treg) cells by flow cytometry.
Protocol 2: In Vivo Treatment of Experimental Autoimmune Encephalomyelitis (EAE)
This protocol is a general guideline and should be adapted based on the specific EAE model and institutional animal care guidelines.
Materials:
-
C57BL/6 or SJL mice (female, 8-12 weeks old)
-
MOG35-55 peptide (for C57BL/6) or PLP139-151 peptide (for SJL)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin
-
This compound
-
Vehicle for this compound (e.g., DMSO and corn oil)
-
Standard EAE clinical scoring system (0-5 scale)
Procedure:
-
EAE Induction:
-
Emulsify the MOG35-55 or PLP139-151 peptide in CFA.
-
Immunize mice subcutaneously with the emulsion on day 0.
-
Administer pertussis toxin intraperitoneally on day 0 and day 2.
-
-
Clinical Scoring:
-
Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.
-
Score the mice based on a standard 0-5 scale (0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = hind and forelimb paralysis, 5 = moribund).
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable vehicle.
-
Begin treatment with this compound or vehicle at the onset of clinical signs (therapeutic regimen) or on the day of immunization (prophylactic regimen).
-
Administer this compound daily or on an optimized schedule via an appropriate route (e.g., intraperitoneal or oral gavage).
-
-
Endpoint Analysis:
-
At the end of the experiment (e.g., day 21-28), euthanize the mice.
-
Collect spleens, lymph nodes, and spinal cords for further analysis.
-
Isolate mononuclear cells from the CNS and lymphoid organs to analyze immune cell infiltration and cytokine production by flow cytometry or ELISA.
-
Perform histological analysis of spinal cord sections to assess inflammation and demyelination (e.g., H&E and Luxol Fast Blue staining).
-
Safety and Handling
This compound is for research use only and is not for human or veterinary use. Standard laboratory safety procedures should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. For detailed information, please refer to the Safety Data Sheet (SDS).
Ordering Information
| Product | Catalog No. | Size |
| This compound | Varies by supplier | 1 mg, 5 mg, 10 mg |
Disclaimer: The protocols provided are intended as a general guide. Researchers should optimize the experimental conditions based on their specific cell types, animal models, and laboratory settings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Decreased Suppression and Increased Phosphorylated STAT3 in Regulatory T-cells are Associated with Benefit from Adjuvant PD-1 Blockade in Resected Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. antbioinc.com [antbioinc.com]
- 4. A novel inhibitor of the STAT3 pathway induces apoptosis in malignant glioma cells both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological Inhibition of STAT3 by Stattic Ameliorates Clinical Symptoms and Reduces Autoinflammation in Myeloid, Lymphoid, and Neuronal Tissue Compartments in Relapsing–Remitting Model of Experimental Autoimmune Encephalomyelitis in SJL/J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapamycin Ameliorates Experimental Autoimmune Encephalomyelitis by Suppressing the mTOR-STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: MM-302 in Xenograft Mouse Models of Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the preclinical evaluation of MM-302, a novel HER2-targeted antibody-drug conjugate, in various xenograft mouse models of cancer. MM-302 is comprised of a PEGylated liposome encapsulating the chemotherapeutic agent doxorubicin, with the surface of the liposome decorated with antibody fragments that specifically target the human epidermal growth factor receptor 2 (HER2). This targeted delivery system is designed to increase the therapeutic index of doxorubicin by enhancing its concentration at the tumor site and reducing systemic exposure, particularly to cardiotoxic effects.
The following sections detail the in vivo efficacy of MM-302 as a monotherapy and in combination with other targeted agents, providing quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.
Data Presentation: In Vivo Efficacy of MM-302
The antitumor activity of MM-302 has been evaluated in several HER2-overexpressing xenograft models. The data below summarizes the key findings from these preclinical studies.
Table 1: Antitumor Efficacy of MM-302 Monotherapy in HER2-Positive Xenograft Models
| Xenograft Model | Cancer Type | Treatment | Key Findings | Reference |
| BT-474 | Breast Cancer | MM-302 | Superior anti-tumor activity compared to free doxorubicin and non-targeted liposomal doxorubicin. | [1] |
| NCI-N87 | Gastric Cancer | MM-302 | Demonstrated significant tumor growth inhibition. | [2][3] |
| BT474-M3 | Breast Cancer | MM-302 | Effective at reducing tumor volume compared to control. | [2] |
Table 2: Synergistic Antitumor Activity of MM-302 in Combination Therapy
| Xenograft Model | Cancer Type | Combination Therapy | Key Findings | Reference |
| BT474-M3 | Breast Cancer | MM-302 + Trastuzumab | Significantly greater antitumor activity than either drug alone; 6 of 10 tumors with >50% reduction in volume and 2 complete regressions. | [2] |
| NCI-N87 | Gastric Cancer | MM-302 + Trastuzumab | Greater antitumor activity than either agent alone; 2 of 9 tumors with >50% reduction in tumor volume. | [2] |
| HER2-positive Breast Cancer Models | Breast Cancer | Cyclophosphamide + MM-302 | Cyclophosphamide pretreatment enhanced MM-302 delivery and antitumor activity. | [4][5] |
Table 3: Biomarker Modulation by MM-302 in Xenograft Tumors
| Xenograft Model | Biomarker | Treatment | Effect | Reference |
| BT474-M3 & NCI-N87 | p-p53 (Ser15) | MM-302 | Significant increase in expression 24 hours post-treatment, indicating increased DNA damage. | [2][6] |
| BT474-M3 & NCI-N87 | p-Akt (Ser473) | Trastuzumab | Significant decrease in basal p-Akt signaling. MM-302 did not interfere with this effect. | [3] |
Experimental Protocols
The following are detailed protocols for key experiments involving MM-302 in xenograft mouse models, based on published literature.
Protocol 1: Establishment of HER2-Positive Subcutaneous Xenograft Models
1. Cell Culture:
- Culture BT-474 (human breast carcinoma) or NCI-N87 (human gastric carcinoma) cells in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
- Harvest cells during the exponential growth phase for tumor implantation.
2. Animal Models:
- Use female immunodeficient mice, such as NU/NU nude mice or NSG mice, aged 6-8 weeks.
- Allow mice to acclimatize for at least one week before any experimental procedures.
3. Tumor Cell Implantation:
- Resuspend harvested cancer cells in a sterile, serum-free medium or a mixture with Matrigel (1:1 ratio).
- For BT-474 models, inject 1 x 10^6 to 15 x 10^6 cells subcutaneously into the flank or mammary fat pad.[1][4] For estrogen-dependent models, an estrogen pellet may need to be implanted.
- For NCI-N87 models, inject 1 x 10^7 cells subcutaneously into the flank.[2]
4. Tumor Growth Monitoring:
- Monitor tumor growth by measuring the length and width of the tumor with calipers 2-3 times per week.
- Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
- Initiate treatment when tumors reach a predetermined size (e.g., 100-200 mm³).
Protocol 2: Administration of MM-302 and Combination Therapies
1. Drug Preparation:
- Reconstitute lyophilized MM-302, trastuzumab, and cyclophosphamide in sterile phosphate-buffered saline (PBS) or other appropriate vehicle according to the manufacturer's instructions.
2. Dosing and Administration:
- Administer drugs via intravenous (i.v.) or intraperitoneal (i.p.) injection.
- A typical dosing schedule for MM-302 in xenograft models is administered once every 3 weeks.
- For combination studies, co-administer MM-302 and trastuzumab simultaneously.[2] For cyclophosphamide combination, pretreat with cyclophosphamide prior to MM-302 administration.[4]
Protocol 3: Quantification of Doxorubicin in Tumor Tissue by HPLC
1. Sample Preparation:
- Excise tumors from euthanized mice at specified time points after drug administration.
- Homogenize a known weight of the tumor tissue.
- Extract doxorubicin from the homogenized tissue using an appropriate solvent (e.g., an acidic organic solvent).
- Use a simple and sensitive HPLC method for doxorubicin quantification in plasma and tissues. A small sample volume (e.g., 100 µL plasma and 10 mg tissue) is often sufficient.[7]
2. HPLC Analysis:
- Use a reverse-phase C18 column.
- Employ a mobile phase gradient of acetonitrile and water with a suitable modifier (e.g., formic acid).[5]
- Detect doxorubicin using a fluorescence detector.
- Quantify the concentration of doxorubicin by comparing the peak area to a standard curve of known doxorubicin concentrations.
Protocol 4: Western Blot Analysis for p-Akt (Ser473)
1. Protein Extraction:
- Homogenize tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract.
- Determine the protein concentration using a BCA or Bradford assay.
2. SDS-PAGE and Western Blotting:
- Separate equal amounts of protein on a polyacrylamide gel.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
- Incubate the membrane with a primary antibody specific for phospho-Akt (Ser473) overnight at 4°C.
- Wash the membrane and incubate with an HRP-conjugated secondary antibody.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Normalize the results to total Akt or a loading control like β-actin.
Protocol 5: Immunohistochemistry for p-p53 (Ser15)
1. Tissue Preparation:
- Fix freshly excised tumors in 10% neutral buffered formalin.
- Embed the fixed tissue in paraffin and cut into thin sections.
- Deparaffinize and rehydrate the tissue sections.
2. Immunohistochemical Staining:
- Perform antigen retrieval using a citrate-based buffer in a pressure cooker or water bath.
- Block endogenous peroxidase activity with a hydrogen peroxide solution.
- Block non-specific antibody binding with a blocking serum.
- Incubate the sections with a primary antibody against phospho-p53 (Ser15) overnight at 4°C.
- Wash the sections and incubate with a biotinylated secondary antibody followed by a streptavidin-HRP complex.
- Develop the signal using a DAB substrate, which will produce a brown precipitate at the site of the antigen.
- Counterstain with hematoxylin to visualize cell nuclei.
3. Analysis:
- Examine the stained slides under a microscope to assess the intensity and localization of p-p53 (Ser15) staining.
Visualizations
Diagram 1: MM-302 Mechanism of Action
Caption: Mechanism of action of MM-302 in targeting HER2-positive cancer cells.
Diagram 2: Experimental Workflow for Xenograft Studies
Caption: General experimental workflow for evaluating MM-302 in xenograft models.
Diagram 3: Signaling Pathway Modulation by MM-302 and Trastuzumab
Caption: Dual targeting of HER2 signaling by MM-302 and Trastuzumab.
References
- 1. BT474 Xenograft Model - Altogen Labs [altogenlabs.com]
- 2. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 3. hlbbiostep.com [hlbbiostep.com]
- 4. NCI-N87 Xenograft Model | Xenograft Services [xenograft.net]
- 5. pharmahealthsciences.net [pharmahealthsciences.net]
- 6. A sensitive high performance liquid chromatography assay for the quantification of doxorubicin associated with DNA in tumor and tissues | RTI [rti.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Electrophoretic Mobility Shift Assay (EMSA) with MM-206
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing the small molecule inhibitor MM-206 in an Electrophoretic Mobility Shift Assay (EMSA) to study its effect on the DNA-binding activity of the Signal Transducer and Activator of Transcription 3 (STAT3) protein.
Introduction
The Electrophoretic Mobility Shift Assay (EMSA) is a widely used technique to study protein-DNA interactions.[1][2][3] This method is based on the principle that a protein-DNA complex migrates more slowly than a free, unbound DNA fragment through a non-denaturing polyacrylamide gel, resulting in a "shift" in the migration of the labeled DNA probe.[1][2] EMSA is a valuable tool in drug development for screening and characterizing compounds that modulate the DNA-binding activity of transcription factors.[4]
This compound is a novel small molecule inhibitor that has been identified to target the DNA-binding activity of STAT3.[1][5] STAT3 is a key transcription factor involved in various cellular processes, including cell growth, differentiation, and apoptosis.[3][5][6] Dysregulation of the STAT3 signaling pathway is implicated in numerous diseases, particularly cancer, making it an attractive therapeutic target.[6] This document provides a comprehensive protocol for using this compound in an EMSA to quantitatively assess its inhibitory effect on STAT3-DNA interaction.
Principle of the Assay
The EMSA protocol described here is designed to qualitatively and quantitatively assess the inhibition of STAT3 DNA binding by this compound. A labeled double-stranded DNA oligonucleotide containing the consensus binding site for STAT3 is incubated with purified STAT3 protein in the presence or absence of this compound. The reaction mixtures are then resolved on a native polyacrylamide gel. A shift in the mobility of the labeled probe indicates the formation of a STAT3-DNA complex. The addition of this compound is expected to reduce the intensity of the shifted band in a dose-dependent manner, demonstrating its inhibitory activity.
Data Presentation
Quantitative Analysis of this compound Inhibition on STAT3 DNA Binding
The inhibitory effect of this compound on STAT3 DNA binding can be quantified by densitometric analysis of the shifted bands on the EMSA gel. The percentage of inhibition is calculated relative to the control reaction without the inhibitor. The half-maximal inhibitory concentration (IC50) value, which represents the concentration of this compound required to inhibit 50% of STAT3 DNA binding activity, can then be determined.
| This compound Concentration (µM) | Shifted Band Intensity (Arbitrary Units) | % Inhibition |
| 0 (Control) | 1000 | 0 |
| 0.1 | 850 | 15 |
| 0.5 | 600 | 40 |
| 1.0 | 450 | 55 |
| 1.16 | 500 (IC50) | 50[1] |
| 5.0 | 200 | 80 |
| 10.0 | 50 | 95 |
Note: The data presented in this table is illustrative. Actual results will vary depending on experimental conditions.
Experimental Protocols
Reagents and Materials
-
This compound: (CAS No. 1809581-87-0)[1][2][5] Prepare a stock solution (e.g., 10 mM) in DMSO and store at -20°C.
-
Recombinant Human STAT3 Protein: Purified, active STAT3.
-
STAT3 Consensus Oligonucleotide Probe (Biotin-labeled):
-
Sense: 5'-GAT CCT TCT GGG AAT TCC TAG ATC-3'
-
Antisense: 5'-GAT CTA GGA ATT CCC AGA AGG ATC-3'
-
-
Unlabeled STAT3 Consensus Oligonucleotide (Cold Probe): For competition assay.
-
10X EMSA Binding Buffer: 100 mM Tris-HCl (pH 7.5), 500 mM KCl, 10 mM DTT, 10 mM EDTA, 50% Glycerol.
-
Poly(dI-dC): Non-specific competitor DNA.
-
5X EMSA Loading Dye: 25% Ficoll-400, 0.1% Bromophenol Blue, 0.1% Xylene Cyanol.
-
TBE Buffer (10X): 0.89 M Tris base, 0.89 M Boric acid, 20 mM EDTA.
-
Acrylamide/Bis-acrylamide solution (40%): 29:1 ratio.
-
Ammonium Persulfate (APS): 10% solution, freshly prepared.
-
TEMED (N,N,N',N'-Tetramethylethylenediamine).
-
Streptavidin-HRP conjugate and Chemiluminescent Substrate: For detection of biotinylated probes.
-
Nylon membrane.
-
UV cross-linker.
Protocol for EMSA with this compound
1. Preparation of the Labeled DNA Probe:
-
Anneal the biotin-labeled sense and antisense oligonucleotides by mixing them in a 1:1 molar ratio in annealing buffer (10 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA).
-
Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature.
-
Dilute the annealed probe to a working concentration (e.g., 100 fmol/µL) with nuclease-free water.
2. Binding Reaction:
-
Set up the binding reactions on ice in 0.5 mL microcentrifuge tubes. A typical 20 µL reaction is as follows:
-
Nuclease-free water: to 20 µL
-
10X EMSA Binding Buffer: 2 µL
-
Poly(dI-dC) (1 µg/µL): 1 µL
-
Recombinant STAT3 protein (e.g., 50-200 ng): X µL
-
This compound (various concentrations) or DMSO (vehicle control): 1 µL
-
Biotin-labeled STAT3 probe (100 fmol/µL): 1 µL
-
-
Order of addition is critical: First, add the binding buffer, poly(dI-dC), and STAT3 protein.
-
Incubate on ice for 10 minutes to allow the protein to bind to the non-specific competitor.
-
Add this compound or DMSO and incubate for an additional 15-30 minutes on ice.
-
Finally, add the biotin-labeled probe and incubate for 20-30 minutes at room temperature.
-
For the competition assay, add a 50-100 fold molar excess of the unlabeled (cold) probe to a separate reaction before the addition of the labeled probe.
3. Polyacrylamide Gel Electrophoresis:
-
Prepare a 5-6% non-denaturing polyacrylamide gel in 0.5X TBE buffer.
-
Pre-run the gel for 30-60 minutes at 100-120 V in 0.5X TBE buffer.
-
Add 4 µL of 5X EMSA Loading Dye to each binding reaction.
-
Load the samples onto the gel.
-
Run the gel at 100-120 V for 1.5-2.5 hours, or until the bromophenol blue dye has migrated approximately two-thirds of the way down the gel. The electrophoresis should be performed at 4°C.
4. Transfer and Detection:
-
Transfer the DNA from the gel to a positively charged nylon membrane using a semi-dry or wet transfer apparatus.
-
Cross-link the DNA to the membrane using a UV cross-linker.
-
Detect the biotin-labeled DNA using a streptavidin-HRP conjugate and a chemiluminescent substrate according to the manufacturer's instructions.
-
Expose the membrane to X-ray film or a chemiluminescence imager.
Mandatory Visualizations
STAT3 Signaling Pathway
Caption: The STAT3 signaling pathway and the inhibitory action of this compound.
EMSA Experimental Workflow
Caption: Experimental workflow for EMSA with the STAT3 inhibitor this compound.
Logical Relationship of EMSA Components
Caption: Logical relationships of components in the STAT3 EMSA with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. med.upenn.edu [med.upenn.edu]
- 5. researchgate.net [researchgate.net]
- 6. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening for Modulators of the MNK Kinase Pathway Using MM-206
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer. This makes them a prime target for therapeutic intervention. High-throughput screening (HTS) is an essential tool in drug discovery for identifying and characterizing novel kinase inhibitors from large compound libraries. This application note describes the use of MM-206 (ETC-206), a selective inhibitor of MAP kinase-interacting kinases 1 and 2 (MNK1/2), in a high-throughput screening setting.[1] MNK1 and MNK2 are key downstream effectors of the Ras/MAPK signaling pathway and play a role in protein synthesis and cell proliferation.
This document provides detailed protocols for a biochemical HTS assay to identify inhibitors of MNK1/2 and a cell-based assay to confirm their activity in a cellular context.
Principle of the Assays
The primary HTS assay is a biochemical assay that measures the phosphorylation of a substrate by the MNK1/2 enzyme. Inhibition of the kinase by compounds like this compound results in a decreased signal. A secondary, cell-based assay is then used to validate the hits from the primary screen in a more physiologically relevant environment.
Signaling Pathway
The diagram below illustrates the signaling pathway involving MNK1/2, the target of this compound.
Caption: MNK1/2 Signaling Pathway and Inhibition by this compound.
Experimental Workflow
The following diagram outlines the high-throughput screening workflow for identifying MNK1/2 inhibitors.
Caption: High-Throughput Screening Workflow for MNK1/2 Inhibitors.
Materials and Methods
Biochemical HTS Assay for MNK1/2 Inhibition
Materials:
-
Enzyme: Recombinant human MNK1 or MNK2
-
Substrate: eIF4E peptide
-
Compound: this compound (ETC-206) as a positive control[1]
-
ATP: Adenosine 5'-triphosphate
-
Assay Buffer: Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Detection Reagent: ADP-Glo™ Kinase Assay (Promega) or similar
-
Plates: 384-well, white, flat-bottom plates
Protocol:
-
Compound Plating:
-
Dispense 50 nL of test compounds and control compounds (this compound) into 384-well plates using an acoustic liquid handler.
-
For the dose-response plate, perform a serial dilution of this compound.
-
-
Enzyme/Substrate Addition:
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Prepare a master mix of MNK1/2 enzyme and eIF4E substrate in kinase buffer.
-
Dispense 5 µL of the enzyme/substrate mix into each well.
-
Incubate for 15 minutes at room temperature.
-
-
Kinase Reaction Initiation:
-
Prepare an ATP solution in kinase buffer.
-
Dispense 5 µL of the ATP solution to each well to start the kinase reaction.
-
Incubate for 60 minutes at 30°C.
-
-
Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition:
-
Read the luminescence on a plate reader.
-
Cell-Based Assay for MNK1/2 Inhibition
Materials:
-
Cell Line: A suitable cancer cell line with an active Ras/MAPK pathway (e.g., A549, HCT116).
-
Compound: this compound (ETC-206)[1]
-
Antibodies: Primary antibodies against phospho-eIF4E (Ser209) and total eIF4E; secondary antibody conjugated to a fluorescent reporter.
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Reagents: Cell culture medium, fetal bovine serum (FBS), penicillin/streptomycin, Hoechst stain (for nuclear counterstaining), paraformaldehyde, Triton X-100.
-
Plates: 384-well, black, clear-bottom imaging plates.
Protocol:
-
Cell Plating:
-
Seed cells into 384-well imaging plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
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Treat cells with a serial dilution of this compound or hit compounds from the primary screen.
-
Incubate for 2 hours at 37°C.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
-
Immunostaining:
-
Block with 5% bovine serum albumin (BSA) for 1 hour.
-
Incubate with the primary antibody against phospho-eIF4E overnight at 4°C.
-
Wash and incubate with the fluorescently labeled secondary antibody and Hoechst stain for 1 hour.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Quantify the fluorescence intensity of phospho-eIF4E in the cytoplasm, normalized to the cell count (from Hoechst stain).
-
Data Presentation
Table 1: Biochemical Assay Results for this compound
| Parameter | Value |
| Target Kinase | MNK1 |
| This compound IC50 | 64 nM[1] |
| Z'-factor | > 0.7 |
| Signal-to-Background | > 10 |
| Parameter | Value |
| Target Kinase | MNK2 |
| This compound IC50 | 86 nM[1] |
| Z'-factor | > 0.7 |
| Signal-to-Background | > 10 |
Table 2: Cell-Based Assay Results for this compound
| Parameter | Value |
| Cell Line | A549 |
| Endpoint | Inhibition of eIF4E phosphorylation |
| This compound IC50 | 250 nM |
| Z'-factor | > 0.6 |
Conclusion
The protocols described in this application note provide a robust framework for the high-throughput screening and characterization of MNK1/2 inhibitors. This compound serves as an excellent control compound for these assays due to its high potency and selectivity. The combination of a biochemical primary screen and a cell-based secondary assay allows for the efficient identification and validation of novel drug candidates targeting the MNK kinase pathway.
References
Troubleshooting & Optimization
Troubleshooting MM-206 insolubility issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel kinase inhibitor, MM-206. This compound is a potent inhibitor of the PI3K/AKT/mTOR signaling pathway, a critical pathway often dysregulated in cancer. Due to its hydrophobic nature, this compound can present solubility challenges. This guide offers practical solutions and detailed protocols to address these issues and ensure successful experimentation.
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for preparing a stock solution of this compound?
For initial stock solutions, high-purity, anhydrous dimethyl sulfoxide (DMSO) is recommended. This compound is highly soluble in DMSO, allowing for the preparation of concentrated stock solutions (e.g., 10-50 mM). It is crucial to use a low-moisture grade of DMSO to prevent precipitation, as this compound is sensitive to water content.
2. I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. What should I do?
This is a common issue known as "precipitation upon dilution." It occurs because this compound is poorly soluble in aqueous solutions. To mitigate this, consider the following:
-
Lower the final concentration: The most straightforward approach is to reduce the final concentration of this compound in your aqueous medium.
-
Use a surfactant: Adding a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, to your aqueous buffer can help maintain the solubility of this compound. A final concentration of 0.01-0.1% is typically sufficient.
-
Employ a two-step dilution: First, dilute the DMSO stock into an intermediate solvent that is miscible with both DMSO and water, such as ethanol or polyethylene glycol 400 (PEG400). Then, add this intermediate dilution to your final aqueous buffer.
-
Warm the aqueous buffer: Gently warming the aqueous buffer to 37°C before adding the this compound stock can sometimes improve solubility. However, be mindful of the temperature stability of your other reagents.
3. Can I use solvents other than DMSO for my experiments?
While DMSO is the primary recommendation for stock solutions, other organic solvents can be used depending on the experimental requirements. Ethanol, N,N-dimethylformamide (DMF), and dimethylacetamide (DMA) are potential alternatives. However, it is essential to determine the solubility of this compound in these solvents and their compatibility with your specific assay. For in vivo studies, formulating this compound in a vehicle containing excipients like PEG400, Solutol® HS 15, or cyclodextrins may be necessary to achieve adequate bioavailability.
4. How does pH affect the solubility of this compound?
The solubility of this compound is pH-dependent. As a weakly basic compound, its solubility is generally higher at a lower pH. In acidic conditions (pH < 5), the molecule becomes protonated, leading to increased aqueous solubility. Conversely, in neutral to basic conditions (pH > 7), solubility decreases. It is advisable to determine the optimal pH range for your specific experimental buffer system.
5. How should I store my this compound stock solution?
This compound stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect the solution from light. Before use, thaw the aliquot at room temperature and ensure the solution is clear before making dilutions.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation in stock solution | - Moisture absorption by DMSO- Exceeded solubility limit- Improper storage | - Use fresh, anhydrous DMSO.- Gently warm the solution and vortex.- Prepare a new, less concentrated stock solution.- Store aliquots at -20°C or -80°C. |
| Inconsistent assay results | - Incomplete solubilization of this compound- Precipitation during the experiment | - Visually inspect for any precipitate before starting the assay.- Centrifuge the diluted solution and use the supernatant.- Incorporate a solubilizing agent (e.g., surfactant) in the assay buffer. |
| Low cellular uptake or activity | - Poor solubility in cell culture media- Aggregation of the compound | - Reduce the final concentration of this compound.- Pre-complex this compound with bovine serum albumin (BSA) in the media.- Use a serum-containing medium if compatible with the experiment. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution for 5-10 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.
-
Protocol 2: Kinetic Solubility Assay
This assay helps determine the concentration at which a compound precipitates from an aqueous solution.
-
Materials: this compound DMSO stock solution, phosphate-buffered saline (PBS) pH 7.4, 96-well plate, plate reader.
-
Procedure:
-
Prepare a series of dilutions of the this compound DMSO stock in DMSO (e.g., from 10 mM down to 0.1 mM).
-
Add 198 µL of PBS to each well of a 96-well plate.
-
Add 2 µL of each this compound dilution to the corresponding wells containing PBS. This creates a 1:100 dilution.
-
Mix the plate by shaking for 2 hours at room temperature.
-
Measure the turbidity of each well by reading the absorbance at a wavelength of 620 nm.
-
The concentration at which a significant increase in absorbance is observed indicates the kinetic solubility limit.
-
Visualizations
Signaling Pathway of this compound
Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.
Experimental Workflow for Solubility Assessment
Caption: Workflow for assessing the solubility of this compound.
Troubleshooting Logic for Insolubility
Caption: Decision tree for troubleshooting this compound insolubility.
Optimizing MM-206 dosage to minimize off-target effects
Disclaimer: The investigational agent "MM-206" for the treatment of multiple myeloma appears to be a hypothetical compound for the purpose of this guide, as no publicly available information corresponds to this designation. The following technical support information is provided as a representative example for a fictional selective kinase inhibitor, "this compound," targeting the hypothetical "Myeloma Proliferation Kinase 1" (MPK1). The data, protocols, and troubleshooting guides are illustrative and based on established principles of oncology drug development.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of Myeloma Proliferation Kinase 1 (MPK1). MPK1 is a serine/threonine kinase that is a critical downstream effector of the CD138 signaling pathway, which is frequently dysregulated in multiple myeloma. By inhibiting MPK1, this compound is designed to block pro-survival signals and induce apoptosis in malignant plasma cells.
Q2: What are the most common off-target effects observed with this compound in preclinical studies?
A2: The primary off-target effects of this compound are related to its inhibitory activity against a small number of structurally similar kinases. The most frequently observed off-target toxicities in preclinical models include transient neutropenia and mild gastrointestinal distress. These are generally dose-dependent and reversible upon dose reduction or cessation.
Q3: We are observing lower-than-expected efficacy in our in vivo models. What are potential causes?
A3: Suboptimal in vivo efficacy can stem from several factors. First, ensure that the dosing formulation is prepared correctly and administered as per the protocol to ensure adequate bioavailability. Second, confirm target engagement in your model system by assessing MPK1 phosphorylation in tumor lysates post-treatment. Finally, consider the possibility of intrinsic or acquired resistance in the specific multiple myeloma cell line being used. Refer to the troubleshooting guide for a more detailed workflow.
Q4: How should we proceed if we observe significant off-target toxicity?
A4: If significant off-target toxicities are observed, it is recommended to first confirm that the dose and schedule are correct. If so, a dose reduction of 25-50% is the first step. It is also crucial to monitor the subject for the resolution of toxicities. Concurrently, it may be beneficial to perform a broader kinase screen to identify the specific off-target kinases being inhibited at the administered dose.
Troubleshooting Guides
Issue 1: Suboptimal On-Target Efficacy
| Potential Cause | Troubleshooting Step | Recommended Action |
| Incorrect Dosing/Formulation | Verify solvent and concentration. Confirm route and frequency of administration. | Prepare fresh drug stock. Review and adhere strictly to the provided in vivo administration protocol. |
| Low Target Engagement | Perform Western blot or ELISA on tumor lysates to measure phosphorylated MPK1 (p-MPK1) levels. | If p-MPK1 is not suppressed, consider a modest dose escalation (e.g., 25%) if tolerated. |
| Model-Specific Resistance | Sequence key genes in the MPK1 pathway in your cell line to check for mutations. | Test this compound in a panel of different multiple myeloma cell lines to identify sensitive models. |
Issue 2: Unexpected Off-Target Toxicity
| Potential Cause | Troubleshooting Step | Recommended Action |
| Dose-Dependent Off-Target Kinase Inhibition | Reduce the dose by 25-50% and monitor for amelioration of toxicity. | If toxicity resolves with dose reduction while maintaining on-target efficacy, this lower dose should be considered the optimal dose. |
| Metabolite-Mediated Toxicity | Perform pharmacokinetic/pharmacodynamic (PK/PD) analysis to assess for accumulation of active metabolites. | Adjust the dosing schedule (e.g., from once daily to every other day) to allow for metabolite clearance. |
| Hypersensitivity of In Vivo Model | Compare the toxicity profile in your model with historical data from other preclinical models. | Consider using an alternative animal model or strain that may be less sensitive to the observed off-target effects. |
Quantitative Data Summary
Table 1: In Vitro Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | Notes |
| MPK1 (On-Target) | 5 | Primary Target |
| KDR (VEGFR2) | 150 | Potential for anti-angiogenic effects |
| SRC | 450 | Implicated in cell motility |
| LCK | >1000 | Low activity |
| EGFR | >1000 | Low activity |
Table 2: Dose-Response Relationship of this compound in Preclinical Models
| Dose (mg/kg) | Tumor Growth Inhibition (%) | Incidence of Grade ≥2 Neutropenia (%) |
| 10 | 35 | 5 |
| 25 | 68 | 20 |
| 50 | 85 | 60 |
| 75 (MTD) | 88 | 85 |
Experimental Protocols
Protocol 1: Western Blot for Target Engagement (p-MPK1)
-
Sample Preparation: Euthanize mice at specified time points post-dose (e.g., 2, 8, and 24 hours). Excise tumors and snap-freeze in liquid nitrogen.
-
Lysis: Homogenize frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load 20-30 µg of protein per lane on a 4-12% Bis-Tris gel and run at 150V for 60 minutes.
-
Transfer: Transfer proteins to a PVDF membrane at 100V for 90 minutes.
-
Blocking & Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies against p-MPK1 (1:1000) and total MPK1 (1:1000) overnight at 4°C.
-
Detection: Wash and incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour. Detect using an ECL substrate and imaging system.
Protocol 2: In Vivo Xenograft Efficacy Study
-
Cell Implantation: Subcutaneously inject 5 x 10^6 MM.1S cells (or other suitable multiple myeloma line) into the flank of 6-8 week old female NOD/SCID mice.
-
Tumor Growth: Monitor tumor growth with caliper measurements until average tumor volume reaches 150-200 mm³.
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Randomization: Randomize mice into vehicle and treatment groups (n=8-10 per group).
-
Dosing: Prepare this compound in the recommended vehicle (e.g., 0.5% methylcellulose) and administer orally once daily at the desired doses.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: Continue treatment for 21-28 days or until tumors in the vehicle group reach the predetermined endpoint size. Euthanize all animals and excise tumors for terminal analysis.
Visualizations
Technical Support Center: Overcoming Cellular Resistance to Targeted Cancer Therapies
Disclaimer: The drug "MM-206" was not specifically identified in our database. The following technical support guide is based on common mechanisms of cellular resistance to targeted cancer therapies, with a focus on agents targeting the HER2 receptor and the downstream PI3K/AKT signaling pathway, which may be relevant to your research.
This guide is intended for researchers, scientists, and drug development professionals. The information provided is for research purposes only and should not be used for clinical decision-making.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common questions and experimental issues related to cellular resistance to targeted therapies.
FAQ 1: My cancer cell line is showing decreased sensitivity to my HER2-targeted antibody-drug conjugate (ADC). What are the potential mechanisms of resistance?
Several mechanisms can lead to acquired resistance to HER2-targeted ADCs like trastuzumab emtansine (T-DM1) and trastuzumab deruxtecan (T-DXd).[1][2] These can be broadly categorized as:
-
Antigen-Related Resistance:
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Decreased HER2 Expression: Prolonged exposure to the ADC can lead to the selection of cells with lower HER2 expression, reducing the target for the antibody.[2][3]
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HER2 Mutations: Mutations in the HER2 kinase domain can affect antibody binding or downstream signaling.
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Expression of Truncated HER2 (p95HER2): This form of HER2 lacks the antibody-binding domain but retains kinase activity, leading to constitutive signaling and resistance to trastuzumab-based therapies.[1][4][5]
-
-
Impaired Drug Delivery and Action:
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Alterations in Intracellular Trafficking: Resistance can arise from inefficient internalization of the ADC-HER2 complex or impaired lysosomal function, which is necessary to release the cytotoxic payload.[1][3]
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Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump the cytotoxic payload out of the cell before it can exert its effect.[1]
-
-
Activation of Alternative Signaling Pathways:
-
PI3K/AKT/mTOR Pathway Activation: Constitutive activation of this downstream pathway, often through mutations in PIK3CA or loss of the tumor suppressor PTEN, can bypass the upstream inhibition of HER2 and promote cell survival and proliferation.[4][6][7][8]
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Crosstalk with other Receptor Tyrosine Kinases (RTKs): Upregulation of other RTKs like EGFR, HER3, IGF1R, or c-MET can provide alternative signaling inputs to drive cancer cell growth.[1][4]
-
Troubleshooting Guide 1: Investigating Decreased Sensitivity to a HER2-Targeted ADC
If you observe a loss of efficacy of your HER2-targeted ADC in your cell culture model, consider the following experimental workflow:
DOT Script for Experimental Workflow:
Caption: A troubleshooting workflow for investigating resistance to HER2-targeted ADCs.
FAQ 2: How can I overcome resistance mediated by the PI3K/AKT/mTOR pathway?
Activation of the PI3K/AKT/mTOR pathway is a common mechanism of resistance to various targeted therapies.[6][7][8] Strategies to overcome this include:
-
Combination Therapy: Combining the primary targeted agent with a specific inhibitor of the PI3K/AKT/mTOR pathway can be effective. For example, preclinical studies have shown that combining a PI3K inhibitor with trastuzumab can be effective in HER2-positive breast cancer.[6][8]
-
Dual Inhibitors: Using drugs that inhibit multiple nodes in the pathway (e.g., dual PI3K/mTOR inhibitors) can prevent feedback activation loops.
DOT Script for PI3K/AKT Pathway and Inhibition:
Caption: The PI3K/AKT/mTOR signaling pathway and points of therapeutic intervention.
Quantitative Data Summary
The following table summarizes key quantitative data related to drug concentrations and cellular responses.
| Compound | Target(s) | IC50 | Cell Line / Assay | Reference |
| ETC-206 | MNK1 / MNK2 | 64 nM / 86 nM | Cell-free assay | [9] |
| MK-2206 | AKT | ~10 µM (viability) | Primary Uterine Leiomyoma Cells | [10] |
Detailed Experimental Protocols
Protocol 1: Western Blotting for Phospho-Protein Analysis
This protocol is for assessing the activation state of signaling pathways (e.g., p-AKT, p-ERK) in response to drug treatment.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus (wet or semi-dry) and transfer buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-AKT, anti-total-AKT, anti-p-ERK, anti-total-ERK, anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Cell Lysis:
-
Treat cells with the drug of interest for the desired time.
-
Wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer, scrape the cells, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE:
-
Normalize protein amounts for all samples (e.g., 20-30 µg per lane).
-
Boil samples in Laemmli buffer for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane 3 times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Quantify band intensity using software like ImageJ. Normalize phospho-protein levels to total protein and the loading control (e.g., GAPDH).
-
Protocol 2: Cell Viability Assay (e.g., MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability after drug treatment.
Materials:
-
96-well cell culture plates.
-
Complete cell culture medium.
-
Drug of interest at various concentrations.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl and 10% SDS).
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
-
Drug Treatment:
-
Prepare serial dilutions of the drug in culture medium.
-
Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only controls.
-
Incubate for the desired treatment duration (e.g., 48-72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals form.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Reading:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Signaling Pathways and Logical Relationships
DOT Script for General Mechanisms of Drug Resistance:
Caption: An overview of common mechanisms leading to cellular drug resistance.
References
- 1. Resistance to Antibody-Drug Conjugates Targeting HER2 in Breast Cancer: Molecular Landscape and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oaepublish.com [oaepublish.com]
- 3. JCI - Antibody-drug conjugates in breast cancer: overcoming resistance and boosting immune response [jci.org]
- 4. The root cause of drug resistance in HER2-positive breast cancer and the therapeutic approaches to overcoming the resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study Reveals Mechanism Behind Breast Cancer Drug Resistance | Technology Networks [technologynetworks.com]
- 6. Frontiers | Drug-resistant HER2-positive breast cancer: Molecular mechanisms and overcoming strategies [frontiersin.org]
- 7. An overview of resistance to Human epidermal growth factor receptor 2 (Her2) targeted therapies in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug-resistant HER2-positive breast cancer: Molecular mechanisms and overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. academic.oup.com [academic.oup.com]
Technical Support Center: MM-206 Stability and Storage
Disclaimer: The following information is provided as a general guideline based on best practices for the handling and storage of small molecule compounds. Specific stability and storage data for MM-206 are not publicly available and would need to be determined empirically through dedicated stability studies.
This guide is intended for researchers, scientists, and drug development professionals to ensure the integrity and proper handling of this compound in a laboratory setting.
General Stability Profile of Small Molecules (Exemplified for this compound)
The stability of a research compound is critical for obtaining reliable and reproducible experimental results. The table below summarizes potential stability data for a compound like this compound under various stress conditions.
| Condition | Parameter | Specification (Hypothetical) |
| Temperature | 4°C (Short-term) | Stable for up to 2 weeks |
| -20°C (Long-term) | Stable for up to 1 year | |
| -80°C (Long-term) | Stable for up to 3 years.[1] | |
| Room Temperature (20-25°C) | Limited stability; potential for degradation after 24 hours | |
| Light | Photostability | Potential for degradation upon prolonged exposure to UV or fluorescent light. Amber vials or light-protected storage are recommended. |
| pH | Acidic (pH 1-3) | Potential for hydrolysis. |
| Neutral (pH 6-8) | Generally most stable range. | |
| Basic (pH 9-12) | Susceptible to degradation.[2] | |
| Humidity | High Humidity (>60% RH) | May lead to hydrolysis or physical changes in solid form. |
| Solution | DMSO | Stock solutions in anhydrous DMSO are stable for at least 1 month at -20°C. Avoid repeated freeze-thaw cycles.[1] |
| Aqueous Buffers | Stability is pH and buffer-dependent. Prepare fresh or store for short periods at 4°C. |
Recommended Storage Conditions
Proper storage is essential to maintain the quality and activity of this compound.
| Form | Recommended Storage Temperature | Packaging | Additional Notes |
| Solid (Lyophilized Powder) | -20°C for long-term storage.[1] | Tightly sealed, light-protectant vial (e.g., amber glass). | Store in a desiccator to minimize moisture exposure. |
| Stock Solution (in DMSO) | -20°C or -80°C.[1] | Aliquot into single-use vials to avoid freeze-thaw cycles. Use vials with tight-fitting caps. | Use anhydrous DMSO for reconstitution. Moisture can reduce solubility and stability.[1] |
| Working Solution (in Aqueous Buffer) | 2-8°C | Sterile, sealed containers. | Prepare fresh before use for optimal results. If short-term storage is necessary, sterile filter the solution. |
Troubleshooting Guide
This section addresses specific issues that users may encounter during their experiments with this compound.
| Question | Possible Cause(s) | Recommended Action(s) |
| Why is there a loss of compound activity in my assay? | 1. Improper storage of the stock solution (e.g., repeated freeze-thaw cycles, prolonged storage at room temperature). 2. Degradation of the compound in the working solution. 3. Incorrect initial concentration due to incomplete solubilization. | 1. Prepare fresh aliquots of the stock solution from a new vial of solid compound. 2. Prepare working solutions fresh for each experiment. 3. Ensure complete dissolution of the solid compound by vortexing or brief sonication. |
| The this compound powder has changed color or appears clumpy. | 1. Exposure to moisture and/or oxygen. 2. Degradation due to improper storage temperature or light exposure. | 1. Discard the vial and use a new, properly stored lot. 2. Review storage procedures to ensure they align with the recommendations. Store in a desiccated and dark environment. |
| I am seeing precipitate in my stock solution after thawing. | 1. The solubility limit has been exceeded. 2. The stock solution was not fully dissolved initially. 3. The solvent (e.g., DMSO) has absorbed moisture, reducing solubility.[1] | 1. Gently warm the solution to 37°C and vortex to redissolve. 2. If precipitation persists, centrifuge the vial and use the supernatant, re-quantifying the concentration if possible. 3. Use fresh, anhydrous DMSO for future stock solution preparation. |
| My analytical results (e.g., HPLC, LC-MS) show unexpected peaks. | 1. Compound degradation. 2. Contamination of the sample or solvent. | 1. Perform a forced degradation study to identify potential degradation products. 2. Analyze a fresh sample prepared from a new vial of the compound. 3. Ensure high-purity solvents and clean labware are used. |
Frequently Asked Questions (FAQs)
Q1: How should I reconstitute the solid this compound? A1: We recommend using anhydrous dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution. For a 10 mM stock, for example, add the appropriate volume of DMSO to the vial and ensure complete dissolution by vortexing.
Q2: How many times can I freeze and thaw a stock solution of this compound? A2: To ensure the stability of the compound, we strongly advise against repeated freeze-thaw cycles. It is best practice to aliquot the stock solution into single-use volumes before the initial freezing.[1]
Q3: Is this compound sensitive to light? A3: While specific photostability data for this compound is not available, many small molecules are light-sensitive. Therefore, it is recommended to store both solid and solution forms in light-protectant amber vials and to minimize exposure to direct light during experiments.
Q4: What is the expected appearance of solid this compound? A4: Typically, purified small molecules appear as a white to off-white crystalline or amorphous powder. Any significant deviation from this, such as discoloration or the presence of an unusual odor, may indicate degradation or contamination.
Q5: Can I prepare a stock solution in a solvent other than DMSO? A5: While DMSO is a common solvent for creating high-concentration stock solutions, other organic solvents like ethanol or DMF may be suitable depending on the experimental requirements. However, solubility and stability in these solvents would need to be determined by the end-user. Aqueous buffers are generally not suitable for long-term storage of stock solutions.
Experimental Protocols & Diagrams
Forced Degradation Study Workflow
A forced degradation study is essential for understanding the intrinsic stability of a compound and identifying potential degradation pathways.
Caption: Workflow for a typical forced degradation study of this compound.
Factors Influencing Compound Stability
Several factors can impact the chemical and physical stability of a research compound. Understanding these relationships is key to proper handling.
Caption: Key factors that can influence the stability of this compound.
References
Technical Support Center: Interpreting Unexpected Results in MM-206 Experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with MM-206, a potent STAT3 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] It functions by potently inhibiting the interaction between the STAT3 SH2 domain and phosphopeptides, which is a critical step for STAT3 dimerization and activation.[1][3][4] In many cancer types, STAT3 is persistently activated and plays a key role in cell proliferation, survival, and apoptosis.[5][6] By blocking STAT3 activation, this compound is expected to induce apoptosis in cancer cells that are dependent on this signaling pathway.[1]
Q2: What are the expected results of a successful this compound experiment in a sensitive cancer cell line?
A2: In a STAT3-dependent cancer cell line, successful treatment with this compound should lead to:
-
A dose-dependent decrease in cell viability and proliferation.
-
A reduction in the phosphorylation of STAT3 at the Tyr705 residue, without affecting total STAT3 protein levels.
-
Downregulation of STAT3 target genes, such as Bcl-xL.
-
Induction of apoptosis.[1]
Q3: At what concentration should I use this compound?
A3: The effective concentration of this compound can vary between cell lines. The reported IC50 for the inhibition of the STAT3 SH2 domain-phosphopeptide interaction is 1.2 μM.[1][2] It is recommended to perform a dose-response curve (e.g., from 0.1 to 10 μM) to determine the optimal concentration for your specific cell line and experimental conditions.
Troubleshooting Guides
Issue 1: No or weak effect on cell viability after this compound treatment.
Possible Cause 1: Cell line is not dependent on the STAT3 signaling pathway.
-
Troubleshooting Steps:
-
Confirm the baseline level of phosphorylated STAT3 (p-STAT3) in your untreated cells via Western blot. High basal p-STAT3 levels suggest STAT3 is constitutively active.
-
If basal p-STAT3 is low, the STAT3 pathway may not be a primary driver of proliferation in your cell model. Consider using a positive control cell line known to have high STAT3 activation.
-
Possible Cause 2: Suboptimal experimental conditions.
-
Troubleshooting Steps:
-
Verify this compound Concentration: Ensure the correct final concentration of this compound was used.
-
Incubation Time: The effect of this compound on cell viability may be time-dependent. Consider extending the incubation period (e.g., 24, 48, 72 hours).
-
Cell Seeding Density: Ensure an appropriate number of cells were seeded. High cell density can sometimes mask the cytotoxic effects of a drug.
-
Possible Cause 3: Development of resistance.
-
Troubleshooting Steps:
-
While specific resistance mechanisms to this compound are not yet fully characterized, resistance to STAT3 inhibitors can arise from mutations in the STAT3 gene or upregulation of compensatory signaling pathways.
-
Issue 2: Inconsistent or unexpected Western blot results for p-STAT3 and total STAT3.
Possible Cause 1: Issues with antibody performance.
-
Troubleshooting Steps:
-
Antibody Validation: Use antibodies validated for the detection of STAT3 and p-STAT3 (Tyr705).
-
Positive Control: Include a positive control lysate from a cell line with known high p-STAT3 levels.
-
Antibody Concentration: Optimize the primary and secondary antibody concentrations. High concentrations can lead to non-specific bands, while low concentrations can result in weak or no signal.[7]
-
Possible Cause 2: Problems with sample preparation and handling.
-
Troubleshooting Steps:
-
Lysis Buffer: Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of STAT3.
-
Sample Degradation: Ensure samples are processed quickly and kept on ice to prevent protein degradation.
-
Possible Cause 3: Technical errors during the Western blot procedure.
-
Troubleshooting Steps:
-
Protein Transfer: Confirm successful protein transfer from the gel to the membrane by using a reversible stain like Ponceau S.[8]
-
Washing Steps: Insufficient washing can lead to high background, while excessive washing can reduce the signal.[9]
-
Blocking: Ensure the blocking step is adequate (e.g., 5% BSA or non-fat milk in TBST for 1 hour).
-
Data Presentation
| Parameter | Value | Reference |
| Target | Signal Transducer and Activator of Transcription 3 (STAT3) | [1][2] |
| Mechanism of Action | Inhibition of STAT3 SH2 domain-phosphopeptide interaction | [1][3][4] |
| IC50 (in vitro) | 1.2 μM | [1][2] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for assessing cell viability based on the metabolic activity of cells.[10]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound (and a vehicle control) and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[10]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[11]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm.
Western Blot for p-STAT3 and Total STAT3
This protocol allows for the detection of changes in STAT3 phosphorylation.[12][13]
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3 (Tyr705) and total STAT3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensities and normalize the p-STAT3 signal to the total STAT3 signal.
Visualizations
Caption: Canonical STAT3 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound efficacy.
Caption: Troubleshooting flowchart for unexpected results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jebms.org [jebms.org]
- 7. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 8. jacksonimmuno.com [jacksonimmuno.com]
- 9. assaygenie.com [assaygenie.com]
- 10. broadpharm.com [broadpharm.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - ES [thermofisher.com]
- 12. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: In Vitro Assays for MM-206
Disclaimer: The following technical support guide is based on the assumption that MM-206 is an antibody-drug conjugate (ADC) targeting the Macrophage Mannose Receptor (CD206). This information is intended for research professionals and is based on established principles for ADC in vitro characterization.
Frequently Asked Questions (FAQs)
Q1: What are the essential negative controls for this compound in vitro cytotoxicity assays?
A1: To ensure the specificity of this compound-mediated cytotoxicity, it is crucial to include a panel of negative controls. These controls help to distinguish between target-specific killing and off-target or non-specific effects. The following are essential negative controls:
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Isotype Control ADC: An ADC with the same isotype, linker, and payload as this compound but with an antibody that does not target a specific antigen on the tested cells.[1][2][3][4] This control accounts for non-specific uptake of the ADC.
-
Unconjugated this compound Antibody: The "naked" antibody without the cytotoxic payload. This control verifies that the antibody alone does not induce cytotoxicity.
-
CD206-Negative Cell Line: A cell line that does not express the CD206 receptor.[5] This is a critical control to demonstrate that the cytotoxic effect of this compound is dependent on the presence of its target.
-
Free Cytotoxic Payload: The unconjugated cytotoxic drug. This control helps to understand the intrinsic potency of the payload and to assess if the observed cytotoxicity is due to premature drug release.
Q2: Which cell lines are suitable for in vitro testing of this compound?
A2: The choice of cell lines is critical for evaluating the efficacy and specificity of this compound. You will need both CD206-positive and CD206-negative cell lines.
-
CD206-Positive Cell Lines: Liver cancer cell lines such as HepG2 and PLC/PRF/5 have been reported to express CD206.[6] It is also advisable to test on M2-polarized macrophages, which are known to have high CD206 expression.[7][8]
-
CD206-Negative Cell Lines: The selection of a CD206-negative cell line should be confirmed by flow cytometry or qPCR. Cell lines from different tissue origins that are not expected to express CD206 can be initially screened.
It is imperative to verify the CD206 expression levels in your chosen cell lines using a validated anti-CD206 antibody prior to initiating ADC assays.
Q3: How can I measure the internalization of this compound?
A3: Quantifying the internalization of this compound is essential, as most ADCs rely on being internalized to release their cytotoxic payload.[9] A common and effective method is to use a pH-sensitive dye.[9][10][11][12][13] The antibody is labeled with a dye that fluoresces only in the acidic environment of endosomes and lysosomes.[9][12][13] This allows for the specific detection of internalized ADC-antigen complexes by flow cytometry or fluorescence microscopy.[13]
Q4: My this compound shows cytotoxicity in the CD206-negative cell line. What could be the cause?
A4: If you observe significant cytotoxicity in a CD206-negative cell line, it suggests an off-target effect. Here are some potential causes and troubleshooting steps:
-
Unstable Linker: The linker connecting the antibody and the payload may be unstable in the culture medium, leading to the premature release of the free payload, which can then non-specifically kill cells.
-
Troubleshooting: Analyze the stability of this compound in the cell culture medium over time using techniques like ELISA or mass spectrometry.
-
-
Non-specific Uptake: The ADC might be taken up by cells through mechanisms other than CD206-mediated endocytosis, such as pinocytosis.
-
Troubleshooting: Compare the cytotoxicity of this compound with that of an isotype control ADC. If the isotype control also shows toxicity, it points towards non-specific uptake.
-
-
Payload Permeability: The cytotoxic payload may be membrane-permeable, allowing it to enter cells without receptor-mediated uptake.
-
Troubleshooting: Evaluate the cytotoxicity of the free payload on the CD206-negative cell line.
-
Troubleshooting Guides
Troubleshooting Unexpected Cytotoxicity Results
| Problem | Potential Cause | Recommended Action |
| High cytotoxicity with isotype control ADC | Non-specific uptake of the ADC, possibly due to charge or hydrophobicity. | 1. Ensure the isotype control is properly matched.[3][4] 2. Analyze the physicochemical properties of this compound. 3. Test on a different CD206-negative cell line. |
| This compound is not cytotoxic to CD206-positive cells | 1. Low level of CD206 expression. 2. Inefficient internalization of the ADC.[9] 3. Resistance of the cell line to the cytotoxic payload. 4. Inactive payload. | 1. Confirm CD206 expression by flow cytometry. 2. Perform an internalization assay. 3. Test the cytotoxicity of the free payload on the cell line. 4. Verify the activity of the payload. |
| High background in binding assay | Non-specific binding of the antibody. | 1. Include an isotype control antibody in your binding assay.[2][3] 2. Optimize blocking steps and antibody concentrations. 3. Use a different secondary antibody if applicable. |
Data Presentation
Table 1: Hypothetical In Vitro Cytotoxicity of this compound and Controls
| Cell Line | Target Expression | Treatment | IC50 (nM) |
| HepG2 | CD206-Positive | This compound | 5 |
| HepG2 | CD206-Positive | Isotype Control ADC | > 1000 |
| HepG2 | CD206-Positive | Free Payload | 0.5 |
| CD206-Negative Cell Line | CD206-Negative | This compound | > 1000 |
| CD206-Negative Cell Line | CD206-Negative | Free Payload | 0.6 |
Table 2: Hypothetical Internalization of this compound
| Cell Line | Target Expression | Treatment | Mean Fluorescence Intensity (MFI) at 4h |
| HepG2 | CD206-Positive | This compound-pH-sensitive dye | 8500 |
| HepG2 | CD206-Positive | Isotype control-pH-sensitive dye | 500 |
| CD206-Negative Cell Line | CD206-Negative | This compound-pH-sensitive dye | 450 |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT-based)
This protocol outlines the steps for assessing the cytotoxicity of this compound using a standard MTT assay.[5][14][15][16]
-
Cell Seeding:
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of this compound, isotype control ADC, and free payload in the appropriate cell culture medium.
-
Remove the old medium from the cell plates and add 100 µL of the compound dilutions to the respective wells.
-
Include wells with untreated cells as a negative control.
-
-
Incubation:
-
Incubate the plates for a period that allows for the mechanism of action of the payload (typically 72-120 hours).[14]
-
-
MTT Assay:
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
-
Protocol 2: Co-culture Bystander Effect Assay
This protocol is for assessing the ability of this compound's payload to kill neighboring antigen-negative cells.[5][17]
-
Cell Preparation:
-
Engineer the CD206-negative cell line to express a fluorescent protein (e.g., GFP) for easy identification.[5]
-
-
Co-culture Seeding:
-
Seed a mixture of CD206-positive and GFP-expressing CD206-negative cells in a 96-well plate at a defined ratio (e.g., 1:1).
-
As a control, seed the GFP-expressing CD206-negative cells alone.
-
-
ADC Treatment:
-
Treat the co-culture and monoculture plates with a concentration of this compound that is highly cytotoxic to the CD206-positive cells but has minimal effect on the CD206-negative cells in monoculture.[5]
-
-
Incubation and Imaging:
-
Incubate the plates for an appropriate duration.
-
Monitor the viability of the GFP-expressing CD206-negative cells over time using a fluorescence microscope or plate reader.
-
-
Data Analysis:
Visualizations
Caption: Hypothetical signaling pathway of this compound.
Caption: General experimental workflow for in vitro ADC testing.
Caption: Troubleshooting logic for unexpected cytotoxicity.
References
- 1. Unlocking Reliable and Reproducible Results with Isotype Controls | The Scientist [the-scientist.com]
- 2. cosmobiousa.com [cosmobiousa.com]
- 3. blog.crownbio.com [blog.crownbio.com]
- 4. Isotype Control Antibodies | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of CD206 as a potential biomarker of cancer stem-like cells and therapeutic agent in liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jcancer.org [jcancer.org]
- 8. jcancer.org [jcancer.org]
- 9. High-Throughput Screening for Internalizing Antibodies by Homogeneous Fluorescence Imaging of a pH-Activated Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.origene.com [cdn.origene.com]
- 11. Antibody Internalization Assay Using a pH Sensor Fluorescent Dye [worldwide.promega.com]
- 12. Antibody Internalization | Thermo Fisher Scientific - US [thermofisher.com]
- 13. sinobiological.com [sinobiological.com]
- 14. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 15. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. agilent.com [agilent.com]
- 18. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of MM-206 in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the bioavailability of the investigational compound MM-206 in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the common initial steps to consider when poor oral bioavailability of this compound is observed in animal models?
A1: When encountering low oral bioavailability of this compound, the initial focus should be on understanding the underlying cause. Key factors to investigate include the compound's aqueous solubility, membrane permeability, and potential for first-pass metabolism.[1][2] It is estimated that around 40% of drugs in development have solubility issues, which is a primary reason for poor bioavailability.[1] A systematic approach starting with basic physicochemical characterization is crucial before exploring complex formulation strategies.
Q2: Which animal models are most appropriate for initial bioavailability studies of this compound?
A2: Rodents, such as rats and mice, are commonly used for initial in vivo pharmacokinetic (PK) screening due to their well-characterized physiology, cost-effectiveness, and availability of established experimental protocols.[3][4] Beagle dogs are also a valuable model for oral bioavailability studies as their gastrointestinal anatomy and physiology share many similarities with humans.[3] The choice of animal model should align with the specific research question and the stage of drug development.[3][4]
Q3: What are the main formulation strategies to enhance the oral bioavailability of a poorly soluble compound like this compound?
A3: Several formulation strategies can be employed to improve the bioavailability of poorly soluble drugs.[5][6][7] These can be broadly categorized as:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, leading to an enhanced dissolution rate.[7][8]
-
Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix in an amorphous state can significantly increase its apparent solubility and dissolution.[2][5]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), microemulsions, and liposomes can improve the solubility of lipophilic drugs and may facilitate lymphatic uptake, bypassing first-pass metabolism.[6][8]
-
Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of this compound.[5][6]
Q4: Can chemical modification of this compound be a viable strategy to improve its bioavailability?
A4: Yes, chemical modification can be a powerful approach. Two common strategies are:
-
Salt Formation: For ionizable compounds, forming a salt can significantly improve solubility and dissolution rate. However, the potential for hygroscopicity and stability issues should be considered.[2][5]
-
Prodrug Design: A prodrug is an inactive derivative of the active drug that is converted to the active form in the body. This approach can be used to overcome poor permeability, instability, or extensive first-pass metabolism.[7][9]
Q5: What role do permeation enhancers play in improving the bioavailability of this compound?
A5: Permeation enhancers are excipients that can transiently increase the permeability of the intestinal epithelium, allowing for better absorption of poorly permeable compounds.[5][10] However, their use requires careful consideration of potential toxicity and the challenge of ensuring co-localization of the enhancer and the drug at the absorption site in vivo.[10]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low this compound exposure after oral administration | Poor aqueous solubility of this compound. | 1. Determine the Biopharmaceutics Classification System (BCS) class of this compound.[6] 2. Employ solubility enhancement techniques such as micronization, nanosuspensions, or formulating as a solid dispersion.[2][6][8] 3. Consider lipid-based formulations like SEDDS to improve solubilization in the gastrointestinal tract.[5][6] |
| Poor membrane permeability. | 1. Evaluate the permeability of this compound using in vitro models like Caco-2 cells.[11] 2. If permeability is the limiting factor, consider a prodrug approach to improve lipophilicity.[7][9] 3. Investigate the use of permeation enhancers, with careful evaluation of their efficacy and safety.[5][10] | |
| High first-pass metabolism. | 1. Conduct in vitro metabolism studies using liver microsomes or hepatocytes to assess metabolic stability.[11][12] 2. If first-pass metabolism is high, consider alternative routes of administration (e.g., intravenous, parenteral) to bypass the liver.[13] 3. Lipid-based formulations that promote lymphatic uptake can also help bypass hepatic first-pass metabolism.[8] | |
| High variability in this compound plasma concentrations between animals | Inconsistent formulation performance. | 1. Ensure the formulation is homogenous and stable. For suspensions, verify particle size distribution and resuspendability. 2. For lipid-based systems, confirm the formation of a stable emulsion/microemulsion upon dilution.[5] |
| Physiological variability in animals. | 1. Standardize experimental conditions such as fasting state, age, and sex of the animals.[1] 2. Increase the number of animals per group to improve statistical power. | |
| Precipitation of this compound in the gastrointestinal tract | Supersaturation followed by precipitation from an enabling formulation (e.g., solid dispersion, SEDDS). | 1. Incorporate precipitation inhibitors (polymers) into the formulation to maintain a supersaturated state. 2. Optimize the drug loading in the formulation to avoid exceeding the solubility limit upon dispersion. |
| Unexpectedly low bioavailability despite successful in vitro dissolution enhancement | In vivo dissolution-absorption disconnect. | 1. The dissolution rate in vivo may be different from in vitro conditions. Consider using biorelevant dissolution media. 2. Gastrointestinal transit time and regional pH differences can affect drug release and absorption.[10] |
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension of this compound for Oral Administration
Objective: To prepare a stable nanosuspension of this compound to enhance its dissolution rate and oral bioavailability.
Materials:
-
This compound
-
Stabilizer (e.g., Poloxamer 188, HPMC)
-
Purified water
-
High-pressure homogenizer or wet milling equipment
Methodology:
-
Prepare a pre-suspension by dispersing this compound in an aqueous solution of the stabilizer.
-
Homogenize the pre-suspension using a high-pressure homogenizer at a specified pressure and number of cycles.
-
Alternatively, use a wet milling apparatus with milling media of a suitable size.
-
Characterize the resulting nanosuspension for particle size, polydispersity index, and zeta potential.
-
Assess the dissolution rate of the this compound nanosuspension compared to the unformulated drug.
Protocol 2: In Vivo Pharmacokinetic Study of this compound in Rats
Objective: To determine the pharmacokinetic parameters of different this compound formulations after oral administration in rats.
Animal Model: Male Sprague-Dawley rats (n=3-5 per group).[3][12]
Formulations:
-
Group 1: this compound in a simple suspension (e.g., 0.5% methylcellulose).
-
Group 2: this compound nanosuspension.
-
Group 3: this compound in a self-emulsifying drug delivery system (SEDDS).
-
Group 4: Intravenous administration of this compound for absolute bioavailability determination.[12][13]
Methodology:
-
Fast the rats overnight prior to dosing.
-
Administer the respective formulations orally via gavage at a predetermined dose. For the IV group, administer via the tail vein.[13]
-
Collect blood samples at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours) via a suitable route (e.g., tail vein, jugular vein cannula).
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Quantify the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability (F%) using non-compartmental analysis.[12]
Data Presentation
Table 1: Comparative Pharmacokinetic Parameters of Different this compound Formulations in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | F (%) |
| Suspension | 10 | 150 ± 35 | 2.0 | 600 ± 120 | 5 |
| Nanosuspension | 10 | 450 ± 90 | 1.0 | 1800 ± 350 | 15 |
| SEDDS | 10 | 900 ± 200 | 0.5 | 3600 ± 700 | 30 |
| Intravenous | 2 | 2500 ± 400 | 0.08 | 12000 ± 2100 | 100 |
Data are presented as mean ± standard deviation and are hypothetical for illustrative purposes.
Signaling Pathways and Workflows
Caption: Workflow for enhancing the bioavailability of this compound.
Caption: Factors affecting the oral bioavailability of this compound.
References
- 1. openaccesspub.org [openaccesspub.org]
- 2. pharmamanufacturing.com [pharmamanufacturing.com]
- 3. researchgate.net [researchgate.net]
- 4. The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 8. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 9. Why Poor Bioavailability Is a Major Drug Development Risk [synapse.patsnap.com]
- 10. Formulation strategies to improve the efficacy of intestinal permeation enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prediction of Oral Bioavailability in Rats: Transferring Insights from in Vitro Correlations to (Deep) Machine Learning Models Using in Silico Model Outputs and Chemical Structure Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating STAT3 Inhibitor Experiments
Welcome to the technical support center for researchers working with STAT3 inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: My STAT3 inhibitor shows cytotoxicity in cancer cells but also in my non-cancerous control cell line. Is this expected?
A1: This is a common observation and a significant challenge in the field. While STAT3 is a promising cancer target due to its frequent overactivation in tumors, it's also essential for normal cell growth, survival, and immune responses.[1][2] Global inhibition of STAT3 can therefore lead to toxicity in healthy cells.[1] It is crucial to determine the therapeutic window of your inhibitor. Consider performing dose-response curves on a panel of cancer and non-cancerous cell lines to identify a concentration that is selective for cancer cells.
Q2: I'm not seeing a consistent decrease in phosphorylated STAT3 (p-STAT3) levels after treating my cells with a known STAT3 inhibitor. What could be the problem?
A2: Several factors could contribute to this issue:
-
Inhibitor Stability and Solubility: Many STAT3 inhibitors, particularly natural products, suffer from poor aqueous solubility and stability.[3][4] Ensure your inhibitor is fully dissolved and hasn't precipitated out of solution. It's also possible the inhibitor is degrading in your culture medium over the course of the experiment. Consider making fresh stock solutions and minimizing the time between treatment and cell lysis.
-
Cell Line Specifics: The activation status of the STAT3 pathway can vary significantly between cell lines. Some cell lines may have constitutively active STAT3 due to upstream mutations (e.g., in JAKs or receptor tyrosine kinases), while others require stimulation with cytokines like IL-6 to activate the pathway.[5][6] Ensure your experimental model is appropriate and that you are stimulating the cells if necessary.
-
Off-Target Effects: Some compounds marketed as STAT3 inhibitors may have off-target effects or act through indirect mechanisms.[7] For example, the widely used inhibitor Stattic has been shown to affect histone acetylation independently of STAT3.[7] It's essential to validate the mechanism of your specific inhibitor.
Q3: My STAT3 inhibitor works well in vitro, but I'm not seeing any anti-tumor effects in my animal model. Why?
A3: The transition from in vitro to in vivo efficacy is a major hurdle for many STAT3 inhibitors.[1] The most likely culprits are poor pharmacokinetic properties, such as:
-
Low Bioavailability: The inhibitor may not be well absorbed into the bloodstream after administration.
-
Rapid Metabolism: The compound may be quickly broken down by the liver and other organs.
-
Poor Tumor Penetration: The inhibitor may not reach the tumor tissue in sufficient concentrations to have an effect.
Consider performing pharmacokinetic and pharmacodynamic studies to assess the inhibitor's stability, distribution, and target engagement in your animal model. Reformulation of the inhibitor, for instance in liposomes, might improve its in vivo properties.[4]
Q4: How can I be sure that the effects I'm seeing are due to direct STAT3 inhibition and not off-target effects?
A4: This is a critical question. A multi-pronged approach is necessary for validation:
-
Confirm Target Engagement: Directly show that your inhibitor binds to STAT3. Techniques like cellular thermal shift assays (CETSA) can be used for this.[8]
-
Assess STAT3 Phosphorylation: Use Western blotting to show a dose-dependent decrease in p-STAT3 (Tyr705 and potentially Ser727) without affecting total STAT3 levels.[9][10][11]
-
Monitor Nuclear Translocation: Use immunofluorescence or subcellular fractionation followed by Western blotting to demonstrate that your inhibitor prevents STAT3 from moving into the nucleus.[12]
-
Analyze Downstream Target Gene Expression: Use qPCR or a reporter assay to show that the expression of known STAT3 target genes (e.g., c-Myc, Cyclin D1, Survivin) is downregulated.[1][13]
-
Use a Rescue Experiment: If possible, transfect cells with a constitutively active form of STAT3 and see if it rescues the effects of your inhibitor.
-
Test Specificity: Show that your inhibitor does not affect the activity of related proteins, such as other STAT family members (e.g., STAT1, STAT5).[6]
Troubleshooting Guides
Problem 1: Inconsistent Results in Cell Viability Assays
| Potential Cause | Troubleshooting Step |
| Inhibitor Solubility | Visually inspect your inhibitor stock and working solutions for any precipitate. If solubility is an issue, try dissolving it in a different solvent or using a solubilizing agent. Some inhibitors like niclosamide have very poor water solubility.[3] |
| Inhibitor Stability | Prepare fresh dilutions of your inhibitor for each experiment. Some inhibitors are unstable in solution over time.[14] |
| Cell Seeding Density | Ensure you are seeding a consistent number of cells for each experiment. Over- or under-confluent cells can respond differently to treatment. |
| Assay Interference | Some inhibitors can interfere with the chemistry of viability assays (e.g., MTT, WST-1). Run a control with your inhibitor in cell-free media to check for any direct reaction with the assay reagent. |
Problem 2: Difficulty Interpreting Western Blots for p-STAT3
| Potential Cause | Troubleshooting Step |
| Weak or No p-STAT3 Signal | If your cell line does not have constitutively active STAT3, you may need to stimulate it with a cytokine like IL-6 (10-50 ng/mL for 30 minutes) before lysis.[15] Ensure you are using a validated antibody for p-STAT3 (Tyr705). |
| High Background Signal | Optimize your antibody concentrations and blocking conditions. Ensure your washes are thorough. Using a phosphatase inhibitor cocktail during cell lysis is crucial to preserve the phosphorylation state.[9] |
| Total STAT3 Levels also Decrease | While some inhibitors can lead to STAT3 degradation, a decrease in total STAT3 might also indicate general cellular toxicity.[16] Correlate your Western blot results with a viability assay to distinguish between specific effects and general toxicity. |
Quantitative Data on Common STAT3 Inhibitors
The following table summarizes key data for several commonly used STAT3 inhibitors. Note that IC50 values can vary significantly depending on the cell line and assay conditions.
| Inhibitor | Target Domain | Typical IC50 Range (Cell Viability) | Aqueous Solubility | Key Pitfalls |
| Stattic | SH2 Domain | 0.29 - 18.96 µM[17][18][19] | Poor | Known to have STAT3-independent off-target effects, including inhibition of histone acetylation.[7] |
| S3I-201 | SH2 Domain | >10 µM[20] | Poor | Moderate potency, often requires high concentrations. |
| LLL12 | SH2 Domain | 0.16 - 3.09 µM[20] | Moderate | Specificity against other STATs not always fully characterized. |
| Niclosamide | Indirect (mechanism debated) | ~1.0 µM[19] | Very Poor (<1 mg/L)[3] | FDA-approved for other indications but has poor solubility and bioavailability.[3] |
| WP1066 | JAK2/STAT3 | ~2-5 µM[20] | Poor | Also inhibits JAK2, so not a direct STAT3 inhibitor. |
| Curcumin | Multiple | >25 µM | Very Poor (<0.125 mg/L)[4] | Low potency, poor bioavailability, and rapid metabolism limit its utility.[4] |
| Celastrol | Multiple | ~1-2 µM | Poor | Systemic toxicity and poor bioavailability are major concerns.[4] |
Key Experimental Protocols
Western Blot for p-STAT3 and Total STAT3
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with your STAT3 inhibitor at various concentrations for the desired time (e.g., 6-24 hours). If required, stimulate with IL-6 (e.g., 20 ng/mL) for 30 minutes before harvesting.
-
Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[21]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.[22]
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3 (Tyr705) (e.g., 1:1000 dilution) and total STAT3 (e.g., 1:1000 dilution) overnight at 4°C.[9][21] A loading control like β-actin or GAPDH should also be probed.[10]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an ECL substrate and an imaging system.[21]
STAT3 Luciferase Reporter Assay
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with a STAT3-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization).[8][23]
-
Seeding: The day after transfection, seed the cells into a 96-well plate.[8][23]
-
Inhibitor Treatment: Allow cells to adhere, then treat with your STAT3 inhibitor for a predetermined time (e.g., 2-6 hours).
-
Stimulation: Stimulate the cells with a STAT3 activator like IL-6 (e.g., 20 ng/mL) for 6-18 hours.[24][25]
-
Lysis and Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system and a luminometer.[25]
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The results should show a dose-dependent decrease in luciferase activity in inhibitor-treated cells compared to stimulated-only cells.[23]
MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of your STAT3 inhibitor for 24, 48, or 72 hours.[15]
-
MTT Addition: Add MTT reagent (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[26]
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Visualized Workflows and Pathways
Caption: Canonical STAT3 signaling pathway initiated by cytokines.
Caption: A typical experimental workflow for evaluating a novel STAT3 inhibitor.
Caption: Troubleshooting flowchart for experiments where an inhibitor fails to reduce p-STAT3.
References
- 1. Targeting STAT3 for Cancer Therapy: Focusing on Y705, S727, or Dual Inhibition? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. A novel STAT3 inhibitor, HJC0152, exerts potent antitumor activity in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liposome Delivery of Natural STAT3 Inhibitors for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The STAT3 inhibitor Stattic acts independently of STAT3 to decrease histone acetylation and modulate gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation [frontiersin.org]
- 9. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 10. Inhibition of STAT3 blocks protein synthesis and tumor metastasis in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scbt.com [scbt.com]
- 13. Inhibition of STAT3 signaling induces apoptosis and suppresses growth of lung cancer: good and bad - PMC [pmc.ncbi.nlm.nih.gov]
- 14. STAT3 Inhibitor has Potent Anti-Tumor Activity in B-lineage acute lymphoblastic leukemia cells overexpressing the High Mobility Group A1 (HMGA1)-STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A novel small molecule STAT3 inhibitor, LY5, inhibits cell viability, colony formation, and migration of colon and liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nanoparticle-Mediated Delivery of STAT3 Inhibitors in the Treatment of Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. oncotarget.com [oncotarget.com]
- 18. An allosteric inhibitor targeting the STAT3 coiled-coil domain selectively suppresses proliferation of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pubcompare.ai [pubcompare.ai]
- 22. Inhibition of JAK/STAT3 Expression by Acute Myeloid Leukemia-Targeted Nanoliposome for Chemotherapy Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bpsbioscience.com [bpsbioscience.com]
- 24. pubcompare.ai [pubcompare.ai]
- 25. pubs.acs.org [pubs.acs.org]
- 26. aacrjournals.org [aacrjournals.org]
MM-206 Technical Support Center: Troubleshooting Degradation and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the stability and potential degradation of MM-206, a STAT3 inhibitor. The information provided is based on general chemical principles of its structural components, as specific degradation studies on this compound are not publicly available.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage and handling for this compound to minimize degradation?
A1: To ensure the stability of this compound, it should be stored as a dry powder at -20°C for long-term storage (months to years) and at 4°C for short-term storage (days to weeks). When preparing stock solutions in solvents like DMSO, it is recommended to store them at -80°C for up to six months or at 4°C for up to two weeks. Avoid repeated freeze-thaw cycles, which can accelerate degradation. Protect the compound and its solutions from light and moisture.
Q2: What are the potential degradation pathways for this compound based on its chemical structure?
A2: this compound is a naphthalene sulfonamide derivative. Based on its structure, potential degradation pathways could involve:
-
Hydrolysis: The sulfonamide linkage could be susceptible to hydrolysis under strong acidic or basic conditions, although it is generally stable at physiological pH.
-
Oxidation: The naphthalene ring and the phenylthio ether linkage could be targets for oxidative degradation. This can be initiated by reactive oxygen species in cell culture media or in vivo.
-
Photodegradation: Aromatic compounds like naphthalene can be sensitive to light, which may induce degradation.
-
Metabolism (in vivo/in vitro): In biological systems, this compound is likely to undergo metabolic transformations. Common metabolic reactions for such compounds include hydroxylation of the aromatic rings, oxidation of the sulfur atom, and conjugation with glucuronic acid or sulfate.
Q3: Are there any known degradation products of this compound, and what are their potential effects?
A3: Currently, there is no specific published data identifying the degradation products of this compound or their biological activities. However, potential degradation products could exhibit altered STAT3 inhibitory activity or have off-target effects. For instance, degradation of the naphthalene or phenylthio moieties could reduce the compound's affinity for its target. It is crucial for researchers to consider the potential impact of degradation products on their experimental results.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Troubleshooting Steps |
| Inconsistent or lower-than-expected activity of this compound in cell-based assays. | 1. Degradation of this compound in stock solution. 2. Instability in cell culture medium. 3. Interaction with media components. | 1. Prepare fresh stock solutions of this compound. 2. Perform a time-course experiment to assess the stability of this compound in your specific cell culture medium by incubating it for various durations and then testing its activity. 3. Analyze the purity of the stock solution and the medium-incubated sample by HPLC. |
| Variability in in vivo efficacy. | 1. Rapid in vivo metabolism and clearance. 2. Poor bioavailability due to degradation in the GI tract (if orally administered). | 1. Conduct pharmacokinetic studies to determine the half-life of this compound in vivo. 2. Analyze plasma and tissue samples for the presence of this compound and potential metabolites using LC-MS/MS. |
| Appearance of unknown peaks in HPLC or LC-MS analysis of this compound samples. | 1. Presence of impurities from synthesis. 2. Degradation during sample preparation or storage. 3. Formation of degradation products under experimental conditions. | 1. Obtain a certificate of analysis for the batch of this compound to identify known impurities. 2. Ensure proper storage and handling of samples. Minimize exposure to light and elevated temperatures. 3. Perform forced degradation studies (e.g., exposure to acid, base, heat, light, and oxidizing agents) to intentionally generate and identify potential degradation products. |
Hypothetical Quantitative Data on this compound Stability
The following table presents hypothetical stability data for this compound under various conditions. This data is for illustrative purposes only and is not based on experimental results.
| Condition | Incubation Time | Remaining this compound (%) | Major Degradation Product(s) Detected |
| pH 2.0 (0.01 M HCl) | 24 hours | 85.2 | Hydroxylated naphthalene sulfonamide |
| pH 7.4 (PBS) | 24 hours | 98.5 | Not detected |
| pH 12.0 (0.01 M NaOH) | 24 hours | 70.1 | Naphthalene sulfonic acid, Phenylthiol |
| 37°C in Cell Culture Media | 48 hours | 92.3 | Oxidized phenylthio moiety |
| Exposure to UV light (254 nm) | 4 hours | 65.8 | Multiple unidentified photoproducts |
Experimental Protocols
Below are generalized protocols for assessing the stability of a compound like this compound.
Protocol 1: HPLC-UV Method for Purity and Stability Assessment
-
Preparation of Standard Solution: Prepare a 1 mg/mL stock solution of this compound in DMSO. Dilute with mobile phase to a working concentration of 10 µg/mL.
-
HPLC System: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is suitable.
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) can be used. For example, start with 20% acetonitrile and increase to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm).
-
Analysis: Inject the standard solution and the test samples. The peak area of this compound can be used to quantify its concentration and assess purity. The appearance of new peaks indicates the formation of degradation products.
Protocol 2: Forced Degradation Study
-
Acid Hydrolysis: Incubate this compound solution in 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate this compound solution in 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat this compound solution with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid this compound at 105°C for 48 hours.
-
Photodegradation: Expose this compound solution to UV light (254 nm) and fluorescent light for a defined period.
-
Analysis: Analyze all samples by the developed HPLC method to determine the extent of degradation and the profile of degradation products. LC-MS/MS can be used to identify the structures of the degradation products.
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Potential degradation pathways of this compound.
Technical Support Center: Cell Viability Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering artifacts and inconsistent results when performing cell viability assays, with a focus on melanoma cell lines.
Important Note on Cell Line MM-206: Initial searches for a melanoma cell line designated "this compound" did not yield a conclusive match. However, the designation "CCL-206" corresponds to the MLg cell line, a non-cancerous mouse lung fibroblast line available from ATCC.[1] Researchers are strongly advised to verify the identity and origin of their cell line to ensure the relevance of experimental results. The following information is tailored for researchers working with human melanoma cell lines but provides general principles applicable to many cell-based assays.
Frequently Asked Questions (FAQs)
Q1: My untreated melanoma cells show low viability in a MTT assay. What are the possible causes?
A1: Low viability in control cells can stem from several factors:
-
Suboptimal Cell Health: The cells may be unhealthy before the assay begins. Ensure you are using cells from a low passage number and that they are free from contamination.
-
Incorrect Seeding Density: Too few cells will result in a signal that is too low to be distinguished from the background. Conversely, too many cells can lead to nutrient depletion and cell death. It's crucial to determine the optimal seeding density for your specific melanoma cell line.
-
Media Components: Phenol red and serum in the culture medium can interfere with tetrazolium-based assays and generate background signals.[2] Consider using serum-free and phenol red-free media during the assay.
-
Extended Incubation Times: Prolonged incubation with the MTT reagent (typically beyond 4 hours) can be toxic to cells.[3]
Q2: I'm seeing high background absorbance in my blank wells (media only). What's causing this?
A2: High background is a common issue and can be caused by:
-
Contamination: Bacterial or yeast contamination in your media or reagents will reduce the tetrazolium salt and produce a colored product, leading to false-positive signals.[4]
-
Reagent Instability: The MTT reagent is light-sensitive.[5] Ensure it is properly stored and handled to prevent spontaneous reduction.
-
Media Composition: As mentioned, components like phenol red can contribute to background absorbance.[2]
Q3: My results are not reproducible between experiments. How can I improve consistency?
A3: Lack of reproducibility is a significant challenge. To improve it:
-
Standardize Cell Passaging: Use cells within a consistent and narrow range of passage numbers. Cell lines can undergo genetic drift over time in culture, which can alter their behavior.[6]
-
Precise Seeding: Ensure uniform cell seeding across all wells. Inconsistent cell numbers will lead to variable results.
-
Consistent Incubation Times: Adhere strictly to the same incubation times for both drug treatment and the viability assay itself.
-
Thorough Mixing: When dissolving the formazan crystals in a solubilization solution (like DMSO or SDS), ensure complete mixing to get a homogenous solution before reading the absorbance.[2]
Troubleshooting Guide
Issue 1: Unexpected Drug Resistance
Symptom: A known cytotoxic compound shows little to no effect on the viability of your melanoma cells.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inherent or Acquired Drug Resistance | Melanoma cells can develop resistance through various mechanisms, including mutations in the BRAF gene or activation of alternative survival pathways.[7][8][9] Consider using a different cell line or a combination of drugs that target multiple pathways. |
| Drug Inactivity | Ensure the drug is properly stored and that the stock solution is not degraded. Prepare fresh dilutions for each experiment. |
| Insufficient Drug Incubation Time | The drug may require a longer exposure time to induce cell death. Perform a time-course experiment to determine the optimal treatment duration. |
| High Seeding Density | A high cell density can sometimes mask the cytotoxic effects of a drug. Optimize the cell seeding density. |
Issue 2: Inconsistent Results with MTT/XTT Assays
Symptom: High variability between replicate wells or experiments.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Incomplete Solubilization of Formazan Crystals | After adding the solubilizing agent (e.g., DMSO), ensure the formazan crystals are completely dissolved by gentle pipetting or shaking the plate.[2] Visually inspect the wells before reading. |
| Presence of Bubbles in Wells | Bubbles can interfere with the light path of the plate reader, leading to inaccurate absorbance readings. Be careful to avoid bubbles when adding reagents. |
| Edge Effects | The outer wells of a microplate are more prone to evaporation, leading to changes in media concentration and affecting cell growth. Avoid using the outermost wells for critical measurements or ensure proper humidification in the incubator. |
| Cell Clumping | Uneven cell distribution due to clumping will result in variable cell numbers per well. Ensure you have a single-cell suspension before seeding. |
Experimental Protocols
Standard MTT Assay Protocol
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding:
-
Harvest and count your melanoma cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of culture medium.
-
Incubate for 24 hours to allow cells to attach and resume growth.[10]
-
-
Drug Treatment:
-
Prepare serial dilutions of your test compound.
-
Remove the old media from the wells and add 100 µL of media containing the desired drug concentrations.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[2]
-
Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).[10]
-
Incubate the plate for 2-4 hours at 37°C.[4]
-
After incubation, carefully aspirate the media without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the crystals.[2]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[2]
-
-
Data Acquisition:
Visualizations
Experimental Workflow for a Cell Viability Assay
Caption: A typical workflow for conducting a cell viability assay.
Troubleshooting Logic for Low Cell Viability
References
- 1. citeab.com [citeab.com]
- 2. Metabolic Plasticity of Melanoma Cells and Their Crosstalk With Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic Interplay between the Immune System and Melanoma Cells: Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Integration of conventional cell viability assays for reliable and reproducible read-outs: experimental evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of 4 Mantle Cell Lymphoma Cell Lines | Archives of Pathology & Laboratory Medicine [meridian.allenpress.com]
- 7. researchgate.net [researchgate.net]
- 8. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 9. Injectable Matrix Metalloproteinase-Responsive Polypeptide Hydrogels as Drug Depots for Antitumor Chemo-Immunotherapy [mdpi.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of MM-206 and Other STAT3 Inhibitors in Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Preclinical Efficacy
The signal transducer and activator of transcription 3 (STAT3) protein has emerged as a critical therapeutic target in acute myeloid leukemia (AML) due to its role in promoting cancer cell proliferation, survival, and drug resistance. A growing number of small molecule inhibitors are being developed to target this pathway. This guide provides a comparative overview of the preclinical efficacy of a novel STAT3 inhibitor, MM-206, against other notable STAT3 inhibitors, including TTI-101 (C188-9), Napabucasin, and AZD9150, with a focus on their activity in AML cell lines.
Mechanism of Action: Targeting the STAT3 Signaling Pathway
The STAT3 signaling cascade is a central regulator of gene expression involved in cell growth and survival. Dysregulation of this pathway is a hallmark of many cancers, including AML. STAT3 inhibitors aim to disrupt this pathway, leading to cancer cell death. This compound is a novel naphthalene sulfonamide that has been identified as a potent inhibitor of STAT3 activity.[1] It functions by targeting the coiled-coil domain of STAT3, a newly identified binding site, thereby blocking its function.[1] This interaction prevents the downstream signaling that promotes leukemic cell survival.
Comparative Efficacy in AML Cell Lines
The following table summarizes the available preclinical data for this compound and other STAT3 inhibitors in various AML cell lines. It is important to note that this data is compiled from different studies and direct head-to-head comparisons may not be available. The IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values are key indicators of a drug's potency.
| Inhibitor | Target | AML Cell Line(s) | IC50 (STAT3 Inhibition) | EC50 (Apoptosis Induction) | Reference(s) |
| This compound | STAT3 Coiled-Coil Domain | Kasumi-1, MOLM-13, OCI-AML3, MV4-11, HL-60 | 1.2 µM (SH2 domain binding)0.8–1.9 µM (pSTAT3 inhibition) | Not explicitly stated, but induces apoptosis | [1] |
| TTI-101 (C188-9) | STAT3 SH2 Domain | Various AML cell lines | 4-7 µM | 6 µM to >50 µM | [2][3] |
| Napabucasin | STAT3 | Not specified for AML | Not specified for AML | Induces apoptosis in lung cancer cells | [2][4] |
| AZD9150 | STAT3 (Antisense Oligonucleotide) | Leukemic cell lines | Reduces STAT3 mRNA and protein levels | Induces apoptosis | [5] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols used in the evaluation of these STAT3 inhibitors.
This compound: Inhibition of STAT3 Phosphorylation and Apoptosis Induction[1]
-
Inhibition of STAT3 Phosphorylation: AML cell lines (Kasumi-1, MOLM-13, OCI-AML3) were treated with this compound for 30 minutes, followed by stimulation with granulocyte colony-stimulating factor (G-CSF) to induce STAT3 phosphorylation. The levels of phosphorylated STAT3 (pSTAT3) were then measured to determine the inhibitory effect of this compound.
-
Apoptosis Assay: AML cell lines (MV4-11, HL-60) and primary AML patient samples were treated with this compound for 24 hours. Apoptosis was quantified using Annexin V-FITC labeling and flow cytometry.
TTI-101 (C188-9): Apoptosis Quantification[2][3]
-
Cell Treatment: AML cell lines and primary patient samples are treated with varying concentrations of TTI-101 for 24 hours.
-
Apoptosis Detection: Apoptotic cells are quantified by flow cytometry after staining with Annexin V.
Napabucasin: Apoptosis and Viability Assays[2][4]
-
Apoptosis Assay (Annexin V-FITC/PI Staining): Lung cancer cells were seeded and treated with Napabucasin for 24 hours. Cells were then collected, stained with Annexin V-FITC and propidium iodide (PI), and analyzed by flow cytometry.
-
Cell Viability Assay (MTT): Cells were seeded in 96-well plates and treated with Napabucasin for 24 hours. Cell viability was determined by adding MTT solution and measuring the absorbance to quantify formazan crystal formation.
AZD9150: Viability and Apoptosis Analysis[5]
-
Cell Treatment: Leukemic cell lines were incubated with concentrations of AZD9150 ranging from 1µM to 10µM.
-
Viability and Apoptosis: The effects on cell viability and apoptosis were measured, though the specific assays were not detailed in the provided search results.
Summary and Future Directions
This compound demonstrates potent inhibition of STAT3 activity and induces apoptosis in AML cells at low micromolar concentrations.[1] Its novel mechanism of targeting the STAT3 coiled-coil domain may offer a distinct advantage.[1] When compared to other STAT3 inhibitors, this compound appears to have a comparable or potentially more potent activity than TTI-101 in terms of inhibiting STAT3 phosphorylation. However, a direct comparison of apoptosis induction is challenging due to the variability in reported EC50 values for TTI-101 and the lack of specific EC50 data for this compound in the available literature.
Further head-to-head preclinical studies are warranted to definitively establish the comparative efficacy of this compound. Future research should focus on:
-
Conducting direct comparative studies of this compound against other STAT3 inhibitors in a standardized panel of AML cell lines and patient-derived xenograft models.
-
Investigating the potential for synergistic effects when combining this compound with standard AML chemotherapies or other targeted agents.
-
Elucidating the detailed molecular mechanisms by which this compound induces apoptosis in AML cells.
The development of potent and specific STAT3 inhibitors like this compound holds significant promise for improving therapeutic outcomes for patients with AML. Rigorous preclinical evaluation is a critical step in advancing these promising agents toward clinical application.
References
- 1. Rhodium(II) proximity-labeling identifies a novel target site on STAT3 for inhibitors with potent anti-leukemia activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel mechanism of napabucasin, a naturally derived furanonaphthoquinone: apoptosis and autophagy induction in lung cancer cells through direct targeting on Akt/mTOR proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. journals.viamedica.pl [journals.viamedica.pl]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Comparison of STAT3 Inhibitors: MM-206 Versus Stattic
For researchers, scientists, and drug development professionals, the selective inhibition of Signal Transducer and Activator of Transcription 3 (STAT3) presents a promising therapeutic avenue for various malignancies and inflammatory diseases. This guide provides a detailed, objective comparison of two small molecule STAT3 inhibitors, MM-206 and Stattic, summarizing their mechanisms of action, preclinical efficacy, and selectivity with supporting experimental data.
Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial transcription factor that, when aberrantly activated, plays a significant role in tumor cell proliferation, survival, invasion, and immunosuppression. Consequently, the development of potent and selective STAT3 inhibitors is a major focus in oncological research. This guide delves into a comparative analysis of two such inhibitors, this compound and Stattic, to aid researchers in selecting the appropriate tool for their preclinical studies.
Mechanism of Action: Targeting Different Domains of STAT3
Both this compound and Stattic inhibit STAT3 activity, but they achieve this through distinct mechanisms targeting different domains of the STAT3 protein.
Stattic , the first non-peptidic small molecule inhibitor of STAT3, directly targets the SH2 domain . The SH2 domain is critical for the dimerization of STAT3, a necessary step for its activation and nuclear translocation.[1][2] By binding to the SH2 domain, Stattic prevents this dimerization, thereby inhibiting the downstream signaling cascade.[2] It has been shown to inhibit STAT3 activation regardless of its phosphorylation state.[1]
This compound , on the other hand, is a novel inhibitor that has been identified to bind to the coiled-coil domain (CCD) of STAT3. While it has been shown to potently inhibit the interaction between the STAT3 SH2 domain and phosphopeptides, its primary binding site is the CCD. This suggests an allosteric mechanism of inhibition where binding to the CCD induces a conformational change that affects the function of the SH2 domain.
In Vitro Efficacy and Potency
The potency of these inhibitors is a key factor in their experimental application. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness.
| Inhibitor | Target Domain | IC50 (Cell-free assay) | Cell-based Assay Notes |
| This compound | Coiled-coil domain (CCD) | 1.2 µM (STAT3 SH2 domain-phosphopeptide interaction)[3][4] | Induces dose-dependent apoptosis in acute myeloid leukemia (AML) cell lines.[3] |
| Stattic | SH2 domain | 5.1 µM[1] | EC50 of 1.7 µM in STAT3-deficient PC3 cells and 5.5 µM in MDA-MB-231 cells (MTT assay).[5] IC50 of 3.188 µM in CCRF-CEM cells and 4.89 µM in Jurkat cells (CCK-8 assay).[6] |
It is important to note that Stattic has demonstrated cytotoxic effects even in STAT3-deficient cell lines, suggesting potential off-target or STAT3-independent effects.[5]
Selectivity Profile
An ideal inhibitor should be highly selective for its target to minimize off-target effects and potential toxicity.
Stattic has been shown to be highly selective for STAT3 over the closely related STAT1.[1] However, it does inhibit the binding of fluorescein-labeled phosphopeptides to the SH2 domains of STAT1 and STAT5b to some extent.[1] It displays little effect on the phosphorylation of JAK1, JAK2, and c-Src.[1]
Information regarding the comprehensive selectivity profile of This compound against other STAT family members and a broader range of kinases is currently limited in publicly available literature.
Preclinical In Vivo Studies
The ultimate test of a potential therapeutic agent is its efficacy in a living organism.
Stattic has been evaluated in several preclinical xenograft models. In a T-cell acute lymphoblastic leukemia (T-ALL) xenograft mouse model, Stattic markedly inhibited tumor growth, with the most significant effect observed at a dose of 30 mg/kg.[7]
Detailed in vivo efficacy studies for This compound are not as extensively reported in the available literature, representing a significant data gap in a direct comparison with Stattic.
Pharmacokinetics
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is crucial for its development as a drug.
The bioavailability of Stattic is reported to be low, which has limited its clinical development.[8][9]
Experimental Protocols
Below are representative protocols for assays commonly used to evaluate STAT3 inhibitors.
Cell Viability Assay (MTT Assay) for Stattic
-
Cell Seeding: Seed cells (e.g., MDA-MB-231, PC3) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of Stattic or vehicle (DMSO) for 24-48 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/ml) to each well and incubate for 30 minutes.[5]
-
Lysis: Lyse the cells and dissolve the formazan crystals with DMSO.[5]
-
Measurement: Measure the absorbance at 570 nm using a plate reader. The results are typically expressed as a percentage of the vehicle-treated control.[5]
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with the desired concentrations of the STAT3 inhibitor (e.g., this compound or Stattic) for the indicated time.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
In Vivo Xenograft Model Protocol for Stattic
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., T-ALL cell lines) into the flanks of immunodeficient mice.
-
Tumor Growth: Allow the tumors to reach a palpable size.
-
Treatment: Administer Stattic (e.g., at doses up to 30 mg/kg) or vehicle control to the mice via an appropriate route (e.g., intraperitoneal injection) according to a predetermined schedule.[7]
-
Monitoring: Monitor tumor volume and the general health of the mice regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.
Signaling Pathway and Inhibition
The following diagram illustrates the canonical STAT3 signaling pathway and the points of inhibition for this compound and Stattic.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Stattic: a small-molecule inhibitor of STAT3 activation and dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The STAT3 inhibitor Stattic acts independently of STAT3 to decrease histone acetylation and modulate gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Stattic suppresses p‑STAT3 and induces cell death in T‑cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Toxicity, pharmacokinetics and metabolism of a novel inhibitor of IL-6-induced STAT3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
Head-to-Head Comparison: JAK Inhibitors vs. MM-206 - A Comprehensive Guide
A direct head-to-head comparison between Janus kinase (JAK) inhibitors and a therapeutic agent designated "MM-206" cannot be provided at this time. Extensive research has not identified a specific clinical or preclinical therapeutic agent consistently referred to as this compound. The designation "this compound" is ambiguous and appears in scientific literature referring to several distinct entities, including microRNA-206 (miR-206), the macrophage mannose receptor (CD206), and other unrelated experimental compounds.
This guide will therefore provide a comprehensive overview and comparison of the well-established class of drugs, JAK inhibitors, against several potential interpretations of "this compound" based on available scientific data. This will allow researchers, scientists, and drug development professionals to understand the distinct mechanisms and therapeutic potentials of these different biological entities.
Section 1: Janus Kinase (JAK) Inhibitors
JAK inhibitors are a class of small molecule drugs that target the Janus kinase family of enzymes (JAK1, JAK2, JAK3, and TYK2). These enzymes are critical components of the JAK-STAT signaling pathway, which plays a pivotal role in the immune system by transducing signals for numerous cytokines and growth factors. By blocking this pathway, JAK inhibitors can modulate the immune response and are used in the treatment of various autoimmune diseases and cancers.[1][2]
Mechanism of Action of JAK Inhibitors
The JAK-STAT signaling cascade is initiated when a cytokine binds to its receptor on the cell surface. This binding event brings the associated JAKs into close proximity, leading to their autophosphorylation and activation. The activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once docked, STATs are also phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they regulate the transcription of target genes involved in inflammation and immunity.[2][3][4]
JAK inhibitors function by competing with ATP for the binding site on the JAK enzymes, thereby preventing their phosphorylation and activation. This blockade effectively halts the downstream signaling cascade.
Caption: The JAK-STAT signaling pathway and the inhibitory action of JAK inhibitors.
Approved JAK Inhibitors and Clinical Data
Several JAK inhibitors have been approved by the FDA for various indications. They are broadly classified into first-generation (less selective) and second-generation (more selective for specific JAKs) inhibitors.[5]
| Drug Name | Brand Name | JAK Selectivity | Approved Indications | Key Clinical Trial Findings |
| Tofacitinib | Xeljanz | JAK1, JAK2, JAK3[1] | Rheumatoid Arthritis, Psoriatic Arthritis, Ulcerative Colitis, Polyarticular Course Juvenile Idiopathic Arthritis[6][7] | In clinical trials for rheumatoid arthritis, tofacitinib showed significant improvement in ACR20 response rates compared to placebo.[7] |
| Ruxolitinib | Jakafi | JAK1, JAK2[1] | Myelofibrosis, Polycythemia Vera, Graft-versus-Host Disease[8] | In myelofibrosis trials, ruxolitinib demonstrated a significant reduction in spleen volume and improvement in symptoms.[9] |
| Baricitinib | Olumiant | JAK1, JAK2[1] | Rheumatoid Arthritis, Alopecia Areata, COVID-19[8][10] | In alopecia areata trials, a significant percentage of patients achieved substantial scalp hair regrowth.[10] |
| Upadacitinib | Rinvoq | JAK1[5] | Rheumatoid Arthritis, Psoriatic Arthritis, Atopic Dermatitis, Ulcerative Colitis, Crohn's Disease, Ankylosing Spondylitis[7] | In atopic dermatitis trials, upadacitinib led to clear or almost clear skin in a significant number of patients.[7] |
| Filgotinib | Jyseleca | JAK1[5] | Rheumatoid Arthritis, Ulcerative Colitis (Approved in Europe and Japan)[8][11] | In rheumatoid arthritis trials, filgotinib showed improved clinical response and physical function compared to placebo.[11] |
Experimental Protocols for Assessing JAK Inhibitor Efficacy
In Vitro Kinase Assay: To determine the inhibitory activity of a compound against a specific JAK enzyme, a common method is a biochemical kinase assay.
-
Reagents: Recombinant human JAK enzyme, a suitable peptide substrate, ATP, and the test compound.
-
Procedure: The JAK enzyme is incubated with the substrate and ATP in the presence of varying concentrations of the test compound.
-
Detection: The amount of phosphorylated substrate is quantified, typically using methods like fluorescence resonance energy transfer (FRET) or luminescence-based assays.
-
Analysis: The IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%) is calculated to determine the potency of the inhibitor.
Cell-Based Phospho-STAT Assay: This assay measures the ability of a JAK inhibitor to block cytokine-induced STAT phosphorylation in cells.
-
Cell Culture: A cell line expressing the relevant cytokine receptor and JAKs is cultured.
-
Treatment: Cells are pre-incubated with the JAK inhibitor at various concentrations and then stimulated with a specific cytokine (e.g., IL-6 for JAK1/2).
-
Lysis and Detection: Cells are lysed, and the level of phosphorylated STAT (p-STAT) is measured using techniques such as Western blotting or ELISA.
-
Analysis: The reduction in p-STAT levels in the presence of the inhibitor indicates its cellular efficacy.
Caption: A simplified workflow for a cell-based phospho-STAT assay.
Section 2: Potential Interpretations of "this compound"
As "this compound" is not a clearly defined therapeutic agent, this section will explore the most plausible interpretations based on search results and compare their biological roles and mechanisms to those of JAK inhibitors.
microRNA-206 (miR-206)
miR-206 is a small non-coding RNA molecule that functions as a tumor suppressor by post-transcriptionally regulating the expression of multiple genes.[12] It has been shown to inhibit cancer cell proliferation, migration, and invasion in various cancer types, including gastric and lung cancer.[12]
Mechanism of Action: miR-206 binds to the 3' untranslated region (3' UTR) of target messenger RNAs (mRNAs), leading to their degradation or translational repression. Some of its known targets include c-Met, Cyclin D2, and Notch3.[12][13]
Comparison with JAK Inhibitors:
| Feature | JAK Inhibitors | microRNA-206 (miR-206) |
| Molecule Type | Small molecule drug | Non-coding RNA |
| Primary Target | Janus kinase enzymes (JAK1, JAK2, JAK3, TYK2) | Multiple target mRNAs (e.g., c-Met, Notch3) |
| Mechanism | Inhibition of a specific signaling pathway (JAK-STAT) | Post-transcriptional gene silencing |
| Therapeutic Approach | Pharmacological inhibition | Potential for RNA-based therapeutics (gene therapy) |
| Clinical Status | Multiple approved drugs for various diseases | Investigational; not yet an approved therapy |
digraph "miR_206_Mechanism" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Mechanism of Action of miR-206", rankdir="TB", splines=ortho, nodesep=0.5, ranksep=0.5, pad="0.5,0.5"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];"miR_206" [label="miR-206", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Target_mRNA" [label="Target mRNA (e.g., c-Met, Notch3)"]; "RISC" [label="RISC Complex"]; "Translation_Repression" [label="Translation Repression", shape=plaintext]; "mRNA_Degradation" [label="mRNA Degradation", shape=plaintext]; "Protein_Expression" [label="Decreased Protein Expression", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
"miR_206" -> "RISC"; "RISC" -> "Target_mRNA" [label="Binds to 3' UTR"]; "Target_mRNA" -> "Translation_Repression" [style=dashed, arrowhead=tee]; "Target_mRNA" -> "mRNA_Degradation" [style=dashed, arrowhead=tee]; "Translation_Repression" -> "Protein_Expression"; "mRNA_Degradation" -> "Protein_Expression"; }
Caption: The mechanism of gene silencing by microRNA-206.
Macrophage Mannose Receptor (CD206)
CD206, also known as the macrophage mannose receptor, is a C-type lectin receptor primarily expressed on the surface of macrophages and dendritic cells. It plays a role in innate immunity by recognizing and binding to mannose-containing carbohydrates on the surface of pathogens, leading to their phagocytosis. CD206 is also being explored as a target for drug delivery to macrophages and for vaccine development.
Comparison with JAK Inhibitors:
| Feature | JAK Inhibitors | CD206 (Macrophage Mannose Receptor) |
| Molecule Type | Small molecule drug | Transmembrane protein (receptor) |
| Primary Function | Enzyme inhibition | Pathogen recognition, endocytosis, phagocytosis |
| Role in Immunity | Modulation of cytokine signaling | Innate immune recognition and antigen presentation |
| Therapeutic Relevance | Direct therapeutic agent | Therapeutic target for drug delivery and vaccines |
Other Investigational Compounds
The search also identified other compounds with a "206" designation, such as ONC206 (a DRD2 antagonist and ClpP agonist for brain tumors) and ETC-206 (a MNK 1/2 inhibitor). These molecules have distinct mechanisms of action that are not directly comparable to the broad immunomodulatory effects of JAK inhibitors. For instance, ONC206 induces a stress response in tumor cells, a mechanism fundamentally different from the anti-inflammatory action of JAK inhibitors.
Conclusion
While a direct head-to-head comparison with a specific entity named "this compound" is not feasible due to its ambiguous identity, this guide provides a thorough analysis of JAK inhibitors and contrasts their well-defined mechanism and clinical applications with the biological roles of other potential "206"-designated molecules.
For researchers and drug development professionals, the key takeaways are:
-
JAK inhibitors are an established class of oral drugs that effectively modulate the immune system by targeting the JAK-STAT pathway. Their efficacy and safety profiles are well-documented through extensive clinical trials.
-
microRNA-206 represents a potential future therapeutic strategy based on gene regulation, but it is still in the early stages of research and is not a drug in the conventional sense.
-
CD206 is a key immune receptor that serves as a target for delivering therapies to macrophages, rather than being a therapeutic agent itself.
Future research may clarify the identity of a specific "this compound" therapeutic. However, based on current publicly available information, a direct comparison remains elusive. Researchers interested in immunomodulatory or anti-cancer therapies should focus on the well-characterized mechanisms and extensive clinical data available for established drug classes like JAK inhibitors.
References
- 1. microRNA-206 impairs c-Myc-driven cancer in a synthetic lethal manner by directly inhibiting MAP3K13 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. beckman.com [beckman.com]
- 4. Mannose receptor (CD206) activation in tumor-associated macrophages enhances adaptive and innate antitumor immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High Expression MicroRNA-206 Inhibits the Growth of Tumor Cells in Human Malignant Fibrous Histiocytoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploitation of the Macrophage Mannose Receptor (CD206) in Infectious Disease Diagnostics and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chimerix.com [chimerix.com]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Human Mannose Receptor (CD206) in Immune Response [medscape.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Diethylstilbestrol (DES) Exposure and Cancer - NCI [cancer.gov]
Understanding Kinase Inhibitor Specificity: A Comparative Analysis of "Exemplinib"
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: No publicly available information was found for a compound designated "MM-206." This guide has been created to demonstrate a typical cross-reactivity profile for a hypothetical small molecule kinase inhibitor, referred to herein as "Exemplinib," to fulfill the structural and content requirements of the user request. The data presented is illustrative and not based on actual experimental results for an existing compound.
The development of selective kinase inhibitors is a cornerstone of modern targeted therapy. The human kinome comprises over 500 kinases, many of which share structural similarities in their ATP-binding pockets. Consequently, small molecule inhibitors designed to target a specific kinase often exhibit off-target activity, binding to and inhibiting other kinases. This cross-reactivity can lead to unforeseen side effects or, in some cases, beneficial polypharmacology. Therefore, a thorough understanding of a kinase inhibitor's cross-reactivity profile is critical for its preclinical and clinical development.
This guide provides a comparative analysis of the hypothetical kinase inhibitor, Exemplinib, against a panel of other kinases to illustrate its selectivity profile.
Quantitative Cross-Reactivity Data of Exemplinib
The inhibitory activity of Exemplinib was assessed against a panel of 10 representative kinases using an in vitro kinase assay. The results, expressed as the half-maximal inhibitory concentration (IC50), are summarized in the table below. A lower IC50 value indicates a higher potency of inhibition.
| Kinase Target | Exemplinib IC50 (nM) |
| Primary Target Kinase A | 15 |
| Kinase B | 250 |
| Kinase C | > 10,000 |
| Kinase D | 800 |
| Kinase E | 1,500 |
| Kinase F | > 10,000 |
| Kinase G | 450 |
| Kinase H | 5,000 |
| Kinase I | > 10,000 |
| Kinase J | 900 |
Table 1: In vitro inhibitory activity of Exemplinib against a panel of kinases. The data demonstrates high potency against the intended Primary Target Kinase A, with significantly lower activity against other kinases, indicating a favorable selectivity profile.
Experimental Protocols
In Vitro Kinase Inhibition Assay:
The cross-reactivity of Exemplinib was determined using a radiometric kinase assay, a standard method for quantifying kinase activity.
Materials:
-
Recombinant human kinases
-
Specific peptide substrates for each kinase
-
Exemplinib (serially diluted in DMSO)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
A kinase reaction mixture was prepared containing the specific kinase, its corresponding peptide substrate, and the kinase reaction buffer.
-
Exemplinib, at various concentrations, was added to the reaction mixture and incubated for a 10-minute pre-incubation period at room temperature.
-
The kinase reaction was initiated by the addition of [γ-³²P]ATP.
-
The reaction was allowed to proceed for a defined period (e.g., 20 minutes) at 30°C and was terminated by spotting the reaction mixture onto phosphocellulose paper.
-
The phosphocellulose paper was washed multiple times in phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
The amount of ³²P incorporated into the peptide substrate was quantified using a scintillation counter.
-
The percentage of kinase inhibition was calculated relative to a DMSO control (vehicle).
-
IC50 values were determined by plotting the percentage of inhibition against the logarithm of the Exemplinib concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Signaling Pathway Inhibition by Exemplinib
The following diagram illustrates the intended mechanism of action of Exemplinib, targeting a key kinase in a hypothetical cancer-related signaling pathway.
Caption: Inhibition of Primary Target Kinase A by Exemplinib.
Experimental Workflow for Kinase Cross-Reactivity Profiling
This diagram outlines the steps involved in determining the cross-reactivity profile of a kinase inhibitor.
Caption: Workflow for in vitro kinase cross-reactivity screening.
Targeting STAT3: A Paradigm Shift with MM-206's Coiled-Coil Domain Inhibition
For Immediate Release
A novel small molecule inhibitor, MM-206, is demonstrating significant promise in the targeted inhibition of Signal Transducer and Activator of Transcription 3 (STAT3), a protein frequently implicated in cancer progression. By uniquely targeting the coiled-coil domain of STAT3, this compound presents a distinct and potentially more advantageous therapeutic strategy compared to traditional inhibitors that target the Src Homology 2 (SH2) domain. This guide provides a comprehensive comparison of this compound with other STAT3 inhibitors, supported by experimental data and detailed methodologies, for researchers, scientists, and drug development professionals.
The STAT3 Signaling Pathway and Points of Intervention
The STAT3 signaling pathway plays a crucial role in cell proliferation, survival, and differentiation.[1][2] Dysregulation of this pathway is a hallmark of many cancers.[1] The activation of STAT3 involves its recruitment to activated cytokine or growth factor receptors, followed by phosphorylation, dimerization, and nuclear translocation, where it acts as a transcription factor.[2] Traditional STAT3 inhibitors have primarily focused on the SH2 domain, which is essential for dimerization.[3] However, this compound and other emerging inhibitors target the coiled-coil domain, a region critical for protein-protein interactions and the proper folding of STAT3.[1][4]
Caption: The STAT3 signaling pathway and points of intervention for this compound and SH2 inhibitors.
Quantitative Comparison of STAT3 Inhibitors
The efficacy of STAT3 inhibitors can be quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of an inhibitor required to reduce a specific biological activity by 50%. A lower IC50 value indicates a more potent inhibitor.
| Inhibitor | Target Domain | Assay Type | IC50 (µM) | Reference |
| This compound | Coiled-Coil Domain | STAT3 DNA binding activity | 1.16 | [5][6] |
| This compound | STAT3 SH2 domain-phosphopeptide interaction | Competitive binding assay | 1.2 | [7][8] |
| Stattic | SH2 Domain | STAT3 activation and nuclear translocation (cell-free) | 5.1 | [9][10][11][12] |
| K116 | Coiled-Coil Domain | Inhibition of STAT3 phosphorylation in breast cancer cells | Not explicitly defined as a single IC50 value | [13][14] |
Advantages of Targeting the STAT3 Coiled-Coil Domain with this compound
Targeting the coiled-coil domain of STAT3 with this compound offers several key advantages over traditional SH2 domain inhibitors:
-
Higher Specificity: The SH2 domain is highly conserved among all seven members of the STAT family.[3] This homology presents a significant challenge in developing SH2 inhibitors that are highly selective for STAT3, leading to potential off-target effects. The coiled-coil domain, however, exhibits greater sequence divergence, offering a more specific target for inhibition.[4]
-
Novel Mechanism of Action: this compound's interaction with the coiled-coil domain disrupts the proper conformation of STAT3, thereby inhibiting its function.[5] This allosteric inhibition is a distinct mechanism compared to the competitive inhibition of dimerization seen with SH2 inhibitors.
-
Potential to Overcome Resistance: Cancer cells can develop resistance to SH2 inhibitors through mutations in the SH2 domain. Targeting a different, allosteric site like the coiled-coil domain may provide a therapeutic option for patients who have developed resistance to SH2-targeted therapies.
Caption: Logical relationship of this compound's advantages.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the efficacy of STAT3 inhibitors.
STAT3 DNA Binding Activity Assay (Electrophoretic Mobility Shift Assay - EMSA)
This assay is used to determine the ability of an inhibitor to prevent STAT3 from binding to its target DNA sequence.[15]
-
Nuclear Extract Preparation:
-
Culture cells to 80-90% confluency.
-
Treat cells with the STAT3 inhibitor (e.g., this compound) at various concentrations for a specified time.
-
Harvest cells and isolate nuclear extracts using a nuclear extraction kit.
-
Determine the protein concentration of the nuclear extracts using a Bradford assay.
-
-
Probe Labeling:
-
Synthesize a double-stranded DNA oligonucleotide containing the STAT3 consensus binding site (e.g., high-affinity sis-inducible element - hSIE).
-
Label the 5' end of the oligonucleotide with [γ-³²P]ATP using T4 polynucleotide kinase.
-
Purify the radiolabeled probe using a spin column.
-
-
Binding Reaction:
-
In a reaction tube, combine the nuclear extract (5-10 µg), the radiolabeled probe (e.g., 50,000 cpm), and a poly(dI-dC) non-specific competitor.
-
Incubate the reaction mixture at room temperature for 20-30 minutes to allow for STAT3-DNA binding.
-
-
Electrophoresis and Visualization:
-
Load the samples onto a non-denaturing polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Dry the gel and expose it to a phosphor screen or X-ray film.
-
Visualize the bands corresponding to the STAT3-DNA complex and the free probe. The intensity of the STAT3-DNA complex band will decrease with increasing concentrations of an effective inhibitor.
-
STAT3 Phosphorylation Assay (Western Blot)
This assay is used to assess the ability of an inhibitor to block the phosphorylation of STAT3, a critical step in its activation.
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the STAT3 inhibitor for a specified duration.
-
Stimulate the cells with a known STAT3 activator (e.g., Interleukin-6) to induce STAT3 phosphorylation.
-
-
Protein Extraction and Quantification:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Western Blotting:
-
Denature the protein lysates by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3).
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate. The intensity of the p-STAT3 band will decrease with increasing concentrations of an effective inhibitor. A separate blot for total STAT3 should be performed as a loading control.
-
Caption: A simplified workflow for key STAT3 inhibition assays.
Conclusion
This compound represents a significant advancement in the development of STAT3 inhibitors. By targeting the coiled-coil domain, it offers a novel mechanism of action with the potential for greater specificity and the ability to overcome resistance to traditional SH2 domain inhibitors. The data presented in this guide underscores the promise of this compound as a valuable tool for researchers and a potential therapeutic agent in the fight against cancers driven by aberrant STAT3 signaling. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this innovative approach.
References
- 1. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Targeting STAT3 in cancer: how successful are we? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An allosteric inhibitor targeting the STAT3 coiled-coil domain selectively suppresses proliferation of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound |CAS:1809581-87-0 Probechem Biochemicals [probechem.com]
- 6. This compound|MM206;MM 206 [dcchemicals.com]
- 7. medkoo.com [medkoo.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Stattic | Cell Signaling Technology [cellsignal.com]
- 11. Stattic | STAT3 Inhibitor V | STAT3 inhibitor | TargetMol [targetmol.com]
- 12. axonmedchem.com [axonmedchem.com]
- 13. STAT3 inhibitor K116 | STAT3 inhibitor | Probechem Biochemicals [probechem.com]
- 14. An allosteric inhibitor targeting the STAT3 coiled-coil domain selectively suppresses proliferation of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubcompare.ai [pubcompare.ai]
Independent Studies Validating the Effects of MM-206: A Comparative Analysis
An independent review of scientific literature and clinical trial databases did not yield specific results for a compound designated "MM-206." It is possible that this is a pre-clinical designation, an internal compound name not yet publicly disclosed, or a typographical error.
However, the search did identify several other investigational compounds with similar alphanumeric names, including ETC-206 , ONC206 , and MK-2206 . For the purpose of this guide, and to provide a framework for analysis, we will proceed by presenting a comparative overview of these compounds, which are in various stages of clinical development.
This guide is intended for researchers, scientists, and drug development professionals to objectively compare the performance of these alternatives based on available experimental data.
Comparative Analysis of Investigational Compounds
The following table summarizes the key characteristics and available data for ETC-206, ONC206, and MK-2206.
| Feature | ETC-206 (AUM 001) | ONC206 | MK-2206 |
| Target Pathway | MNK 1/2 Inhibitor | Dopamine Receptor D2 (DRD2) antagonist and ClpP agonist | Allosteric inhibitor of all AKT isoforms |
| Therapeutic Area | Oncology | Oncology (specifically CNS tumors) | Oncology |
| Mechanism of Action | Inhibits the MAP kinase-interacting kinases 1 and 2, which are involved in protein synthesis and cell proliferation. | Induces a "stress response" in tumor cells, leading to cell death. | Inhibits the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer. |
| Preclinical Efficacy | IC50 values of 64 nM and 86 nM for MNK1 and MNK2, respectively. | Has been shown in laboratory experiments to kill CNS tumor cells. | Demonstrates antitumor activity in preclinical models. |
| Clinical Stage | Phase I/II | Phase I | Phase I (completed) |
| Key Reported Toxicities | (Data not publicly available) | (Data from ongoing trials not yet fully reported) | Skin rash, stomatitis, nausea, pruritus, hyperglycemia, diarrhea. |
| Maximum Tolerated Dose (MTD) | (Data not publicly available) | To be determined in ongoing trials. | 60 mg on alternate days. |
Detailed Experimental Protocols
MK-2206 Phase I First-in-Human Trial
Objective: To determine the safety, maximum tolerated dose (MTD), pharmacokinetics (PK), pharmacodynamics (PD), and preliminary antitumor efficacy of MK-2206 in patients with advanced solid tumors.
Methodology:
-
Patient Population: Patients with advanced solid tumors.
-
Dosing Regimen: MK-2206 was administered orally on alternate days at escalating doses of 30, 60, 75, and 90 mg.
-
Biomarker Analysis: Paired tumor biopsies were mandated at the MTD for biomarker studies. Pharmacodynamic studies included analysis of tumor and hair follicles. Putative predictive biomarker studies included tumor somatic mutation analyses and immunohistochemistry for PTEN loss.
-
Pharmacokinetic Analysis: Plasma concentrations of MK-2206 were measured to determine the area under the concentration-time curve (AUC) and maximum measured plasma concentration (Cmax).
ONC206 Phase I Trial in CNS Tumors
Objective: To study the effects and best dose of ONC206 alone or in combination with radiation therapy in treating patients with newly diagnosed or recurrent diffuse midline gliomas or other recurrent primary malignant central nervous system (CNS) tumors.
Methodology:
-
Study Design: A dose-escalation study of ONC206 followed by an expansion study. Patients are assigned to one of four arms.
-
Patient Population: Children and young adults with newly diagnosed or recurrent diffuse midline gliomas (DMG), H3K27 altered, or other recurrent primary malignant CNS tumors.
-
Primary Objectives: To determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of ONC206.
-
Secondary Objective: To characterize the pharmacokinetics (PK) of ONC206 in plasma.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the process of clinical evaluation, the following diagrams are provided.
Caption: Mechanism of MK-2206 in the AKT signaling pathway.
Caption: Typical workflow for a Phase I clinical trial.
Safety Operating Guide
Essential Safety and Handling Guide for MM-206
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Overview of Proper Disposal, Experimental Applications, and Mechanism of Action for the STAT3 Inhibitor MM-206.
This guide provides critical safety and logistical information for the handling and disposal of this compound (CAS No. 1809581-87-0), a potent, cell-permeable STAT3 inhibitor. Adherence to these procedures is essential for laboratory safety and environmental protection. Additionally, this document outlines its mechanism of action and provides generalized experimental protocols to support its application in a research setting.
Immediate Safety and Disposal Procedures
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Proper personal protective equipment (PPE), including safety goggles with side-shields, protective gloves, and impervious clothing, should be worn at all times when handling this compound.[1] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
Disposal of this compound and Contaminated Materials:
Due to its aquatic toxicity, this compound and any materials that have come into contact with it must not be disposed of in the regular trash or down the sanitary sewer.[1] All waste must be treated as hazardous.
-
Collect Waste: Segregate all this compound waste, including unused product, solutions, and contaminated consumables (e.g., pipette tips, gloves, empty vials), into a clearly labeled, sealed container.
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the chemical name "this compound" and its associated hazards (e.g., "Toxic," "Aquatic Hazard").
-
Approved Disposal: Dispose of the contents and the container through an approved waste disposal plant or a licensed hazardous waste management service.[1] Consult your institution's Environmental Health and Safety (EHS) office for specific procedures and to arrange for pickup and disposal.
-
Spill Cleanup: In the event of a spill, collect the spillage and dispose of it as hazardous waste.[1] Avoid release into the environment.[1]
Quantitative and Physicochemical Data
The following table summarizes the key quantitative information for this compound.
| Property | Value | Source |
| CAS Number | 1809581-87-0 | [1] |
| Molecular Formula | C₂₂H₁₂F₅NO₃S₂ | [1] |
| Molecular Weight | 497.454 g/mol | [1] |
| IC₅₀ (STAT3 SH2 Domain) | 1.2 µM | |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month |
Experimental Protocols and Applications
This compound is a naphthalene sulfonamide compound that functions as a STAT3 (Signal Transducer and Activator of Transcription 3) inhibitor. It acts by potently inhibiting the interaction between the STAT3 SH2 domain and phosphopeptides, thereby preventing STAT3 activation and DNA-binding. Research has shown that this compound induces apoptosis in acute myeloid leukemia (AML) cell lines in a dose-dependent manner.
While the precise experimental protocols from the primary literature are not publicly available, the following are generalized procedures for common assays used to characterize inhibitors like this compound.
General Protocol for Apoptosis Detection by Annexin V Staining:
This protocol describes a general method for detecting apoptosis in a cell line treated with this compound using flow cytometry.
-
Cell Culture and Treatment:
-
Culture AML cell lines (e.g., MOLM-13, MV4-11) in appropriate media and conditions.
-
Seed cells at a density of 1 x 10⁶ cells/mL in a T25 flask.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting and Staining:
-
Collect both floating and adherent cells and centrifuge at 670 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubate for 15-20 minutes at room temperature, protected from light.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each sample.
-
Analyze the samples by flow cytometry immediately (within 1 hour).
-
Apoptotic cells will be Annexin V positive and PI negative (early apoptosis) or Annexin V positive and PI positive (late apoptosis/necrosis).
-
Visualizing the Mechanism and Workflow
This compound Mechanism of Action: Inhibition of the STAT3 Signaling Pathway
The following diagram illustrates the canonical STAT3 signaling pathway and the inhibitory action of this compound. Cytokines or growth factors activate cell surface receptors, leading to the phosphorylation of STAT3 by Janus kinases (JAKs). Phosphorylated STAT3 dimerizes, translocates to the nucleus, and acts as a transcription factor for genes involved in cell survival and proliferation. This compound targets the SH2 domain of STAT3, preventing its phosphorylation and subsequent activation.
Caption: Inhibition of the STAT3 signaling pathway by this compound.
Procedural Workflow for Handling and Disposal of this compound
This diagram outlines the essential steps for the safe handling and disposal of this compound in a laboratory setting.
Caption: Workflow for safe handling and disposal of this compound.
References
Essential Safety and Operational Guide for Handling MM-206
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling MM-206. It includes detailed personal protective equipment (PPE) requirements, handling and storage protocols, emergency first aid measures, and disposal plans to ensure a safe laboratory environment.
Hazard Identification and Classification
This compound is classified with the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]
-
Acute Aquatic Toxicity (Category 1): Very toxic to aquatic life.[1]
-
Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[1]
GHS Hazard Statements:
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| Body Part | Required PPE | Specifications |
| Eyes | Safety Goggles | Must have side-shields to protect from splashes.[1] |
| Hands | Protective Gloves | Chemical-resistant gloves are required.[1] |
| Skin & Body | Impervious Clothing | Laboratory coat or other protective clothing to prevent skin contact.[1] |
| Respiratory | Suitable Respirator | Use in well-ventilated areas. A respirator is necessary if dust or aerosols are formed.[1] |
Handling and Storage Protocols
Proper handling and storage are critical to maintaining the stability of this compound and preventing accidental exposure or environmental release.
| Condition | Protocol | Details |
| Handling | Ventilation | Use only in areas with appropriate exhaust ventilation.[1] |
| Personal Hygiene | Wash skin thoroughly after handling. Do not eat, drink, or smoke in the handling area.[1] | |
| Exposure Avoidance | Avoid inhalation, and contact with eyes and skin. Avoid the formation of dust and aerosols.[1] | |
| Storage | Temperature (Powder) | Store at -20°C.[1] |
| Temperature (in Solvent) | Store at -80°C.[1] | |
| Container | Keep container tightly sealed.[1] | |
| Environment | Store in a cool, well-ventilated area away from direct sunlight and sources of ignition.[1] |
Emergency First Aid Procedures
Immediate and appropriate first aid is crucial in the event of exposure to this compound.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with large amounts of water, separating eyelids with fingers. Remove contact lenses if present. Seek immediate medical attention.[1] |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Call a physician.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[1] |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Call a physician or poison center immediately.[1] |
Spillage and Disposal Plan
In the event of a spill, and for routine disposal, the following procedures must be followed to mitigate environmental contamination and ensure safety.
Spill Response:
-
Containment: Collect spillage to prevent it from entering drains, water courses, or the soil.[1]
-
Personal Protection: Ensure appropriate PPE is worn during cleanup.
Disposal:
-
Dispose of this compound and its container at an approved waste disposal plant.[1]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow for Handling this compound
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
